Samidorphan L-malate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1204592-75-5 |
|---|---|
Molecular Formula |
C25H32N2O9 |
Molecular Weight |
504.5 g/mol |
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C21H26N2O4.C4H6O5/c22-19(26)15-4-3-13-9-16-21(27)6-5-14(24)10-20(21,17(13)18(15)25)7-8-23(16)11-12-1-2-12;5-2(4(8)9)1-3(6)7/h3-4,12,16,25,27H,1-2,5-11H2,(H2,22,26);2,5H,1H2,(H,6,7)(H,8,9)/t16-,20-,21-;2-/m10/s1 |
InChI Key |
RARHXUAUPNYAJF-QSYGGRRVSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34CC(=O)CC[C@]3([C@H]2CC5=C4C(=C(C=C5)C(=O)N)O)O.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
C1CC1CN2CCC34CC(=O)CCC3(C2CC5=C4C(=C(C=C5)C(=O)N)O)O.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Samidorphan L-malate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Samidorphan (B1681425) is a novel opioid receptor antagonist that, in combination with the atypical antipsychotic olanzapine (B1677200), is approved for the treatment of schizophrenia and bipolar I disorder.[1][2][3] A significant clinical challenge with olanzapine monotherapy is the associated weight gain and metabolic dysregulation.[1][4][5][6] Samidorphan L-malate is included in this combination therapy to mitigate these metabolic side effects.[2][3][6][7] This technical guide provides a detailed exploration of the mechanism of action of samidorphan, focusing on its molecular interactions with opioid receptors and the subsequent signaling cascades. The information is presented to be of practical value to researchers and professionals in the field of drug development.
Core Mechanism of Action: Opioid Receptor Modulation
Samidorphan's primary mechanism of action is the modulation of opioid receptors.[8][9] It exhibits a distinct binding profile and functional activity at the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).[1][10][11]
Receptor Binding Affinity
In vitro studies have demonstrated that samidorphan binds with high affinity to all three opioid receptors.[1][10][11] Notably, its affinity for the mu-opioid receptor (MOR) is particularly high, surpassing that of the traditional opioid antagonist, naltrexone.[9][11] Samidorphan is a 3-carboxamido-4-hydroxy analog of naltrexone.[1]
Functional Activity
Functionally, samidorphan acts as an antagonist at the mu-opioid receptor (MOR) and as a partial agonist at the kappa-opioid (KOR) and delta-opioid (DOR) receptors .[1][10][11][12] Its clinical effects, particularly the mitigation of olanzapine-induced weight gain, are primarily attributed to its MOR antagonist activity.[2][3][7][13] In vivo, samidorphan functions as an opioid receptor antagonist.[10][14]
Quantitative Pharmacodynamic Data
The pharmacodynamic properties of samidorphan have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Receptor Binding Affinities (Ki) of Samidorphan
| Receptor Subtype | Samidorphan Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| Mu-Opioid Receptor (MOR) | 0.052 | Naltrexone | ~0.11-0.26 |
| Kappa-Opioid Receptor (KOR) | 0.23 | Naltrexone | ~0.19-0.26 |
| Delta-Opioid Receptor (DOR) | 2.7 | Naltrexone | ~56-60 |
Data compiled from multiple sources.[11][15]
Table 2: In Vivo Receptor Occupancy (EC50) of Samidorphan in Rats
| Receptor Subtype | Samidorphan EC50 (nM) | Reference Compound | Reference Compound EC50 (nM) |
| Mu-Opioid Receptor (MOR) | 5.1 | Naltrexone | 15.5 |
| Kappa-Opioid Receptor (KOR) | 42.9 | Naltrexone | Data not available |
| Delta-Opioid Receptor (DOR) | 54.7 | Naltrexone | Minimal occupancy detected |
EC50 values represent the unbound brain concentration of the drug required to achieve 50% receptor occupancy.[1][4][5]
Signaling Pathways
Samidorphan's interaction with the mu-opioid receptor leads to the blockade of downstream signaling cascades typically initiated by endogenous or exogenous opioid agonists.
G-Protein Coupling and Downstream Effectors
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Samidorphan, as an antagonist, binds to the MOR but does not induce the conformational change necessary for G-protein activation. Consequently, it prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining normal cellular levels of cAMP.[16]
Visualization of the Signaling Pathway
The following diagram illustrates the mechanism of action of samidorphan at the mu-opioid receptor.
Experimental Protocols
The characterization of samidorphan's pharmacodynamic profile relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay quantifies the affinity of samidorphan for opioid receptors by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Utilize Chinese Hamster Ovary (CHO) cells stably expressing human mu, delta, or kappa opioid receptors.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, or [³H]U69,593 for KOR), and varying concentrations of samidorphan.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the samidorphan concentration.
-
Determine the IC50 (the concentration of samidorphan that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for Functional Activity Assessment
This functional assay determines whether samidorphan acts as an agonist or antagonist by measuring G-protein activation.
Methodology:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with GDP, varying concentrations of samidorphan, and a known opioid agonist (for antagonist testing).
-
Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
In the presence of an agonist, the activated GPCR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction by filtration and quantify the bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
To determine agonist activity, plot the amount of bound [³⁵S]GTPγS against the logarithm of the samidorphan concentration. An increase in binding indicates agonism.
-
To determine antagonist activity, measure the ability of samidorphan to inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
In Vivo Receptor Occupancy Study
This in vivo experiment determines the extent to which samidorphan binds to opioid receptors in the brain at clinically relevant concentrations.
Methodology:
-
Animal Model: Utilize male Sprague Dawley rats.
-
Drug Administration:
-
Administer samidorphan via subcutaneous injection at various doses to achieve a range of plasma and brain concentrations.
-
At a predetermined time point after samidorphan administration, intravenously inject a cocktail of tracer compounds that bind to the mu, delta, and kappa opioid receptors.
-
-
Sample Collection and Analysis:
-
After a suitable tracer distribution period, euthanize the animals and collect brain tissue.
-
Homogenize the brain tissue and extract the tracer compounds.
-
Quantify the concentration of the tracers in the brain tissue using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-HRMS).
-
-
Data Analysis:
-
The amount of tracer displaced from the receptors is proportional to the occupancy by samidorphan.
-
Calculate the percentage of receptor occupancy for each dose of samidorphan.
-
Determine the EC50 for receptor occupancy from the dose-response curve.
-
Visualization of an Experimental Workflow
The following diagram outlines a typical workflow for a radioligand binding assay.
Conclusion
This compound is a potent opioid receptor modulator with a distinct pharmacodynamic profile characterized by high-affinity binding to mu, delta, and kappa opioid receptors. Its primary mechanism of action relevant to its clinical application is its antagonism of the mu-opioid receptor, which prevents the downstream signaling events that are associated with the metabolic side effects of olanzapine. The quantitative data from in vitro and in vivo studies provide a clear understanding of its potency and receptor engagement. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the properties of samidorphan and other novel opioid receptor modulators.
References
- 1. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. samidorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Chronic suppression of mu-opioid receptor signaling in the nucleus accumbens attenuates development of diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. tandfonline.com [tandfonline.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. In Vivo Techniques to Investigate the Internalization Profile of Opioid Receptors | Springer Nature Experiments [experiments.springernature.com]
Samidorphan L-malate: An In-Depth Technical Guide to its Opioid Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the opioid receptor binding profile of Samidorphan (B1681425) L-malate, a novel opioid system modulator. The information presented herein is intended for professionals in the fields of pharmacology, medicinal chemistry, and drug development to facilitate a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.
Samidorphan, chemically known as 3-carboxamido-4-hydroxy naltrexone, is a structurally distinct analogue of naltrexone. It is a key component of LYBALVI®, an FDA-approved combination medication with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder. Samidorphan's primary role in this combination is to mitigate the weight gain associated with olanzapine. Its unique interaction with opioid receptors is central to its pharmacological effects.
Quantitative Binding Affinity and Functional Activity
Samidorphan exhibits a high-affinity binding profile across the three major opioid receptors: mu (µ), kappa (κ), and delta (δ). In vitro studies have demonstrated its potent interaction with these receptors, which is crucial for its in vivo effects. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Activity of Samidorphan
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Functional Profile |
| Mu (µ) | 0.052 ± 0.0044 | 0.88 ± 0.14 | Antagonist |
| Kappa (κ) | 0.23 ± 0.018 | 38 ± 8.8 | Partial Agonist |
| Delta (δ) | 2.7 ± 0.36 | 6.9 ± 2.1 | Partial Agonist |
Table 2: In Vivo Opioid Receptor Occupancy of Samidorphan vs. Naltrexone in Rats at Clinically Relevant Unbound Brain Concentrations
| Receptor Subtype | Samidorphan Occupancy (%) | Naltrexone Occupancy (%) |
| Mu (µ) | 93.2 | 79.4 |
| Kappa (κ) | 41.9 | 9.4 |
| Delta (δ) | 36.1 | - |
Functional Activity Profile
Samidorphan's interaction with opioid receptors is not limited to binding; it also modulates their activity, exhibiting a distinct functional profile at each subtype:
-
Mu (µ) Opioid Receptor: Samidorphan acts as a potent antagonist at the µ-opioid receptor. This antagonism is a key feature of its mechanism, particularly in its combination with buprenorphine for major depressive disorder, where it is intended to block the µ-agonist effects of buprenorphine.
-
Kappa (κ) Opioid Receptor: At the κ-opioid receptor, samidorphan functions as a partial agonist. Activation of the κ-opioid receptor has been associated with effects such as dysphoria and sedation. The partial agonism of samidorphan at this receptor may contribute to its overall pharmacological profile.
-
Delta (δ) Opioid Receptor: Similar to its activity at the κ-receptor, samidorphan is a partial agonist at the δ-opioid receptor.
In vivo, the predominant functional effect of samidorphan is that of a µ-opioid receptor antagonist.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments used to characterize the opioid receptor binding and functional profile of compounds like Samidorphan.
1. Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., Samidorphan) by measuring its ability to compete with a radiolabeled ligand for binding to the opioid receptors.
-
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).
-
Test Compound: Samidorphan L-malate.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of each Samidorphan dilution in triplicate.
-
Add 50 µL of the specific radioligand ([³H]DAMGO, [³H]DPDPE, or [³H]U-69,593) at a fixed concentration (typically near its Kd value) to all wells.
-
Include wells for total binding (no competitor) and non-specific binding (10 µM naloxone).
-
Add 100 µL of the cell membrane preparation (100-200 µg of protein) to all wells.
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding. It is used to determine the potency (EC50) and efficacy (Emax) of a compound.
-
Materials and Reagents:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Test Compound: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS for non-specific binding determination.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the test compound, membrane preparation, and GDP.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity.
-
Data are analyzed to determine the EC50 and Emax values, which indicate the potency and efficacy of the compound as an agonist, partial agonist, or antagonist.
-
3. cAMP Inhibition Assay
This is another functional assay that measures the downstream effect of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
-
Materials and Reagents:
-
Whole cells (e.g., CHO or HEK293) stably expressing the opioid receptor of interest.
-
Test Compound: this compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP assay kit (e.g., using HTRF, ELISA, or other detection methods).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
The ability of Samidorphan to inhibit forskolin-stimulated cAMP accumulation is measured to determine its functional activity as an agonist or antagonist. For antagonist activity, cells are co-incubated with a known agonist.
-
Visualizations
The following diagrams illustrate key concepts related to the opioid receptor binding profile of Samidorphan.
The Semisynthesis of Samidorphan L-malate from Naltrexone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samidorphan (B1681425), a novel opioid antagonist, serves as a critical component in combination therapies for neuropsychiatric disorders, notably in mitigating olanzapine-induced weight gain. This technical guide provides an in-depth overview of the semisynthetic route to samidorphan L-malate, commencing from the readily available opiate naltrexone (B1662487). The synthesis involves a multi-step process encompassing protection, triflate formation, palladium-catalyzed aminocarbonylation, deprotection, and reductive cleavage, culminating in the formation of the L-malate salt. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the compound's mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Samidorphan is a potent opioid receptor modulator with a distinct binding profile, acting as a μ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors.[1][2] Its development, primarily by Alkermes, has been focused on its combination with other therapeutic agents to improve their side-effect profiles.[1] The synthesis of samidorphan is a semisynthetic process that leverages the core structure of naltrexone, a widely available opioid antagonist.[1] This guide elucidates the chemical transformations required to convert naltrexone into this compound.
Chemical Synthesis of this compound from Naltrexone
The synthesis of samidorphan from naltrexone is a sequential process involving several key chemical transformations. The overall workflow is depicted in the diagram below.
References
An In-depth Technical Guide to the Chemical Structure of Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samidorphan (B1681425) is a novel opioid receptor antagonist that has garnered significant attention in the field of neuropsychopharmacology.[1] Structurally related to naltrexone, samidorphan exhibits a distinct pharmacological profile characterized by its potent interaction with opioid receptors. This technical guide provides a comprehensive overview of the chemical structure of Samidorphan L-malate, its physicochemical properties, and the analytical methodologies employed for its characterization. Furthermore, it delves into its mechanism of action, detailing the associated signaling pathways and providing quantitative data on its receptor interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of opioid antagonists and the development of novel therapeutics.
Chemical and Physical Properties
This compound is the L-malate salt of samidorphan. The active moiety, samidorphan, is a white to off-white crystalline powder.[2] Key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-4-carboxamide; (2S)-2-hydroxybutanedioic acid | [3] |
| CAS Number | 1204592-75-5 | [4] |
| Molecular Formula | C₂₁H₂₆N₂O₄·C₄H₆O₅ | [4] |
| Molecular Weight | 504.53 g/mol | [4] |
| Samidorphan pKa | 8.3 (amine), 10.1 (phenol) | [2] |
Synthesis and Characterization
The synthesis of samidorphan is a multi-step process that typically starts from naltrexone, a commercially available opioid antagonist. A general synthetic workflow is outlined below.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay:
A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and assay of this compound. Several methods have been developed for the simultaneous estimation of samidorphan and olanzapine (B1677200) in pharmaceutical dosage forms. A typical method would involve:
-
Column: C18 column (e.g., 100 x 4.6 mm, 5µm).[5]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., monobasic potassium phosphate).[5] The ratio is optimized for optimal separation (e.g., 50:50 v/v).[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm).[5]
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[5][6]
Pharmacological Profile
Samidorphan is an opioid receptor antagonist with a distinct binding profile. It acts as a potent antagonist at the µ-opioid receptor (MOR) and as a partial agonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This profile differentiates it from other opioid antagonists like naltrexone.
Quantitative Pharmacological Data
The binding affinities (Ki) and functional activities (IC50) of samidorphan at the human opioid receptors have been determined in vitro. Furthermore, in vivo studies in rats have quantified its receptor occupancy.
| Parameter | Receptor | Samidorphan | Naltrexone | Reference(s) |
| Binding Affinity (Ki, nM) | µ (MOR) | 0.052 | 0.11 | [7] |
| δ (DOR) | 2.6 | 60 | [7] | |
| κ (KOR) | 0.23 | 0.19 | [7] | |
| Functional Activity (IC50, nM) | µ (MOR) | 0.88 | 4.8 | [8] |
| δ (DOR) | 6.9 | 130 | [8] | |
| κ (KOR) | 38 | 130 | [8] | |
| In Vivo Receptor Occupancy (EC50, nM) in Rats | µ (MOR) | 5.1 | 15.5 | [9][10] |
| δ (DOR) | 54.7 | - | [9][10] | |
| κ (KOR) | 42.9 | - | [9][10] |
Experimental Protocols
In Vitro Binding Affinity Assay:
Binding affinity is typically determined using radioligand binding assays. A general protocol involves:
-
Membrane Preparation: Membranes from cells stably expressing the human opioid receptor subtypes (MOR, KOR, DOR) are prepared.[8]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]naltrindole for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound (samidorphan).[8]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Study:
Receptor occupancy in living organisms can be measured using techniques like positron emission tomography (PET) or, as in the case of the cited studies, by ex vivo methods following in vivo drug administration. A typical protocol is as follows:
-
Animal Dosing: Rats are administered with varying doses of samidorphan.[10][11]
-
Tracer Administration: A tracer molecule that binds to the opioid receptors is administered.[11]
-
Tissue Collection: At a specific time point after dosing, brain tissue is collected.[11]
-
Analysis: The amount of tracer binding in different brain regions is quantified using techniques like ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-HRAMS).[9][11]
-
Occupancy Calculation: Receptor occupancy is calculated by comparing the tracer binding in drug-treated animals to that in vehicle-treated control animals.[11]
Mechanism of Action and Signaling Pathway
Samidorphan's primary mechanism of action is through the antagonism of the µ-opioid receptor. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[12] By acting as an antagonist, samidorphan blocks the action of opioid agonists at the µ-opioid receptor, thereby preventing this downstream signaling cascade. Its partial agonist activity at the κ- and δ-opioid receptors results in a submaximal activation of these receptors.
Conclusion
This compound is a well-characterized opioid receptor antagonist with a unique pharmacological profile. Its chemical structure has been elucidated, and robust analytical methods for its quantification and characterization are available. The quantitative data on its high-affinity binding to opioid receptors, particularly its potent antagonism at the µ-opioid receptor, provide a strong basis for its clinical utility. The detailed understanding of its mechanism of action and the associated signaling pathways further solidifies its position as a significant molecule in the landscape of neuropsychopharmacology. This technical guide provides essential information for professionals involved in the research and development of this and similar compounds.
References
- 1. Samidorphan - Wikipedia [en.wikipedia.org]
- 2. US11707466B2 - Immediate release multilayer tablet - Google Patents [patents.google.com]
- 3. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Preclinical Pharmacology of Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samidorphan (B1681425) is a novel opioid receptor modulator, structurally analogous to naltrexone (B1662487).[1][2] It is primarily recognized for its role in combination with the atypical antipsychotic olanzapine (B1677200), a formulation developed to mitigate the weight gain and metabolic dysfunction associated with olanzapine monotherapy.[1][3][4][5] Marketed as LYBALVI® (a combination of olanzapine and samidorphan), this formulation leverages the unique pharmacological profile of samidorphan to address a significant clinical challenge in the long-term treatment of schizophrenia and bipolar I disorder.[6][7][8] This technical guide provides an in-depth review of the preclinical pharmacology of Samidorphan L-malate, detailing its mechanism of action, receptor binding and functional activity, and key findings from in vivo studies.
Mechanism of Action
Samidorphan's primary mechanism of action is the modulation of the endogenous opioid system.[1][9] It exhibits a distinct profile of activity across the three main opioid receptor subtypes: mu (µ), kappa (κ), and delta (δ).
-
In Vitro : Numerous in vitro studies have characterized samidorphan as a potent µ-opioid receptor (MOR) antagonist.[1][10][11] At the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), it acts as a partial agonist.[1][10][11][12] This mixed activity profile distinguishes it from other opioid antagonists like naltrexone.
-
In Vivo : Despite its partial agonist activity at KOR and DOR in vitro, samidorphan's overall pharmacological profile in vivo is consistent with that of a µ-opioid receptor antagonist.[1][3][6][10] This dominant antagonist activity at the MOR is believed to mediate its clinical effects, particularly the mitigation of olanzapine-induced weight gain.[5][7] The opioid system is known to play a key role in regulating feeding behavior, metabolism, and food reward, and blocking these pathways is the hypothesized mechanism for this effect.[1][5][13]
Below is a diagram illustrating the primary mechanism of Samidorphan at opioid receptors.
Caption: Samidorphan's interaction with opioid receptors.
Quantitative Pharmacology: In Vitro Studies
The affinity and functional activity of samidorphan at opioid receptors have been quantified through various in vitro assays.
Binding Affinity
Samidorphan binds with high, sub-nanomolar affinity to the µ-opioid receptor and κ-opioid receptor, and with slightly lower, but still high, affinity to the δ-opioid receptor.[1][10] The binding affinities (Ki) for samidorphan and its major human metabolites are summarized below.
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| Samidorphan | 0.052 ± 0.0044 | 0.23 ± 0.018 | 2.7 ± 0.36 |
| N-dealkylated Metabolite | 0.26 | 23 | 56 |
| N-oxide Metabolite | 8 | 110 | 280 |
| Data sourced from PubChem and other pharmacological reviews.[1][10][14] |
Functional Activity
Functional assays confirm samidorphan's antagonist activity at MOR and partial agonist activity at KOR and DOR. The data demonstrates potent inhibition of MOR signaling while eliciting a partial response at KOR and DOR compared to reference agonists.
| Receptor | Parameter | Value (nM) | Emax (%) |
| µ-Opioid Receptor (MOR) | IC50 | 0.88 | 92% (Inhibition) |
| κ-Opioid Receptor (KOR) | EC50 | 3.3 | 36% |
| δ-Opioid Receptor (DOR) | EC50 | 1.5 | 35% |
| Data sourced from Wikipedia, citing primary literature.[12] |
Experimental Protocols: In Vitro Assays
The binding affinities (Ki) of samidorphan are typically determined using competitive radioligand binding assays. This methodology involves:
-
Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human µ, κ, or δ opioid receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, or [³H]Naltrindole for DOR) and varying concentrations of samidorphan.
-
Separation and Counting: Following incubation to allow binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of samidorphan that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
The workflow for a typical binding assay is visualized below.
Caption: Experimental workflow for in vitro binding assays.
Functional activity (EC50, Emax) is often measured using [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins coupled to the opioid receptors.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Assay Reaction: Membranes are incubated with GDP, varying concentrations of samidorphan (to measure agonism) or a reference agonist plus varying concentrations of samidorphan (to measure antagonism), and [³⁵S]GTPγS.
-
Signal Detection: Receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit. The incorporation of the non-hydrolyzable [³⁵S]GTPγS provides a measurable signal of receptor activation.
-
Data Analysis: For partial agonism, concentration-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist). For antagonism, the IC50 (concentration that inhibits 50% of the agonist response) is determined.
Preclinical In Vivo Pharmacology
In vivo studies in animal models have been crucial for characterizing the receptor occupancy of samidorphan at clinically relevant concentrations and for demonstrating its efficacy in mitigating olanzapine-induced side effects.
Receptor Occupancy Studies in Rats
Studies in male Sprague Dawley rats were conducted to compare the in vivo binding profiles of samidorphan and naltrexone at MOR, DOR, and KOR.[15][16][17] These experiments established a clear dose-dependent increase in receptor occupancy for samidorphan across all three receptor types.[18][19][20]
| Parameter | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| EC50 (nM) | 5.1 | 42.9 | 54.7 |
| % Occupancy | 93.2% | 41.9% | 36.1% |
| At a clinically relevant unbound brain concentration of 23.1 nM.[15][16][17][19] |
These results show that at concentrations relevant to its therapeutic use in humans, samidorphan achieves near-complete occupancy of the µ-opioid receptor, along with substantial occupancy of the κ- and δ-opioid receptors.[15][16][18]
Experimental Protocol: In Vivo Receptor Occupancy
Receptor occupancy in the rat brain was measured using an in vivo triple-tracer assay with ultra-performance liquid chromatography and high-resolution mass spectrometry (UPLC-MS/MS).[15][17]
-
Dosing: Male rats are administered subcutaneous doses of samidorphan to achieve plasma and brain concentrations that correspond to levels observed in humans at therapeutic oral doses.[16][17][18]
-
Tracer Administration: A cocktail of specific tracers for MOR, KOR, and DOR is administered intravenously. These tracers are designed to bind to their respective receptors in the brain.
-
Brain Tissue Collection: At a designated time point after tracer administration, animals are euthanized, and brain tissue is collected.
-
Sample Processing and Analysis: The brain tissue is processed, and the concentrations of the tracers and the test compound (samidorphan) are measured using UPLC-MS/MS.
-
Occupancy Calculation: Receptor occupancy is calculated by comparing the amount of tracer binding in the brains of samidorphan-treated animals to the binding in vehicle-treated control animals.
Caption: Workflow for in vivo receptor occupancy studies.
Attenuation of Olanzapine-Induced Weight Gain
Preclinical studies in both rats and non-human primates have demonstrated that co-administration of samidorphan with olanzapine attenuates olanzapine-associated weight gain and metabolic abnormalities.[3][4][21] In rats, chronic olanzapine administration was shown to increase adipose mass, an effect that was normalized by the co-administration of samidorphan.[4][21] Furthermore, samidorphan mitigated olanzapine-induced insulin (B600854) insensitivity and normalized dysregulated glucose utilization in muscle and adipose tissue.[4][21][22] These preclinical findings provided the foundational rationale for the clinical development of the olanzapine/samidorphan combination product.[3][13]
Caption: Samidorphan's role in mitigating olanzapine effects.
Preclinical Pharmacokinetics and Metabolism
Samidorphan exhibits favorable pharmacokinetic properties for oral dosing, including good bioavailability and a longer half-life compared to naltrexone.[1][6][10]
| Parameter | Value | Species/Context |
| Oral Bioavailability | ~69% | Preclinical data suggests higher bioavailability than naltrexone[10] |
| Tmax (Time to Cmax) | 1 - 2 hours | Human data[10] |
| Elimination Half-life | 7 - 11 hours | Human data[10][12] |
| Note: Most detailed pharmacokinetic data comes from human clinical trials, but the profile is supported by preclinical observations.[10][23] |
Samidorphan is eliminated primarily through hepatic metabolism.[8] Its two major human metabolites, an N-dealkylated and an N-oxide metabolite, also bind to opioid receptors, although with lower affinity than the parent compound.[1][10] The N-dealkylated metabolite functions as a µ-opioid receptor agonist, while the N-oxide metabolite acts as a µ-opioid receptor antagonist.[1][14]
Conclusion
The preclinical pharmacology of this compound defines it as a potent, orally bioavailable opioid receptor modulator. Its distinct profile, characterized by high-affinity µ-opioid receptor antagonism and partial agonism at κ- and δ-opioid receptors, has been extensively characterized through in vitro and in vivo studies. Preclinical models were instrumental in demonstrating its primary in vivo function as a MOR antagonist and its ability to achieve high receptor occupancy in the brain at clinically relevant doses. Crucially, these studies established the scientific basis for its use in combination with olanzapine, demonstrating its effectiveness in attenuating olanzapine-induced weight gain and metabolic dysfunction. This comprehensive preclinical data package has successfully translated to the clinic, providing a valuable therapeutic option for patients with schizophrenia and bipolar I disorder.
References
- 1. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. samidorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. ubmm.med.buffalo.edu [ubmm.med.buffalo.edu]
- 4. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Olanzapine and Samidorphan for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. drugs.com [drugs.com]
- 8. Samidorphan/olanzapine combination therapy for schizophrenia: Efficacy, tolerance and adverse outcomes of regimen, evidence-based review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About LYBALVI® (olanzapine and samidorphan) | Healthcare Professionals Website [lybalvihcp.com]
- 10. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically‐Based Pharmacokinetic Modeling for Predicting Drug Interactions of a Combination of Olanzapine and Samidorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Samidorphan - Wikipedia [en.wikipedia.org]
- 13. A pharmacovigilance study of olanzapine/samidorphan based on FDA Adverse Event Reporting System (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effects of Combined Therapy of Olanzapine and Samidorphan on Safety and Metabolic Parameters in Schizophrenia Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Samidorphan L-malate: A Comprehensive Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samidorphan (B1681425), a novel opioid antagonist, has emerged as a significant therapeutic agent, particularly in combination with olanzapine (B1677200) for the management of schizophrenia and bipolar I disorder. Its primary function is to mitigate the weight gain and metabolic dysregulation associated with olanzapine, without compromising its antipsychotic efficacy. A thorough understanding of the pharmacokinetic and metabolic profile of samidorphan L-malate is crucial for its safe and effective clinical use, as well as for guiding further research and development. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of samidorphan, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and relevant experimental workflows.
Pharmacokinetics
Samidorphan exhibits a predictable pharmacokinetic profile characterized by rapid absorption and a half-life that supports once-daily dosing.[1]
Absorption
Following oral administration, samidorphan is rapidly absorbed, primarily from the small intestine.[2] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours.[2][3] The absolute oral bioavailability of samidorphan is approximately 69%, which is significantly higher than that of other opioid antagonists like naloxone (B1662785) and naltrexone.[2][4] The presence of food does not have a clinically significant impact on the bioavailability of samidorphan.[2][5]
Distribution
Samidorphan has an apparent volume of distribution ranging from 336.59 to 557.6 L, indicating extensive distribution into tissues.[3] Plasma protein binding is relatively low, ranging from 23% to 33%.[2]
Metabolism
The primary route of metabolism for samidorphan is hepatic oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][6] Minor contributions to its metabolism are also made by CYP3A5, CYP2C19, and CYP2C8.[7][8] The two major metabolites identified are RDC-9986 (an N-dealkylated metabolite) and RDC-1066 (an N-oxide metabolite).[7][8] While these metabolites exhibit nanomolar affinity for opioid receptors, they are not believed to contribute significantly to the pharmacological effects of the parent drug.[7][8]
Excretion
Samidorphan and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 67% of the administered dose is excreted in the urine as unchanged drug and metabolites, with another 16% eliminated in the feces.[3][8] Around 18% of the dose is excreted as unchanged samidorphan in the urine.[2] The mean plasma clearance of samidorphan is between 35 and 45 L/h.[7][8]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various clinical studies.
Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Samidorphan
| Parameter | Single Dose (3.7-55.7 mg) | Multiple Dose (10 mg/day for 7 days) | Multiple Dose (20 mg/day for 7 days) |
| Tmax (hours) | ~1 | 1-2 | Not Specified |
| Half-life (hours) | ~7-9 | 7-11 | 7-11 |
| AUC | Increased with dose | Not Specified | Not Specified |
| Accumulation Ratio | Not Applicable | <1.65 | Not Reached Steady State |
| Steady State | Not Applicable | Achieved by Day 7 | Not Reached by Day 7 |
Source:[1]
Table 2: Pharmacokinetic Parameters of Samidorphan (10 mg) in Combination with Olanzapine (20 mg) at Steady State
| Parameter | Value |
| Cmax (ng/mL) | 45.1 ± 11.4 |
| AUC24h (ng*h/mL) | 364 ± 112 |
| Tmax (hours) | 1-2 |
| Half-life (hours) | 7-11 |
| Time to Reach Steady State (days) | 5 |
| Plasma Protein Binding (%) | 23-33 |
| Amount Unchanged in Urine (%) | 18 |
Table 3: Effect of Food on Samidorphan Pharmacokinetics (10 mg Single Dose)
| Parameter | Fasted State | Fed State (High-Fat Meal) | 90% Confidence Interval |
| Cmax | Reference | 0.85 | 0.76, 0.94 |
| AUC | Reference | 1.03 | 1.0, 1.05 |
Source:[3]
Experimental Protocols
The pharmacokinetic and metabolic characteristics of samidorphan have been elucidated through a series of well-defined clinical and preclinical studies.
Bioanalytical Method for Pharmacokinetic Studies
A common and validated method for the simultaneous quantification of olanzapine and samidorphan in plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10]
-
Sample Preparation: Liquid-liquid extraction is typically used to isolate olanzapine, samidorphan, and their respective deuterated internal standards (D3-olanzapine and D3-samidorphan) from plasma samples (e.g., from rabbits or humans).[10]
-
Chromatographic Separation: The separation of analytes is achieved using a C18 reversed-phase column (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm).[10] The mobile phase often consists of a gradient mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[10]
-
Mass Spectrometric Detection: Detection and quantification are performed using a mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode.[10] The specific precursor-to-product ion transitions for samidorphan are monitored for accurate quantification.[9]
Human Pharmacokinetic Studies
-
Single and Multiple Ascending Dose Studies: These studies are conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetic profile of samidorphan at different dose levels.[1] Blood samples are collected at various time points after drug administration to determine plasma concentrations and calculate key pharmacokinetic parameters.
-
Absolute Bioavailability Study: To determine the absolute bioavailability, a fixed dose of samidorphan is administered intravenously and orally to the same group of healthy subjects in a crossover design.[11][12] Plasma concentration-time data from both routes of administration are then compared.
-
Food Effect Study: A randomized, crossover study in healthy volunteers is conducted to assess the impact of a high-fat meal on the pharmacokinetics of orally administered samidorphan.[5] Subjects receive the drug under both fasted and fed conditions, with a washout period in between.
-
Drug-Drug Interaction Studies: These studies evaluate the potential for other drugs to affect the pharmacokinetics of samidorphan, and vice versa. For instance, the effect of co-administering strong CYP3A4 inducers (e.g., rifampin) or inhibitors on samidorphan plasma levels has been investigated.[2][13]
Visualizations
Metabolic Pathway of Samidorphan
Caption: Primary metabolic pathways of samidorphan via CYP-mediated oxidation and N-dealkylation.
Experimental Workflow for a Food Effect Study
Caption: A typical two-way crossover design for a food effect study on samidorphan pharmacokinetics.
Conclusion
This compound possesses a favorable pharmacokinetic profile that makes it suitable for once-daily oral administration. Its high bioavailability, predictable metabolism primarily through CYP3A4, and lack of significant food effect contribute to its clinical utility. The well-characterized ADME properties of samidorphan provide a solid foundation for its rational use in combination therapy and for the design of future clinical investigations. This comprehensive guide serves as a valuable resource for professionals in the fields of pharmacology, drug metabolism, and clinical development, offering a detailed understanding of the disposition of this important therapeutic agent.
References
- 1. Single- and multiple-dose pharmacokinetics of samidorphan, a novel opioid antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Food on the Pharmacokinetics of a Combination of Olanzapine and Samidorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically‐Based Pharmacokinetic Modeling for Predicting Drug Interactions of a Combination of Olanzapine and Samidorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Samidorphan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioanalytical method development and validation for the simultaneous estimation of Olanzapine and Samidorphan in rabbit plasma by using HPLC–MS/MS and application to pharmacokinetic study | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Samidorphan L-malate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Samidorphan is a novel opioid antagonist developed to mitigate some of the adverse effects of antipsychotic medications, particularly olanzapine-induced weight gain. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Samidorphan L-malate. It includes a summary of its chemical synthesis, preclinical and clinical findings, and detailed experimental protocols. The document is intended to be a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and clinical drug development.
Discovery and Synthesis
Samidorphan, chemically known as (1R,5R,13R,17S)-4-(cyclopropylmethyl)-10,17-dihydroxy-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7,9-diene-15-carboxamide, is a derivative of naltrexone. Its discovery was driven by the need for an opioid receptor antagonist with a distinct pharmacological profile. The initial discovery and development were conducted by researchers at Rensselaer Polytechnic Institute, with subsequent development led by Alkermes.[1][2]
The synthesis of Samidorphan is a multi-step process that starts from naltrexone. A common synthetic route involves the protection of the ketone, followed by a palladium-mediated aminocarbonylation to introduce the carboxamide group. Subsequent deprotection and reductive cleavage yield the final Samidorphan molecule. The L-malate salt is then formed to improve its pharmaceutical properties.[1][2]
Synthesis Workflow
The following diagram illustrates a representative synthetic pathway for Samidorphan from Naltrexone.
Mechanism of Action
Samidorphan is an opioid receptor antagonist with high affinity for the mu (µ), kappa (κ), and delta (δ) opioid receptors.[3] Its primary mechanism of action in the context of its combination with olanzapine (B1677200) is the antagonism of the µ-opioid receptor.[4][5] The opioid system is implicated in the regulation of reward, appetite, and metabolism. By blocking opioid receptors, Samidorphan is thought to counteract the olanzapine-induced dysregulation of these pathways that leads to weight gain.[6]
Opioid Receptor Signaling Pathway
The diagram below illustrates the canonical signaling pathway of the µ-opioid receptor and the antagonistic action of Samidorphan. Agonist binding typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulation of ion channels through the G-protein coupled receptor (GPCR) cascade. Samidorphan binds to the receptor but does not activate the downstream signaling, thereby blocking the effects of endogenous or exogenous opioid agonists.
References
- 1. Samidorphan:Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. Samidorphan synthesis - chemicalbook [chemicalbook.com]
- 5. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Samidorphan and its subsequent conversion to Samidorphan L-malate. The synthesis commences with the commercially available opiate, naltrexone (B1662487), and proceeds through a multi-step pathway involving protection, triflate formation, palladium-mediated aminocarbonylation, deprotection, and reductive cleavage. The final step involves the formation of the L-malate salt. This protocol is intended for research and development purposes.
Introduction
Samidorphan is a potent opioid receptor antagonist, primarily acting on the μ-opioid receptor.[1][2][3] It is a key component of LYBALVI®, an FDA-approved medication in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder.[1][4][5] The co-formulation with Samidorphan mitigates the weight gain often associated with olanzapine.[1] The chemical name for Samidorphan is 17-(cyclopropylmethyl)-4,14-dihydroxy-6-oxomorphinan-3-carboxamide.[4][6] This document outlines the chemical synthesis of Samidorphan and the subsequent formation of its L-malate salt, a common form for pharmaceutical use.
Synthesis of Samidorphan from Naltrexone
The synthesis of Samidorphan from naltrexone involves a sequence of chemical transformations to introduce a carboxamide group at the C3 position and a hydroxyl group at the C4 position.[1][2]
Overall Synthetic Pathway
Caption: Overall synthetic pathway from Naltrexone to Samidorphan.
Experimental Protocols
Step 1: Protection of the Ketone The synthesis begins with the protection of the ketone group of naltrexone as a ketal to prevent its reaction in subsequent steps.[1]
Step 2: Triflate Formation The phenolic hydroxyl group of the ketal-protected naltrexone is then converted to a triflate, which is a good leaving group for the subsequent palladium-catalyzed reaction.[1][2]
Step 3: Palladium-Mediated Aminocarbonylation An amide group is introduced via a palladium-mediated aminocarbonylation reaction at the C3 position.[1]
Step 4: Deprotection of the Ketal The ketal protecting group is removed under acidic conditions to regenerate the ketone.[1]
Step 5: Reductive Cleavage The final step in the synthesis of the Samidorphan base is a reductive cleavage to form the phenol (B47542) at the C4 position.[1] A mixture of a compound (0.1 g), ammonium (B1175870) chloride (0.060 g), and ethanol (B145695) (2 ml) is treated with zinc (0.065 g) at 25-30°C. The mixture is then heated to 60-70°C. After cooling, the reaction is quenched with water and aqueous ammonia, followed by extraction with ethyl acetate.[4]
Purification of Samidorphan
Crude Samidorphan can be purified to achieve a high degree of purity. One method involves treating a solution of crude Samidorphan in dichloromethane (B109758) with an aqueous sodium hydroxide (B78521) solution. The aqueous layer is then neutralized with hydrochloric acid.[4] An alternative is crystallization from acetone (B3395972) or ethanol.[7]
-
Purity: Greater than 99.5% measured by HPLC can be achieved.[4]
Synthesis of this compound
The final step is the formation of the L-malate salt of Samidorphan, which can improve its stability and bioavailability.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol
-
A mixture of Samidorphan (3.5 g), methanol (10.93 ml), and ethanol (10.93 ml) is heated to 60-70°C.[4]
-
An ethanolic solution of L-malic acid (1.5 g of L-malic acid in 4.3 mL of ethanol) is added to the reaction mixture at 60-70°C.[4]
-
The reaction mixture is stirred at the same temperature.[4]
-
The mixture is then slowly cooled to 20-30°C and stirred.[4]
-
The resulting solid is filtered, washed with ethanol, and dried to yield the title compound.[4]
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Reaction Yields
| Step/Product | Starting Material | Product | Yield | Reference |
| Reductive Cleavage | Intermediate D | Samidorphan | 106 g (from 100g of formula-2a) | [4] |
| L-malate salt formation | Samidorphan (3.5 g) | This compound | 4 g | [4] |
| Overall Synthesis | Naltrexone | This compound | Quantitative (salt formation) | [1] |
Table 2: Purity and Analytical Data
| Substance | Purity by HPLC | Impurities | Reference |
| Samidorphan (purified) | > 99.5% | - | [4] |
| Samidorphan (crude) | 85.35% | Amine impurity: 0.56%, Amide impurity: 0.06% | [4] |
Table 3: Particle Size Distribution of this compound
| Parameter | Value | Reference |
| D10 | < 50 μm (preferred), < 100 μm (general) | [4] |
| D50 | < 200 μm (preferred), < 250 μm (general) | [4] |
| D90 | < 400 μm (preferred), < 500 μm (general) | [4] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Conduct all reactions in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for each reagent for specific handling and disposal information.[8]
-
Zinc cyanide, a reagent mentioned in older synthetic routes, is highly toxic and should be handled with extreme caution.[4] The use of N-hydroxysuccinamide is a safer alternative.[4]
Conclusion
The protocol described provides a comprehensive guide for the synthesis of this compound for research and development purposes. By following these procedures, researchers can obtain high-purity this compound. The provided quantitative data and diagrams offer a clear and concise overview of the process.
References
- 1. Samidorphan:Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. Samidorphan/olanzapine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. tdcommons.org [tdcommons.org]
- 8. This compound | CAS No: 1204592-75-5 [aquigenbio.com]
Perfecting Purity: Advanced Purification Techniques for Samidorphan L-malate
For Immediate Release
This application note provides detailed protocols and comparative data for the purification of Samidorphan L-malate, a critical component in therapies for central nervous system disorders. The following methodologies are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound suitable for pharmaceutical applications.
Introduction
Samidorphan is a novel opioid antagonist. For therapeutic use, it is often formulated as the L-malate salt to enhance its physicochemical properties. The purification of this compound to meet stringent pharmaceutical standards is a critical step in its manufacturing process. This document outlines various purification techniques, including crystallization and chromatographic methods, providing detailed protocols and summarizing the achievable purity and yield.
Purification Strategies
The primary methods for purifying this compound involve crystallization from various solvent systems and chromatographic separation. The choice of method depends on the impurity profile of the crude material and the desired final purity.
Crystallization
Crystallization is a robust and widely used technique for the purification of active pharmaceutical ingredients (APIs). The selection of an appropriate solvent system is crucial for achieving high purity and yield.
Protocol 1: Crystallization of Samidorphan Free Base from Various Solvents Prior to Salt Formation
A common strategy involves purifying the Samidorphan free base before converting it to the L-malate salt. Several solvent systems have been evaluated for this purpose.
-
Methanol (B129727): Dissolve crude Samidorphan in methanol at reflux temperature to obtain a clear solution. Stir for 2-3 hours, then filter the hot solution. Allow the filtrate to cool to room temperature and stir for 1-2 hours. The precipitated crystals are collected by filtration, washed with cold methanol, and dried under vacuum.
-
Ethanol (B145695): Dissolve crude Samidorphan in ethanol at reflux temperature. To the clear solution, add n-heptane as an anti-solvent and allow the mixture to cool to room temperature. The resulting crystals are filtered and dried.
-
Acetone (B3395972): Add crude Samidorphan to acetone and heat to reflux to achieve complete dissolution. Filter the solution and then cool to room temperature, followed by stirring for 1-2 hours. The crystalline product is collected by filtration, washed with acetone, and dried under vacuum.[1]
-
Ethanol Slurry: For further purification, the crystallized Samidorphan can be slurried in ethanol to improve its purity.
Protocol 2: Formation and Crystallization of this compound
This protocol describes the direct formation and crystallization of this compound from purified Samidorphan free base.
-
Dissolve the purified Samidorphan free base in a mixture of methanol and ethanol at 25-35°C.
-
Heat the mixture to 55-65°C and stir.
-
Prepare a solution of L-malic acid in ethanol.
-
Add the L-malic acid solution to the Samidorphan solution at 55-65°C and continue stirring.
-
Cool the mixture to 25-35°C and stir to allow for complete crystallization.
-
Filter the solid product, wash with a mixture of methanol and ethanol, and dry to obtain pure this compound.[2]
Chromatographic Purification
Column chromatography is a powerful technique for separating closely related impurities.
Protocol 3: Silica (B1680970) Gel Column Chromatography
While preparative HPLC is not extensively detailed in the available literature for the final salt, column chromatography is employed for the purification of intermediates in the synthesis of Samidorphan.
-
Prepare a silica gel column packed with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol with a small amount of ammonia/water (e.g., 15:1:0.01 v/v/v).
-
Dissolve the crude intermediate in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by a suitable analytical technique (e.g., TLC or HPLC).
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.[3]
Data Presentation
The following tables summarize the quantitative data obtained from the purification experiments.
Table 1: Purity and Yield Data for this compound Purification
| Purification Step | Starting Material | Purity of Starting Material | Final Product | Purity of Final Product | Yield | Key Impurities Removed/Reduced |
| Purification of Samidorphan Free Base and Conversion to L-malate Salt | Crude Samidorphan | 85.35% (Amine impurity: 0.56%, Amide impurity: 0.06%)[2] | This compound | 99.81%[2] | 65.5 g (from 59.7 g of Samidorphan free base)[2] | Amine impurity: Not Detected, Amide impurity: Not Detected, Ketal amide impurity: Not Detected[2] |
| General Purity Claim | Samidorphan or a salt thereof | Not Specified | Pure Samidorphan or a salt thereof | > 99.5% (by HPLC)[2] | Not Specified | Not Specified |
Experimental Workflows
The following diagrams illustrate the workflows for the described purification protocols.
Conclusion
The purification of this compound to a high degree of purity is achievable through systematic application of crystallization and chromatographic techniques. The protocols provided herein serve as a comprehensive guide for obtaining pharmaceutical-grade material. The choice of purification strategy should be guided by the specific impurity profile of the starting material and the desired final product specifications. The data indicates that a purity of over 99.5% can be consistently achieved.[2]
References
Application Notes and Protocols for the Crystallization of Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of Samidorphan L-malate, a key opioid antagonist. The following methods are derived from publicly available scientific literature and patents, offering insights into achieving crystalline forms of the compound with controlled characteristics.
Introduction
This compound is the L-malic acid salt of Samidorphan, an opioid antagonist.[1] Crystalline forms are often preferred in pharmaceutical development due to their stability, purity, and consistent physical properties, which are critical for formulation and bioavailability. The methods described herein detail procedures for obtaining crystalline this compound.
Crystallization Methods
Two primary methods for the crystallization of this compound have been identified: a cooling crystallization from a methanol (B129727)/ethanol (B145695) co-solvent system and a recrystallization process aimed at particle size control.
Method 1: Cooling Crystallization from Methanol/Ethanol
This method involves the reaction of Samidorphan free base with L-malic acid in a mixture of methanol and ethanol, followed by cooling to induce crystallization. This approach has been demonstrated to produce a specific crystalline form of this compound.[2]
Method 2: Recrystallization for Particle Size Control
A recrystallization process is employed in manufacturing to control the particle size distribution of this compound.[3][4] This is crucial for downstream processing, such as tablet formulation, to ensure content uniformity and appropriate dissolution characteristics. While the specific solvent system and conditions for this industrial recrystallization are not fully detailed in the public domain, the principle involves dissolving the material and then inducing precipitation under controlled conditions to target a specific particle size range.
Data Presentation
Table 1: Quantitative Data for Crystalline this compound
| Parameter | Method 1: Cooling Crystallization | Method 2: Recrystallization (Supportive Batch) | Unmilled (Primary) Batch |
| Yield | ~111-150% (relative to Samidorphan) | Not Reported | Not Reported |
| Purity (by HPLC) | > 99.5%[2] | Not Reported | Not Reported |
| Particle Size (D10) | < 10 µm (after micronization)[2] | 25 - 50 µm[3] | Not Reported[3] |
| Particle Size (D50) | < 30 µm (after micronization)[2] | 60 - 100 µm[3] | Not Reported[3] |
| Particle Size (D90) | < 100 µm (after micronization)[2] | 120 - 175 µm[3] | Not Reported[3] |
Table 2: Powder X-Ray Diffraction (PXRD) Data for Crystalline this compound
| Crystalline Form (from Method 1)[2] | Crystalline Form (reproduced from U.S. Patent No. 9,119,848)[5] |
| Characteristic Peaks (2θ ± 0.2°) | Characteristic Peaks (2θ ± 0.2°) |
| 9.0°, 12.7°, 13.2°, 13.8°, 15.1°, 16.5°, 21.5°, 22.0°, 23.1° | 9.1°, 10.34°, 12.8°, 13.3°, 13.96°, 15.2°, 16.6°, 18.3°, 18.7°, 20.4°, 20.75°, 21.6°, 22.1°, 23.15°, 23.3° |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Methanol/Ethanol
This protocol is adapted from procedures described in the technical literature.[2]
Materials:
-
Samidorphan (free base)
-
L-malic acid
-
Methanol
-
Ethanol
-
Reaction vessel with heating, cooling, and stirring capabilities
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve Samidorphan (e.g., 3.5 g) in a mixture of methanol (10.93 ml) and ethanol (10.93 ml).
-
Heating: Heat the mixture to 60-70°C with stirring.
-
Addition of L-malic Acid: Prepare a solution of L-malic acid (e.g., 1.5 g) in ethanol (4.3 ml). Add this ethanolic solution of L-malic acid to the heated Samidorphan solution.
-
Stirring: Continue stirring the reaction mixture at 60-70°C for a period of time.
-
Cooling: Slowly cool the reaction mixture to 20-30°C and continue stirring at this temperature.
-
Filtration: Filter the resulting solid product.
-
Washing: Wash the filtered solid with ethanol.
-
Drying: Dry the solid to obtain the crystalline this compound.
Note: A similar procedure was reported with 0.08 g of Samidorphan, 2 ml of methanol, 2 ml of ethanol, and an ethanolic solution of 0.043 g of L-malic acid in 0.5 ml of ethanol, yielding 120 mg of the product.[2]
Protocol 2: General Recrystallization for Particle Size Control
While specific parameters are proprietary, a general workflow for recrystallization to control particle size is outlined below, based on common pharmaceutical practices and patent descriptions.[3][4]
Materials:
-
Crude or unmilled this compound
-
Appropriate solvent or solvent system (to be determined by solubility studies)
-
Anti-solvent (if applicable)
-
Crystallization vessel with controlled heating, cooling, and agitation
-
Filtration and drying equipment
Procedure:
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: Dissolve the unmilled this compound in the selected solvent at an elevated temperature to ensure complete dissolution.
-
Controlled Precipitation: Induce crystallization through one of the following methods:
-
Cooling Crystallization: Gradually cool the solution at a controlled rate to induce nucleation and crystal growth. The cooling profile can significantly impact particle size.
-
Anti-solvent Addition: Add a pre-determined volume of an anti-solvent (in which this compound is poorly soluble) at a controlled rate to the solution to induce precipitation.
-
Seeding: Introduce a small quantity of desired-size crystals (seeds) to the saturated solution to promote crystallization and control particle size.
-
-
Maturation: Hold the resulting slurry at a specific temperature for a period to allow for crystal growth and stabilization.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the isolated crystals with a suitable solvent to remove impurities.
-
Drying: Dry the crystals under controlled conditions (e.g., vacuum oven at a specific temperature) to remove residual solvents.
Visualizations
Caption: Workflow for Cooling Crystallization of this compound.
Caption: General Workflow for Recrystallization of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. tdcommons.org [tdcommons.org]
- 3. US11707466B2 - Immediate release multilayer tablet - Google Patents [patents.google.com]
- 4. WO2022101444A1 - Immediate release multilayer tablet - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Analytical Characterization of Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical characterization of Samidorphan L-malate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist in the structural elucidation, quantification, and quality control of this active pharmaceutical ingredient (API).
Introduction
Samidorphan is a novel opioid antagonist.[1] It is structurally related to naltrexone (B1662487) and acts primarily as a μ-opioid receptor antagonist.[1][2] Samidorphan is commercially available in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder, where it mitigates the weight gain associated with olanzapine.[1] As this compound, the compound is a white to off-white crystalline powder. The accurate and reliable analytical characterization of this compound is crucial for drug development, formulation, and quality assurance.
Chemical Structure and Properties
A clear understanding of the chemical properties of this compound is fundamental for its analysis.
| Property | Value | Reference |
| Chemical Name | (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dihydroxy-13-oxo-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-triene-4-carboxamide L-malate | [3] |
| Molecular Formula | C₂₅H₃₂N₂O₉ | [4] |
| Molecular Weight | 504.54 g/mol | [4] |
| Samidorphan (free base) Molecular Formula | C₂₁H₂₆N₂O₄ | [1] |
| Samidorphan (free base) Molecular Weight | 370.44 g/mol | [1] |
| CAS Number | 1204592-75-5 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton NMR chemical shifts for a compound closely related to Samidorphan. This data can serve as a reference for the analysis of this compound. The spectrum was recorded in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 13.28 | s | 1H | 4-OH |
| 7.15 | d, J=8.1 Hz | 1H | H-2 |
| 6.47 | d, J=8.4 Hz | 1H | H-1 |
| 6.10 | br | 1H | N-H |
| 4.35 | br | 1H | N-H |
| 4.04 | dd, J=1.8, 13.5 Hz | 1H | H-5 |
| 3.11 | d, J=6 Hz | 1H | |
| 2.99 | d, J=5.7 Hz | 1H | |
| 2.94 | s | 1H | |
| 2.86 | d, J=6 Hz | 1H | |
| 2.84-2.75 | m | 2H | |
| 2.65-2.61 | m | 2H | |
| 2.17-2.05 | m | 1H | |
| 1.89-1.84 | m | 2H | |
| 0.85 | m | 1H | |
| 0.56-0.50 | m | 2H | |
| 0.13-0.09 | m | 2H |
Note: The assignments are based on the provided reference and may require further confirmation through 2D NMR experiments for this compound.
Protocol for ¹H and ¹³C NMR Analysis
This protocol provides a general procedure for acquiring high-quality NMR spectra of this compound.
3.2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is fully soluble (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃).
-
Concentration:
-
For ¹H NMR, prepare a solution with a concentration of 5-10 mg/mL.
-
For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended.
-
-
Procedure: a. Accurately weigh the this compound sample into a clean, dry vial. b. Add the appropriate volume of the chosen deuterated solvent. c. Vortex the sample until the solid is completely dissolved. d. Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube. e. Ensure the sample height in the NMR tube is approximately 4-5 cm. f. Cap the NMR tube securely.
3.2.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ of the protons of interest).
-
Number of Scans: 8-16 scans for qualitative analysis; for quantitative analysis, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
2D NMR (for structural confirmation): Acquire COSY, HSQC, and HMBC spectra to aid in the complete assignment of proton and carbon signals.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for confirming the molecular weight and investigating the fragmentation pattern of this compound, which is essential for its identification and for quantitative analysis in complex matrices.
Expected Mass Spectrometry Data
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Protonated Molecule [M+H]⁺ (Samidorphan) | m/z 371 |
Proposed MS/MS Fragmentation Pathway
Based on the fragmentation patterns of structurally related opioid antagonists, a plausible fragmentation pathway for Samidorphan can be proposed. The primary fragmentation is expected to occur at the ether linkage and the bonds adjacent to the nitrogen atom.
Protocol for LC-MS/MS Analysis
This protocol outlines a general procedure for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound.
4.3.1. Sample and Standard Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: For analysis in biological matrices (e.g., plasma), a sample extraction step such as protein precipitation or solid-phase extraction (SPE) will be necessary to remove interferences.
4.3.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good separation and peak shape.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer (MS) System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
MRM Transitions:
-
Samidorphan: Monitor the transition from the precursor ion (m/z 371) to a specific product ion. The exact product ion will need to be determined by infusing a standard solution and performing a product ion scan.
-
Internal Standard: If available, a stable isotope-labeled internal standard (e.g., Samidorphan-d₄) should be used, monitoring its corresponding MRM transition.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity for Samidorphan.
-
Diagram: LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Data Interpretation and Reporting
For both NMR and MS analyses, it is crucial to process the data accurately. For NMR, this includes Fourier transformation, phase and baseline correction, and accurate integration of the signals. For MS, peak integration and the generation of a calibration curve are necessary for quantification. All results should be reported with appropriate units and statistical analysis where applicable.
Conclusion
The NMR and MS methods described in these application notes provide a robust framework for the comprehensive analytical characterization of this compound. Adherence to these protocols will enable researchers, scientists, and drug development professionals to obtain reliable and accurate data for structural confirmation, purity assessment, and quantification, ensuring the quality and consistency of this important pharmaceutical compound.
References
Application Notes and Protocols: In Vivo Receptor Occupancy Assay for Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samidorphan (B1681425) is an opioid receptor modulator that acts as an antagonist at the μ-opioid receptor and a partial agonist at the κ- and δ-opioid receptors.[1][2] It is structurally related to naltrexone (B1662487) but exhibits a distinct pharmacokinetic and receptor binding profile.[3][4][5] Samidorphan is notably used in combination with olanzapine (B1677200) to mitigate olanzapine-induced weight gain, an application that underscores the importance of understanding its in vivo receptor engagement.[4][6]
These application notes provide a detailed protocol for conducting an in vivo receptor occupancy assay for Samidorphan L-malate, based on established methodologies. The protocol is designed to enable researchers to quantify the binding of Samidorphan to its target receptors in a preclinical setting, a critical step in drug development for assessing pharmacodynamic properties and informing dose selection for clinical trials.
Mechanism of Action and Signaling Pathway
Samidorphan's primary mechanism of action involves the modulation of opioid receptor signaling. As a μ-opioid receptor antagonist, it blocks the binding of endogenous and exogenous opioids to this receptor. At the κ- and δ-opioid receptors, its partial agonism results in a submaximal receptor response compared to a full agonist. The exact mechanism by which samidorphan mitigates olanzapine-induced weight gain is not fully elucidated but is believed to be mediated through its opioid receptor antagonism.[7]
Caption: Samidorphan's interaction with opioid receptors.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and in vivo receptor occupancy data for Samidorphan.
Table 1: In Vitro Binding Affinities of Samidorphan
| Receptor | Ki (nM) |
| μ-Opioid Receptor (MOR) | 0.052 ± 0.0044 |
| κ-Opioid Receptor (KOR) | 0.23 ± 0.018 |
| δ-Opioid Receptor (DOR) | 2.7 ± 0.36 |
| Data from in vitro studies.[1] |
Table 2: In Vivo Receptor Occupancy of Samidorphan in Rats
| Receptor | EC50 (nM) | % Occupancy at 23.1 nM Unbound Brain Concentration |
| μ-Opioid Receptor (MOR) | 5.1 | 93.2% |
| κ-Opioid Receptor (KOR) | 42.9 | 41.9% |
| δ-Opioid Receptor (DOR) | 54.7 | 36.1% |
| Data from an in vivo study in male Sprague Dawley rats.[3][4] |
Experimental Protocol: In Vivo Receptor Occupancy Assay
This protocol is adapted from the methodology described by Tan et al. (2022) for determining the in vivo receptor occupancy of Samidorphan in a rat model.[3]
Objective: To determine the dose-dependent occupancy of Samidorphan at the μ-opioid, κ-opioid, and δ-opioid receptors in the brain of living animals.
Materials:
-
Test Compound: this compound
-
Animal Model: Male Sprague Dawley rats
-
Tracer Compounds:
-
Naltrexone-d3 (for MOR)
-
GR103545 (for KOR)
-
Naltriben (B52518) (for DOR)
-
-
Vehicle: Sterile saline for injection
-
Analytical Equipment: Ultra-Performance Liquid Chromatography and High-Resolution Accurate-Mass (HRAM) Mass Spectrometry (UPLC-HRAM-MS)
Experimental Workflow Diagram:
Caption: Workflow for the in vivo receptor occupancy assay.
Procedure:
-
Animal Preparation:
-
Male Sprague Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[3]
-
Animals should be acclimated to the housing conditions before the experiment.
-
-
Compound Administration:
-
Prepare solutions of this compound in sterile saline at the desired concentrations.
-
Administer Samidorphan subcutaneously to the rats. A range of doses should be used to establish a dose-occupancy curve.
-
A vehicle control group receiving only sterile saline should be included.
-
-
Tracer Injection:
-
Prepare a cocktail of the non-radioactive tracers: naltrexone-d3 (10 µg/kg for MOR), naltriben (10 µg/kg for DOR), and GR103545 (1.5 µg/kg for KOR) in a suitable vehicle.[3]
-
Thirty minutes after the administration of Samidorphan or vehicle, administer the tracer cocktail as a single intravenous injection.[3]
-
-
Sample Collection:
-
At a predetermined time point after tracer administration (e.g., 30 minutes), euthanize the animals.
-
Immediately collect brain tissue and blood samples. Plasma should be separated from the blood samples.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Receptor Occupancy Calculation: The percentage of receptor occupancy (RO) for each receptor is calculated using the following formula: % RO = (1 - (Concentration of tracer in drug-treated animal / Mean concentration of tracer in vehicle-treated animals)) * 100
-
Dose-Response Analysis: Plot the % RO against the dose of Samidorphan administered to generate a dose-occupancy curve.
-
EC50 Determination: Calculate the effective concentration required to achieve 50% receptor occupancy (EC50) from the dose-occupancy curve using non-linear regression analysis.[3][4]
-
Conclusion
This application note provides a comprehensive framework for conducting an in vivo receptor occupancy assay for this compound. By following this detailed protocol, researchers can obtain valuable data on the pharmacodynamic properties of Samidorphan, contributing to a deeper understanding of its therapeutic potential and mechanism of action. The provided quantitative data and diagrams serve as a valuable reference for experimental design and data interpretation in the field of opioid receptor pharmacology and drug development.
References
- 1. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. About LYBALVI® (olanzapine and samidorphan) | Healthcare Professionals Website [lybalvihcp.com]
Application Notes and Protocols for Preclinical Assessment of Samidorphan L-malate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Samidorphan (B1681425) is a novel opioid antagonist that, in combination with the atypical antipsychotic olanzapine (B1677200), is used to mitigate olanzapine-induced weight gain and metabolic dysfunction in patients with schizophrenia or bipolar I disorder.[1][2] Preclinical studies in various animal models have been instrumental in elucidating the pharmacological effects of Samidorphan L-malate. These application notes provide detailed protocols for key in vivo assays used to characterize the efficacy and mechanism of action of Samidorphan, particularly focusing on its effects on metabolic parameters, antipsychotic-like activity, and opioid system modulation.
I. Metabolic Effects of Samidorphan in Combination with Olanzapine
Rodent models are extensively used to study the metabolic side effects of antipsychotic drugs. Chronic administration of olanzapine in rats leads to significant weight gain and adipose tissue accumulation, mimicking the effects observed in humans.[1][3][4] The following protocols are designed to assess the ability of Samidorphan to attenuate these metabolic disturbances.
Data Presentation: Metabolic Studies
| Parameter | Animal Model | Treatment Groups | Key Findings | Reference |
| Body Weight Gain | Female Rats | Vehicle, Olanzapine (OLZ), Samidorphan (SAM), OLZ+SAM | OLZ significantly increased the rate of weight gain. SAM alone decreased the rate of weight gain. Co-administration of SAM significantly attenuated OLZ-induced weight gain. | [3][4] |
| Adipose Tissue Mass | Female and Male Rats | Vehicle, OLZ, SAM, OLZ+SAM | OLZ significantly increased adipose tissue accretion. Co-administration of SAM with OLZ normalized adipose mass to levels similar to the vehicle control group. | [3][4] |
| Glucose Infusion Rate (Hyperinsulinemic-Euglycemic Clamp) | Female Rats | Vehicle, OLZ, OLZ+SAM | OLZ significantly decreased the glucose infusion rate, indicating insulin (B600854) resistance. | [3] |
| Hepatic Glucose Production (Hyperinsulinemic-Euglycemic Clamp) | Female Rats | Vehicle, OLZ, OLZ+SAM | OLZ significantly inhibited insulin-induced suppression of hepatic glucose production. | [3] |
| Whole-Body Glucose Clearance | Female Rats | Vehicle + Vehicle, OLZ + Vehicle, OLZ + SAM | OLZ significantly decreased glucose clearance following a bolus insulin injection. Co-administration of SAM normalized this effect. | [3] |
Experimental Protocols: Metabolic Assessment
This protocol is designed to evaluate the long-term effects of Samidorphan on olanzapine-induced changes in body weight and composition in rats.
Materials:
-
Male or Female Sprague-Dawley or Wistar rats
-
Olanzapine
-
This compound
-
Vehicle for olanzapine (e.g., 5 mM phosphate (B84403) buffer with 2% carboxymethylcellulose and 0.2% Tween 20)
-
Vehicle for Samidorphan (e.g., sterile water or saline)
-
Osmotic minipumps (e.g., Alzet®)
-
EchoMRI™ Body Composition Analyzer
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, Olanzapine, Samidorphan, Olanzapine + Samidorphan).
-
Baseline Measurements: Record the baseline body weight and determine the body composition (fat mass, lean mass, free water, total water) of each animal using an EchoMRI™ analyzer.
-
Drug Administration:
-
Olanzapine: Administer olanzapine (e.g., 100 mg/kg) via subcutaneous (s.c.) injection once weekly for 28 days.[4]
-
Samidorphan: Implant osmotic minipumps filled with Samidorphan (e.g., delivering 16 mg/mL for females or 50 mg/mL for males at 2.5 µL/h) subcutaneously.[4] This method ensures continuous drug delivery.
-
-
Monitoring:
-
Record body weight daily or weekly throughout the 28-day treatment period.
-
Measure body composition using the EchoMRI™ analyzer on days 0, 7, 14, 21, and 28.[4]
-
-
Data Analysis: Analyze the rate of weight gain and the changes in adipose and lean mass over time between the different treatment groups.
This procedure is the gold standard for assessing insulin sensitivity in vivo.[5][6][7]
Materials:
-
Chronically catheterized (jugular vein and carotid artery) conscious, unrestrained rats.
-
Insulin solution
-
Dextrose solution (e.g., 20% or 50%)
-
Saline
-
Infusion pumps
-
Blood glucose meter
Procedure:
-
Animal Preparation: Allow rats to recover for 4-5 days after catheterization surgery.[6] Fast the animals overnight before the clamp procedure.
-
Setup: Connect the venous catheter to an infusion pump for insulin and dextrose administration and the arterial catheter for blood sampling.
-
Baseline: Obtain a baseline blood glucose sample.[6]
-
Insulin Infusion: Start a continuous infusion of insulin at a constant rate (e.g., 0.5 U/kg/h).[3]
-
Glucose Infusion and Monitoring:
-
Steady State: Once a steady state is achieved (stable blood glucose for at least 30 minutes with a constant glucose infusion rate), record the glucose infusion rate.[5] This rate is an index of whole-body insulin sensitivity.
-
Data Analysis: Compare the glucose infusion rates between treatment groups. A lower glucose infusion rate indicates insulin resistance.
II. Antipsychotic-like and Behavioral Effects of Samidorphan
Animal models of schizophrenia-related behaviors are used to assess the potential efficacy of antipsychotic drugs. While Samidorphan's primary role in combination therapy is to mitigate metabolic side effects, understanding its own behavioral profile and its impact on olanzapine's antipsychotic-like activity is crucial.
Data Presentation: Behavioral Studies
| Test | Animal Model | Treatment Groups | Key Findings | Reference |
| Forced Swim Test | Wistar Kyoto (WKY) Rats | Vehicle, Buprenorphine (BUP), BUP+SAM, Escitalopram (ESC), ESC+BUP+SAM | Acute BUP+SAM significantly reduced immobility in both naive and ESC-treated rats, suggesting antidepressant-like effects. | [8][9] |
| Marble Burying Test | WKY Rats | Vehicle, Diazepam (DZ), ESC, BUP+SAM | BUP+SAM significantly reduced marble burying behavior, indicative of anxiolytic-like effects. | [8] |
Experimental Protocols: Behavioral Assessment
This test is widely used to screen for antidepressant-like activity.[1][9][10][11]
Materials:
-
Male Wistar Kyoto (WKY) rats or other appropriate strain
-
Cylindrical tank (approximately 40 cm high, 20 cm in diameter)
-
Water (23-25°C) filled to a depth of 30 cm
-
Video recording system
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session promotes the development of immobility in the subsequent test session.
-
Drug Administration: Administer the test compounds (e.g., Samidorphan, olanzapine, or their combination) at appropriate times before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute session.
-
Behavioral Scoring: Record the duration of immobility (the rat remains floating with only minor movements to keep its head above water), swimming, and climbing behaviors.
-
Data Analysis: Compare the duration of immobility between treatment groups. A significant reduction in immobility is indicative of an antidepressant-like effect.
This test is used to assess anxiolytic-like and anti-obsessive-compulsive-like behaviors in rodents.[4][12][13]
Materials:
-
Standard rodent cages
-
Clean bedding material (e.g., corncob or SANI-CHIP), approximately 5 cm deep
-
Glass marbles (approximately 1.5 cm in diameter), typically 20 per cage
-
Test animals (mice or rats)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Test Arena Preparation: Place 20 marbles evenly on the surface of the bedding in each cage.
-
Test Session: Place a single animal in each cage and leave it undisturbed for 30 minutes.
-
Scoring: After the 30-minute session, carefully remove the animal and count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between treatment groups. A reduction in marble burying is indicative of anxiolytic or anti-compulsive activity.
III. Opioid Receptor Engagement and Modulation
Samidorphan's mechanism of action is primarily through the antagonism of opioid receptors. The following protocols are used to characterize its in vivo receptor binding profile and its effects on opioid-mediated behaviors.
Data Presentation: Opioid Receptor Modulation
| Parameter | Animal Model | Key Findings | Reference |
| In Vivo Opioid Receptor Occupancy (EC50) | Male Rats | Samidorphan: MOR = 5.1 nM, DOR = 54.7 nM, KOR = 42.9 nM. Naltrexone: MOR = 15.5 nM, DOR = minimal occupancy, KOR = dose-dependent occupancy. | [5][6][14] |
| Receptor Occupancy at Clinically Relevant Concentrations | Male Rats | At an unbound brain concentration of 23.1 nM, Samidorphan occupied 93.2% of MOR, 36.1% of DOR, and 41.9% of KOR. | [5][14] |
| Naloxone-Precipitated Opioid Withdrawal | Morphine-dependent Rats | Naloxone (B1662785) administration precipitates withdrawal symptoms (e.g., weight loss, wet dog shakes, ptosis, freezing). | [15][16][17][18] |
Experimental Protocols: Opioid System Assessment
This method determines the extent to which a drug binds to its target receptors in the living brain.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Tracer compounds for MOR, DOR, and KOR
-
Ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-HRAM-MS) system
Procedure:
-
Drug Administration: Inject rats subcutaneously with varying doses of Samidorphan.
-
Tracer Administration: At a specified time post-drug administration, administer a cocktail of non-radioactive tracer compounds specific for MOR, DOR, and KOR.
-
Brain Tissue Collection: Euthanize the animals and collect the brains at a time point corresponding to peak drug and tracer concentrations.
-
Sample Analysis: Homogenize the brain tissue and analyze the concentrations of the tracer compounds using UPLC-HRAM-MS.
-
Data Analysis: The displacement of the tracers by Samidorphan is used to calculate the percentage of receptor occupancy at each dose. Dose-response curves are then generated to determine the EC50 values.
This model is used to assess the severity of physical dependence on opioids and the potential of a test compound to modulate withdrawal symptoms.
Materials:
-
Male rats
-
Morphine sulfate
-
Naloxone hydrochloride
-
Observation chambers
-
Scale for body weight measurement
Procedure:
-
Induction of Dependence: Make rats dependent on morphine by administering escalating doses of morphine (e.g., 10 mg/kg to 100 mg/kg) over several days.[18]
-
Drug Administration: Administer Samidorphan or vehicle prior to the induction of withdrawal.
-
Precipitation of Withdrawal: Administer a subcutaneous injection of naloxone (e.g., 1-2 mg/kg) to precipitate withdrawal symptoms.[18]
-
Behavioral Observation: Immediately after naloxone injection, place the rat in an observation chamber and record the frequency and duration of withdrawal signs for a set period (e.g., 30 minutes). Key signs to score include:
-
Wet dog shakes
-
Ptosis (drooping eyelids)
-
Teeth chattering
-
Abnormal postures (e.g., hunched back)
-
Jumping
-
Diarrhea
-
-
Physiological Measures: Measure changes in body weight before and after naloxone administration.
-
Data Analysis: Compare the composite withdrawal scores and changes in body weight between treatment groups.
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Samidorphan's interaction with opioid receptors.
References
- 1. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin and glucose metabolism with olanzapine and a combination of olanzapine and samidorphan: exploratory phase 1 results in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Opioid system modulators buprenorphine and samidorphan alter behavior and extracellular neurotransmitter concentrations in the Wistar Kyoto rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atypical antipsychotic olanzapine reversed deficit on prepulse inhibition of the acoustic startle reflex produced by microinjection of dizocilpine (MK-801) into the inferior colliculus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. ubmm.med.buffalo.edu [ubmm.med.buffalo.edu]
- 14. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphine Restores and Naloxone-Precipitated Withdrawal Depresses Wheel Running in Rats with Hindpaw Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naloxone-precipitated withdrawal causes an increase in impulsivity in morphine-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Naloxone-precipitated withdrawal in morphine-dependent rats increases the expression of alpha 2a-adrenoceptor mRNA in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Samidorphan L-malate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for Samidorphan L-malate in rodent models, with a particular focus on its use in mitigating the metabolic side effects of olanzapine. The following sections detail quantitative dosing data, experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Dosing and Pharmacokinetic Data
The following tables summarize key quantitative data from rodent studies involving this compound. This information is critical for designing and interpreting experiments aimed at understanding its pharmacokinetic and pharmacodynamic properties.
Table 1: this compound Dosing and Administration in Rats
| Parameter | Details | Species/Strain | Study Focus | Reference |
| Dosage Range | 0.03 - 3.0 mg/kg | Male Sprague Dawley Rats | Receptor Occupancy | [1] |
| Administration | Subcutaneous (s.c.) injection | Male and Female Rats | Metabolic Dysfunction | [2][3] |
| Formulation | Dissolved in sterile saline | Male Sprague Dawley Rats | Receptor Occupancy | [1] |
| Chronic Dosing | Delivered via osmotic minipump (2.5 μL/h) | Female and Male Rats | Olanzapine-induced weight gain | [3] |
| Chronic Dose | Female: 16 mg/mL; Male: 50 mg/mL | Female and Male Rats | Olanzapine-induced weight gain | [3] |
Table 2: Pharmacokinetic and Receptor Occupancy Data for Samidorphan in Rats
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | ~69% | General | [1] |
| Elimination Half-life | 7 - 9 hours | General | [4] |
| μ-opioid Receptor (MOR) EC50 | 5.1 nM | In vivo receptor occupancy | [5] |
| δ-opioid Receptor (DOR) EC50 | 54.7 nM | In vivo receptor occupancy | [5] |
| κ-opioid Receptor (KOR) EC50 | 42.9 nM | In vivo receptor occupancy | [5] |
| MOR Occupancy | 93.2% | At 23.1 nM unbound brain concentration | [5] |
| DOR Occupancy | 36.1% | At 23.1 nM unbound brain concentration | [5] |
| KOR Occupancy | 41.9% | At 23.1 nM unbound brain concentration | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers planning similar studies.
In Vivo Opioid Receptor Occupancy Study
This protocol describes a method to determine the in vivo binding of Samidorphan to opioid receptors in the rat brain.[1]
a. Animal Preparation:
-
Male Sprague Dawley rats are used for this procedure.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
b. Drug Administration:
-
This compound is dissolved in sterile saline.
-
Rats are administered Samidorphan via subcutaneous injection at doses ranging from 0.03 to 3.0 mg/kg.
-
A vehicle control group receives saline injections.
c. Tracer Administration:
-
Thirty minutes after Samidorphan administration, a cocktail of non-radioactive tracers is administered intravenously. The tracer cocktail includes:
-
Naltrexone-D3 for MOR
-
Naltriben for DOR
-
GR103545 for KOR
-
d. Sample Collection and Analysis:
-
Animals are euthanized at a specified time point after tracer administration.
-
Brains are rapidly excised and dissected.
-
Brain tissue is homogenized and processed to measure the concentration of the tracers using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry (UPLC-HRAM-MS).
e. Data Analysis:
-
Receptor occupancy is calculated by measuring the displacement of the tracers by Samidorphan.
-
The data is used to determine the dose-dependent occupancy at MOR, DOR, and KOR and to calculate EC50 values.[5]
Hyperinsulinemic-Euglycemic Clamp
This protocol is the gold standard for assessing insulin (B600854) sensitivity in vivo and has been used to evaluate the metabolic effects of Samidorphan in combination with olanzapine.[2][3]
a. Surgical Preparation:
-
Rats undergo a sterile surgical procedure to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).
-
Animals are allowed to recover for several days before the clamp experiment.
b. Experimental Procedure:
-
Rats are fasted for a predetermined period.
-
A primed-continuous infusion of human insulin is initiated through the jugular vein catheter.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a constant, euglycemic level.
-
Blood samples are collected from the arterial catheter at regular intervals to monitor blood glucose levels.
c. Data Analysis:
-
The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
-
This technique can be combined with tracer infusions (e.g., [3-³H]-glucose) to assess glucose kinetics, including hepatic glucose production and tissue-specific glucose uptake.
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
This non-invasive technique is used to measure changes in fat mass, lean mass, and bone mineral density, which are critical endpoints in studies of olanzapine-induced weight gain.[6][7]
a. Animal Preparation:
-
The animal is anesthetized using a suitable anesthetic agent (e.g., isoflurane).
b. Imaging Procedure:
-
The anesthetized rat is placed on the scanning bed of a DEXA machine designed for small animals.
-
A whole-body scan is performed, which typically takes a few minutes.
c. Data Analysis:
-
The accompanying software analyzes the X-ray attenuation at two different energy levels to differentiate between bone, lean tissue, and fat tissue.
-
The output provides quantitative data on total body fat mass, lean mass, and bone mineral density.
Mandatory Visualizations
Signaling Pathway of Samidorphan
Caption: Samidorphan's interaction with opioid receptors.
Experimental Workflow for Assessing Metabolic Effects
Caption: Workflow for metabolic studies in rodents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Samidorphan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mousephenotype.org [web.mousephenotype.org]
- 7. mmpc.org [mmpc.org]
Application Note: A Robust and Validated HPLC Method for the Quantification of Samidorphan L-malate in Human Plasma
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Samidorphan L-malate in human plasma. The described protocol is essential for pharmacokinetic and therapeutic drug monitoring studies. The method utilizes a simple sample preparation technique and isocratic elution, providing accurate and precise results. All validation parameters meet the required guidelines, ensuring the method's suitability for routine analysis in a clinical or research laboratory setting.
Introduction
Samidorphan is an opioid receptor antagonist that is used in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder. Accurate measurement of Samidorphan concentrations in plasma is crucial for pharmacokinetic analysis, dose optimization, and ensuring patient safety and therapeutic efficacy. This document provides a detailed protocol for a validated HPLC method for the quantification of Samidorphan in human plasma.
Experimental
2.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)[1][2][4]
-
Formic Acid (AR grade)[4]
-
Water (HPLC grade)
-
Human plasma (drug-free)
2.2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV or PDA detector is used. The following table summarizes the chromatographic conditions.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/PDA Detector |
| Column | Inertsil ODS (250 x 4.6 mm, 5 µm)[4] or Zorbax SB-C18 (250 mm x 4.6 mm, 5µ)[2][3] |
| Mobile Phase | 0.01N Ammonium Acetate Buffer : Acetonitrile (60:40 v/v)[1] or 10 mM Ammonium Acetate : Acetonitrile (60:40% v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1][4] or 0.8 mL/min[2][3] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 228 nm[1] |
| Internal Standard (IS) | Dolutegravir[1] or Quetiapine[2][3] |
2.3. Preparation of Solutions
-
Standard Stock Solution of Samidorphan (0.11 mg/mL): Accurately weigh 11 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.[1]
-
Internal Standard Stock Solution (e.g., Dolutegravir 1 mg/mL): Accurately weigh 10 mg of Dolutegravir and dissolve it in a 10 mL volumetric flask with the diluent.[1]
-
Working Standard Solutions: Prepare working standard solutions by further diluting the stock solutions with the mobile phase to achieve desired concentrations for calibration and quality control samples.
2.4. Sample Preparation Several methods can be employed for plasma sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). Protein precipitation is a simple and widely used technique.
-
Protein Precipitation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 500 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 15 minutes.
-
Centrifuge at 5000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject 10 µL of the filtered supernatant into the HPLC system.[5]
-
-
Solid-Phase Extraction (SPE):
-
Condition an HLB cartridge with 1 mL of acetonitrile followed by 1 mL of 2% (v/v) aqueous acetic acid.
-
Load the plasma sample (pre-treated with phosphoric acid) onto the cartridge.[2]
-
Wash the cartridge twice with 2 mL of water, then with 1 mL of 5% acetonitrile, and finally with 1 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Samidorphan and the IS with 0.5 mL of acetonitrile.
-
Inject 10 µL of the eluate into the HPLC system.[2]
-
Method Validation
The method was validated according to ICH guidelines, assessing linearity, accuracy, precision, recovery, and sensitivity.
3.1. Linearity The linearity of the method was evaluated by analyzing a series of calibration standards.
Table 2: Linearity Data for Samidorphan Quantification
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 2.75 - 275.0 | 0.999 | [1] |
| 2 - 40 | 0.99927 | [4] |
| 2250 - 90000 | ≥0.99 | [2] |
| 1000 - 15000 | Not specified | [5] |
3.2. Accuracy and Precision Intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 3: Accuracy and Precision Data for Samidorphan
| Parameter | Samidorphan | Reference |
| Intra-day Precision (%CV) | 0.43 - 7.93% | [2] |
| Intra-day Accuracy (%) | 93.40 - 105.46% | [2] |
| Inter-day Precision (%CV) | 1.70 - 12.11% | [2] |
| Inter-day Accuracy (%) | 92.21 - 107.78% | [2] |
| Precision (%CV) | 0.42% | [1] |
3.3. Recovery The extraction recovery was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions.
Table 4: Recovery Data for Samidorphan
| Method | Mean Recovery (%) | Reference |
| Protein Precipitation | 99.96% | [1] |
| Solid-Phase Extraction (SPE) | 93.32% | [2] |
| Liquid-Liquid Extraction | 99.25% - 110.36% | [4] |
3.4. Sensitivity The limit of detection (LOD) and limit of quantification (LOQ) were established to determine the sensitivity of the method.
Table 5: Sensitivity Data for Samidorphan
| Parameter | Value | Reference |
| LLOQ | 2.25 µg/mL | [2] |
| LLOQ | 2 ng/mL | [4] |
| LLOQ | 0.250 ng/mL (LC-MS/MS) | [6] |
Note: LLOQ values can vary significantly based on the sample preparation and detection technique (HPLC-UV vs. LC-MS/MS). The LC-MS/MS method offers significantly higher sensitivity.
Workflow and Diagrams
The overall experimental workflow for the quantification of Samidorphan in plasma is depicted below.
Caption: Experimental workflow for the HPLC quantification of Samidorphan in plasma.
The logical relationship of the validation parameters is illustrated in the following diagram.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The described HPLC method provides a reliable and robust approach for the quantification of this compound in human plasma. The simple sample preparation and isocratic elution make it suitable for high-throughput analysis in clinical and research settings. The validation data confirms that the method is accurate, precise, and sensitive for its intended purpose. For higher sensitivity requirements, coupling the HPLC system with a mass spectrometer is recommended.[4][6]
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One moment, please... [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. bbrc.in [bbrc.in]
- 6. Population Pharmacokinetics of Olanzapine and Samidorphan When Administered in Combination in Healthy Subjects and Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Olanzapine and Samidorphan L-malate Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical and clinical investigation of the combination of olanzapine (B1677200) and samidorphan (B1681425) L-malate. This combination therapy, marketed as Lybalvi®, is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Olanzapine, a potent antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, is an established antipsychotic agent.[3] However, its clinical utility is often limited by significant weight gain and metabolic side effects.[4][5] Samidorphan is an opioid receptor antagonist that, when combined with olanzapine, mitigates these weight-related adverse effects without compromising the antipsychotic efficacy of olanzapine.[2][6]
These protocols are intended to guide researchers in the systematic evaluation of this drug combination, from in vitro receptor binding assays to in vivo behavioral and metabolic studies in animal models, and to provide a framework for understanding the design of clinical trials.
Compound Information and Handling
Olanzapine
-
Chemical Class: Thienobenzodiazepine, Atypical Antipsychotic
-
Mechanism of Action: Antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors.[3] It also has affinity for other receptors, including muscarinic, histaminic, and adrenergic receptors.[7]
Samidorphan L-malate
-
Chemical Class: Opioid Antagonist
-
Mechanism of Action: Primarily functions as a μ-opioid receptor antagonist, with partial agonist activity at κ- and δ-opioid receptors.[8]
-
Appearance: White to off-white crystalline powder.
-
Handling Precautions: Harmful if swallowed and may cause drowsiness or dizziness.[9] Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
Preclinical Study Protocols
In Vitro Receptor Binding Affinity Assays
This protocol is designed to determine the binding affinity (Ki) of olanzapine and samidorphan for their respective target receptors.
Objective: To quantify the binding affinity of olanzapine for dopamine D2 and serotonin 5-HT2A receptors, and samidorphan for μ, δ, and κ-opioid receptors.
Materials:
-
Recombinant human receptors (D2, 5-HT2A, μ-opioid, δ-opioid, κ-opioid) expressed in cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligands:
-
Test compounds: Olanzapine, this compound
-
Non-specific binding competitors (e.g., haloperidol (B65202) for D2, ketanserin (B1673593) for 5-HT2A, naloxone (B1662785) for opioid receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Microplate harvester and scintillation counter
Protocol:
-
Membrane Preparation: Thaw the cell membranes containing the receptor of interest on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total binding wells: Radioligand and assay buffer.
-
Non-specific binding wells: Radioligand, non-specific binding competitor (at a high concentration, e.g., 10 µM), and assay buffer.
-
Displacement wells: Radioligand, and serial dilutions of the test compound (olanzapine or samidorphan).
-
-
Incubation: Add the diluted cell membranes to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Quantitative Data Summary: Receptor Binding Affinities (Ki)
| Compound | Receptor | Ki (nM) | Reference(s) |
| Olanzapine | Dopamine D2 | 12.8 - 21.4 | [13] |
| Serotonin 5-HT2A | Stronger affinity than for D2 | [3][7] | |
| Samidorphan | μ-opioid (MOR) | 0.052 | [16] |
| δ-opioid (DOR) | 2.6 | [16] | |
| κ-opioid (KOR) | 0.23 | [16] |
Animal Models for Efficacy and Safety Assessment
This protocol is designed to evaluate the potential of samidorphan to mitigate olanzapine-induced weight gain in rats.
Objective: To assess the effects of olanzapine, samidorphan, and their combination on body weight, food intake, and adipose tissue mass in rats.
Animals: Female Sprague-Dawley or Wistar rats are often used as they tend to show more consistent weight gain with olanzapine.[17]
Materials:
-
Olanzapine
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard chow or a medium-fat diet (25-50% kcal from fat has been shown to enhance the effect in male rats)[17]
-
Animal scale
-
Food intake measurement system
Protocol:
-
Acclimation: Acclimate rats to individual housing and the specific diet for at least one week before the start of the experiment.
-
Group Assignment: Randomly assign animals to the following treatment groups (n=8-12 per group):
-
Vehicle control
-
Olanzapine alone (e.g., 1-3 mg/kg, administered orally or via subcutaneous injection, once or twice daily)[5]
-
Samidorphan alone (dose to be determined based on desired receptor occupancy)
-
Olanzapine + Samidorphan combination
-
-
Drug Administration: Administer the compounds for a period of 2-4 weeks. Due to the short half-life of olanzapine in rats, twice-daily administration or the use of osmotic minipumps for continuous delivery may provide more consistent drug exposure.[17]
-
Data Collection:
-
Body Weight: Measure and record the body weight of each animal daily.
-
Food Intake: Measure and record food consumption daily.
-
Adipose Tissue Mass: At the end of the study, euthanize the animals and dissect and weigh specific fat pads (e.g., retroperitoneal, mesenteric, parametrial).[18]
-
-
Data Analysis:
-
Analyze changes in body weight and cumulative food intake over time using repeated measures ANOVA.
-
Compare final body weight and adipose tissue mass between groups using one-way ANOVA followed by post-hoc tests.
-
Workflow for Olanzapine-Induced Weight Gain Model
Caption: Workflow for the rodent model of olanzapine-induced weight gain.
These models are used to assess the antipsychotic potential of the drug combination.
1. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Protocol:
-
Acclimation: Place the rodent in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[19]
-
Trial Types: The session consists of different trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-30 seconds):[20]
-
Pulse alone: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse: The pulse is preceded by a weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms). The prepulse is presented at a specific lead interval before the pulse (e.g., 100 ms).
-
No stimulus: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle response (amplitude of the flinch) is recorded for each trial.
-
Data Analysis:
-
Calculate the percentage of PPI using the formula: %PPI = 100 - [((startle response to prepulse + pulse) / (startle response to pulse alone)) * 100].
-
Compare %PPI between treatment groups using ANOVA. Antipsychotic drugs are expected to reverse any deficits in PPI induced by a psychotomimetic agent (e.g., ketamine or PCP) or in a genetic model of schizophrenia.
-
2. Novel Object Recognition (NOR) Test
Objective: To assess recognition memory, a cognitive domain often impaired in schizophrenia.
Apparatus: An open-field arena and a set of different objects that the rodent can interact with.
Protocol:
-
Habituation: Allow the rodent to explore the empty open-field arena for 5-10 minutes on two consecutive days to reduce novelty-induced stress.[21]
-
Familiarization Phase (Trial 1): Place the rodent in the arena with two identical objects. Allow the animal to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[22][23]
-
Inter-Trial Interval (ITI): Return the rodent to its home cage for a specific duration (e.g., 1 hour to 24 hours).[22]
-
Test Phase (Trial 2): Place the rodent back in the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period, and record the time spent exploring each object.[23]
-
Data Analysis:
-
Calculate a recognition index (RI) or discrimination index (DI) to quantify the preference for the novel object. For example, RI = (time exploring novel object) / (total exploration time).[21]
-
A higher RI indicates better recognition memory. Compare the RI between treatment groups using t-tests or ANOVA.
-
Logical Relationship of Preclinical Assays
Caption: Logical flow from in vitro characterization to in vivo efficacy and safety studies.
Clinical Trial Protocol Framework
This section outlines a general framework for a Phase III, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of the olanzapine/samidorphan combination.
Objective:
-
Primary: To evaluate the antipsychotic efficacy of the olanzapine/samidorphan combination compared to placebo in patients with schizophrenia.
-
Secondary: To assess the effect of the olanzapine/samidorphan combination on body weight compared to olanzapine alone. To evaluate the overall safety and tolerability of the combination.
Study Population: Adult patients with a diagnosis of schizophrenia, currently experiencing an acute exacerbation of psychotic symptoms.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, multi-center study with three parallel arms:
-
Olanzapine/Samidorphan (e.g., 10 mg/10 mg or 20 mg/10 mg)
-
Olanzapine (e.g., 10 mg or 20 mg)
-
Placebo
-
-
Duration: 4-6 weeks of treatment.
Key Assessments:
-
Efficacy:
-
Positive and Negative Syndrome Scale (PANSS): Administered at baseline and at regular intervals throughout the study. The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.[1]
-
Clinical Global Impression - Severity (CGI-S): A 7-point scale that requires the clinician to rate the severity of the patient's illness at the time of assessment.[14]
-
-
Safety:
-
Body Weight and Body Mass Index (BMI): Measured at baseline and at each study visit.
-
Waist Circumference: Measured at baseline and at the end of the study.
-
Adverse Events (AEs): Monitored and recorded throughout the study.
-
Laboratory Assessments: Including fasting glucose, lipids, and prolactin levels.
-
Vital Signs and ECGs.
-
Statistical Analysis:
-
The primary efficacy endpoint will be the change from baseline in the PANSS total score at the end of treatment, analyzed using a mixed-model for repeated measures (MMRM).
-
The key secondary endpoint will be the percent change from baseline in body weight, compared between the olanzapine/samidorphan and olanzapine alone groups.
Clinical Trial Workflow
Caption: A typical workflow for a Phase III clinical trial of olanzapine/samidorphan.
Quantitative Data from Clinical Trials
| Study Phase | Treatment Groups | Duration | Primary Efficacy Outcome (Change in PANSS Total Score) | Key Safety Outcome (Mean % Change in Body Weight) | Reference(s) |
| Phase II | Olanzapine + Placebo vs. Olanzapine + Samidorphan (5, 10, 20 mg) | 12 weeks | Efficacy was equivalent across all treatment groups. | Olanzapine + Placebo: +4.1% Olanzapine + Samidorphan (pooled): +2.6% (37% lower) | [2][6] |
| Phase III | Olanzapine/Samidorphan vs. Olanzapine vs. Placebo | 4 weeks | Olanzapine/Samidorphan showed significant improvement vs. placebo. | - | [1] |
| Phase III | Olanzapine/Samidorphan vs. Olanzapine | 24 weeks | - | Olanzapine/Samidorphan resulted in significantly lower weight gain. | [2] |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the investigation of the olanzapine and this compound combination. By systematically evaluating the in vitro receptor binding profile, in vivo efficacy in animal models of schizophrenia, and the mitigation of weight gain, researchers can further elucidate the therapeutic potential and underlying mechanisms of this combination therapy. The clinical trial framework provides a guide for the robust assessment of efficacy and safety in the target patient population.
References
- 1. Samidorphan/olanzapine combination therapy for schizophrenia: Efficacy, tolerance and adverse outcomes of regimen, evidence-based review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Olanzapine and Samidorphan for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Preventing Olanzapine-Induced Weight Gain Using Betahistine: A Study in a Rat Model with Chronic Olanzapine Treatment | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Combined Therapy of Olanzapine and Samidorphan on Safety and Metabolic Parameters in Schizophrenia Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C25H32N2O9 | CID 53362094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | CAS No: 1204592-75-5 [aquigenbio.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. zenodo.org [zenodo.org]
- 15. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 20. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 21. 2.4. Novel object recognition test [bio-protocol.org]
- 22. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 23. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Vitro Opioid Receptor Binding Assay for Samidorphan L-malate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Samidorphan is a novel opioid receptor modulator, structurally related to naltrexone.[1] It functions primarily as a μ-opioid receptor (MOR) antagonist and as a partial agonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors in vitro.[1][2] This profile allows it to mitigate certain side effects of other drugs, such as olanzapine-induced weight gain, by modulating the opioid system.[3] Characterizing the binding affinity of compounds like Samidorphan L-malate to the different opioid receptor subtypes is a critical step in drug development. Radioligand binding assays are a sensitive and standard method for quantifying these interactions.[4] This document provides a detailed protocol for a competitive in vitro binding assay to determine the affinity of this compound for human μ, κ, and δ opioid receptors.
Data Presentation: Samidorphan Opioid Receptor Binding Profile
The following table summarizes the in vitro binding and functional activity data for Samidorphan at the three main opioid receptor subtypes. A lower inhibition constant (Kᵢ) indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Efficacy (Eₘₐₓ) | Functional Profile |
| μ (mu) | 0.052 ± 0.0044[1][5] | 0.88[6] | 3.8%[6] | Antagonist[2][5] |
| κ (kappa) | 0.23 ± 0.018[1][5] | 38[6] | 36%[6] | Partial Agonist[1][2] |
| δ (delta) | 2.7 ± 0.36[1][5] | 6.9[6] | 35%[6] | Partial Agonist[1][2] |
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for human μ, κ, and δ opioid receptors expressed in cell membranes through a competitive radioligand binding assay.
Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity for a specific opioid receptor subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the test compound for the receptor.
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing recombinant human μ, δ, or κ opioid receptors.[4]
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid antagonist in excess.[4][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment:
-
96-well microplates.
-
Pipettes.
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Liquid scintillation counter.
-
Centrifuge.
-
Homogenizer.
-
Methodology:
1. Membrane Preparation: a. Culture CHO or HEK293 cells expressing the specific opioid receptor subtype to a high density. b. Harvest the cells and centrifuge to form a cell pellet. c. Resuspend the pellet in ice-cold assay buffer and homogenize. d. Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 20 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. f. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay). g. Store the membrane aliquots at -80°C until use.
2. Assay Procedure: a. Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M. b. In a 96-well plate, set up the following in triplicate for each receptor subtype:
- Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at or near its Kₑ value), and the membrane preparation.[7]
- Non-specific Binding: Add assay buffer, the radioligand, a high concentration of Naloxone (10 µM) to block all specific binding, and the membrane preparation.[7]
- Competitive Binding: Add the different dilutions of this compound, the radioligand, and the membrane preparation. c. The final assay volume is typically 200-250 µL.[8] d. Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[7]
3. Filtration and Measurement: a. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity. c. Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate. d. Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.
4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding b. Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value from the competition curve. d. Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
- [L] is the concentration of the radioligand used in the assay.
- Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizations
Caption: Experimental workflow for the in vitro opioid receptor binding assay.
Caption: Samidorphan's mechanism at the opioid receptor signaling pathway.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. benchchem.com [benchchem.com]
- 5. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Troubleshooting low yield in Samidorphan L-malate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Samidorphan L-malate. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: What is the general synthetic route for Samidorphan from Naltrexone?
A1: The synthesis of Samidorphan from Naltrexone typically involves a multi-step process that includes:
-
Protection of the C6 ketone: The ketone group of Naltrexone is protected as a ketal, commonly using ethylene (B1197577) glycol.
-
Triflate formation: The phenolic hydroxyl group is converted to a triflate, which is a good leaving group for the subsequent carbonylation reaction.
-
Palladium-mediated aminocarbonylation: An amide group is introduced at the C3 position using a palladium catalyst and a source of carbon monoxide and ammonia (B1221849).
-
Deprotection of the C6 ketone: The ketal protecting group is removed to restore the ketone functionality.
-
Reductive cleavage of the furan (B31954) ring: The ether linkage in the furan ring is cleaved to generate the C4 hydroxyl group.
-
Salt formation: The free base of Samidorphan is reacted with L-malic acid to form the L-malate salt.[1]
Troubleshooting Low Yield in Specific Synthetic Steps
Step 1: Ketal Protection of Naltrexone
Q2: I am observing a low yield during the ketal protection of Naltrexone. What are the possible causes and solutions?
A2: Low yields in the ketal protection step are often due to incomplete reaction or side reactions. Here are some common causes and troubleshooting tips:
-
Incomplete water removal: The formation of a ketal is a reversible reaction where water is a byproduct. Inefficient removal of water can shift the equilibrium back to the starting material.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Ensure your solvent (e.g., toluene) is anhydrous.
-
-
Insufficient catalyst: An inadequate amount of acid catalyst (e.g., p-toluenesulfonic acid) can lead to a slow or incomplete reaction.
-
Solution: Ensure the catalyst is fresh and used in the appropriate stoichiometric amount.
-
-
Steric hindrance: The ketone in Naltrexone is sterically hindered, which can slow down the reaction.
-
Solution: Increase the reaction time and/or temperature to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Step 2: Triflate Formation
Q3: My triflate formation step is resulting in a low yield and multiple spots on the TLC plate. What could be the issue?
A3: Low yields and the formation of byproducts during triflate formation can be attributed to several factors:
-
Degradation of the triflating agent: Triflic anhydride (B1165640) (Tf₂O) is highly reactive and sensitive to moisture.
-
Solution: Use fresh or properly stored triflic anhydride. Perform the reaction under anhydrous and inert conditions (e.g., under nitrogen or argon).
-
-
Base selection: The choice and amount of base (e.g., pyridine, triethylamine) are crucial. An inappropriate base or stoichiometry can lead to side reactions.
-
Solution: Use a non-nucleophilic base to avoid competing reactions. Ensure the base is dry and added slowly to control the reaction temperature.
-
-
Reaction temperature: The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.
-
Solution: Maintain a low temperature (e.g., 0 °C or below) during the addition of triflic anhydride.
-
Step 3: Palladium-Mediated Aminocarbonylation
Q4: The palladium-catalyzed aminocarbonylation step is giving me a very low yield of the desired amide. What are the common pitfalls?
A4: This is often the most challenging step in the synthesis. Low yields can be caused by catalyst deactivation, side reactions, or suboptimal reaction conditions.
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. The formation of palladium black is an indicator of catalyst decomposition.
-
Solution: Ensure all reagents and solvents are thoroughly deoxygenated. Use a ligand (e.g., a phosphine (B1218219) ligand) to stabilize the palladium catalyst. The slow addition of the aryl triflate substrate can sometimes prevent catalyst deactivation.
-
-
Poor quality of reagents: The quality of the palladium catalyst, ligand, and CO source is critical for the success of the reaction.
-
Solution: Use high-purity reagents. If using a CO gas cylinder, ensure it is of high purity.
-
-
Suboptimal reaction conditions: Temperature, pressure, and reaction time can significantly impact the yield.
-
Solution: Optimize the reaction parameters. A higher CO pressure may be required to facilitate the carbonylation. The temperature should be carefully controlled to balance reaction rate and catalyst stability.
-
Step 4: Ketal Deprotection
Q5: I am having trouble with the acidic deprotection of the ketal. What should I consider?
A5: Ketal deprotection is generally a straightforward reaction, but issues can arise from incomplete reaction or degradation of the product.
-
Incomplete reaction: Insufficient acid or reaction time can lead to incomplete deprotection.
-
Solution: Monitor the reaction by TLC or LC-MS to ensure it goes to completion. A slightly higher temperature or longer reaction time may be necessary.
-
-
Product degradation: The product may be sensitive to strong acidic conditions.
-
Solution: Use mild acidic conditions (e.g., dilute HCl or acetic acid). Carefully control the reaction time and temperature to avoid degradation.
-
Step 5: Reductive Cleavage of the Furan Ring
Q6: The reductive cleavage of the furan ring is not proceeding as expected, and I am getting a mixture of products. What could be the problem?
A6: The zinc-mediated reductive cleavage can be sensitive to the reaction conditions, and side reactions are possible.
-
Inactive zinc: The surface of the zinc dust can be oxidized, reducing its reactivity.
-
Solution: Activate the zinc dust before use (e.g., by washing with dilute HCl).
-
-
Suboptimal pH: The pH of the reaction mixture, controlled by the ammonium (B1175870) chloride, is important.
-
Solution: Ensure the correct amount of ammonium chloride is used to maintain the optimal pH for the reduction.
-
-
Over-reduction: In some cases, other functional groups in the molecule can be reduced.
-
Solution: Carefully control the reaction temperature and time to minimize over-reduction. Monitor the reaction progress closely.
-
Data Presentation
Table 1: Summary of Typical Reagents and Solvents for Samidorphan Synthesis
| Step | Reaction | Starting Material | Key Reagents | Typical Solvent(s) |
| 1 | Ketal Protection | Naltrexone | Ethylene glycol, p-toluenesulfonic acid | Toluene |
| 2 | Triflate Formation | Ketal-protected Naltrexone | Triflic anhydride, Pyridine | Dichloromethane (B109758) |
| 3 | Aminocarbonylation | Naltrexone ketal triflate | Pd(OAc)₂, dppf, Mo(CO)₆, NH₃ | Toluene/DMF |
| 4 | Deprotection | Amide intermediate | Hydrochloric acid or Acetic acid | Water/THF |
| 5 | Reductive Cleavage | Deprotected amide | Zinc dust, Ammonium chloride | Ethanol (B145695)/Water |
| 6 | Salt Formation | Samidorphan free base | L-malic acid | Ethanol/Methanol (B129727) |
Table 2: Troubleshooting Summary for Low Yield
| Step | Potential Cause | Recommended Solution |
| Ketal Protection | Incomplete water removal | Use Dean-Stark apparatus; ensure anhydrous solvent. |
| Insufficient catalyst | Use fresh catalyst in the correct stoichiometric amount. | |
| Steric hindrance | Increase reaction time and/or temperature. | |
| Triflate Formation | Reagent degradation | Use fresh, dry triflic anhydride under inert atmosphere. |
| Inappropriate base | Use a dry, non-nucleophilic base and control addition. | |
| High reaction temperature | Maintain low temperature during reagent addition. | |
| Aminocarbonylation | Catalyst deactivation | Deoxygenate reagents/solvents; use a stabilizing ligand; slow substrate addition. |
| Poor reagent quality | Use high-purity catalyst, ligand, and CO source. | |
| Suboptimal conditions | Optimize temperature, CO pressure, and reaction time. | |
| Deprotection | Incomplete reaction | Monitor by TLC/LC-MS; adjust time/temperature as needed. |
| Product degradation | Use mild acidic conditions; control time and temperature. | |
| Reductive Cleavage | Inactive zinc | Activate zinc dust prior to use. |
| Suboptimal pH | Ensure the correct amount of ammonium chloride. | |
| Over-reduction | Control reaction temperature and time. |
Experimental Protocols
Protocol 1: Ketal Protection of Naltrexone
-
To a solution of Naltrexone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketal-protected Naltrexone.
Protocol 2: Triflate Formation
-
Dissolve the ketal-protected Naltrexone in anhydrous dichloromethane and cool the solution to 0 °C under an inert atmosphere.
-
Add pyridine, followed by the slow, dropwise addition of triflic anhydride.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude triflate intermediate.
Protocol 3: Palladium-Mediated Aminocarbonylation
-
In a pressure reactor, combine the Naltrexone ketal triflate, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., dppf).
-
Add a source of ammonia (e.g., a solution of ammonia in a suitable solvent).
-
Degas the mixture and introduce a source of carbon monoxide (e.g., from a CO cylinder or a solid CO precursor).
-
Heat the reaction mixture to the desired temperature and pressure and stir for the required time.
-
Monitor the reaction by LC-MS. Upon completion, cool the reactor, and carefully vent the CO.
-
Purify the crude product by column chromatography.
Protocol 4: Reductive Cleavage and Salt Formation
-
Dissolve the deprotected amide intermediate in a mixture of ethanol and water.
-
Add ammonium chloride and activated zinc dust.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture to remove the zinc.
-
Concentrate the filtrate and purify the crude Samidorphan free base.
-
Dissolve the purified free base in a mixture of ethanol and methanol and heat to reflux.
-
Add a solution of L-malic acid in ethanol.
-
Cool the mixture to allow for the crystallization of this compound.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Visualizations
Caption: Synthetic workflow for this compound from Naltrexone.
Caption: Troubleshooting logic for low yield in Samidorphan synthesis.
References
Technical Support Center: Optimizing the Purification of Samidorphan L-malate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Samidorphan L-malate from its reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Crude Samidorphan | Incomplete reaction or side reactions during synthesis. | Ensure complete conversion of the starting material (e.g., Naltrexone derivative) by monitoring the reaction by HPLC. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. |
| Inefficient removal of synthesis byproducts. | Implement a multi-step purification strategy involving both liquid-liquid extraction and crystallization. | |
| "Oiling Out" During Crystallization | The melting point of the solid is lower than the temperature of the solution from which it is precipitating. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of pure this compound can also promote crystallization over oiling out. |
| High concentration of impurities. | Purify the crude material using another technique (e.g., flash chromatography) before crystallization. A charcoal treatment of the hot solution can sometimes remove impurities that promote oiling. | |
| Poor Yield of Crystalline this compound | Use of excessive solvent during crystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. If the mother liquor is rich in the product, it can be concentrated and a second crop of crystals can be collected. |
| Incomplete precipitation. | Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-5 °C) for an adequate amount of time to maximize crystal formation. | |
| Formation of Emulsion During Liquid-Liquid Extraction | Agitation of the biphasic mixture is too vigorous. | Gently invert the separatory funnel instead of vigorous shaking. |
| High concentration of surfactants or fine particulate matter. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filtration of the reaction mixture before extraction may also be beneficial. | |
| Inconsistent HPLC Purity Results | Improper sample preparation. | Ensure the sample is fully dissolved in the mobile phase or a suitable solvent before injection. Use a calibrated balance for accurate weighing. |
| HPLC method is not optimized. | Verify that the column, mobile phase, flow rate, and detection wavelength are appropriate for separating Samidorphan from its known impurities.[1][2] |
Frequently Asked Questions (FAQs)
What is a typical purity profile for crude and purified Samidorphan?
The purity of crude Samidorphan directly from the synthesis reaction can be around 85.35% as measured by HPLC.[3] After purification steps such as liquid-liquid extraction and crystallization to form the L-malate salt, a purity of greater than 99.5% can be achieved, with specific examples showing purity as high as 99.81%.[3][4]
What are the common impurities found in this compound?
Common impurities can originate from the synthesis process and include starting materials, reagents, and byproducts.[5] Some of the identified impurities include:
-
Amine impurity[3]
-
Amide impurity[3]
-
Ketal amide impurity[3]
-
Samidorphan N-Oxide Impurity[6]
-
Other process-related impurities and degradation products[5]
What are the recommended solvent systems for the crystallization of Samidorphan and its L-malate salt?
For the crystallization of the Samidorphan free base, common solvents include ethanol (B145695), methanol (B129727), and acetone.[7] An anti-solvent such as n-heptane can be used to induce precipitation from an ethanol solution.[7] For the formation and crystallization of this compound, a mixture of methanol and ethanol is often used.[3]
How can I improve the separation of Samidorphan from its impurities during liquid-liquid extraction?
The separation can be optimized by adjusting the pH of the aqueous phase. Samidorphan, being a basic compound, will have different partition coefficients between the organic and aqueous phases at different pH values. The use of a dichloromethane (B109758) and aqueous ammonia (B1221849) solution is a reported method for the extraction of the free base.[7]
Data Presentation
Table 1: Illustrative Purity Profile of Samidorphan Before and After Purification
| Stage | Analyte | Purity by HPLC (%) | Key Impurities Detected |
| Crude | Samidorphan | 85.35[3] | Amine impurity (0.56%), Amide impurity (0.06%)[3] |
| Purified | This compound | > 99.5[4] (Example: 99.81[3]) | Amine impurity (Not Detected), Amide impurity (Not Detected)[3] |
Experimental Protocols
Protocol 1: Purification of Crude Samidorphan by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude Samidorphan (e.g., 59.7 g) in dichloromethane (375 ml).[3]
-
Aqueous Wash: Transfer the dichloromethane solution to a separatory funnel. Add water (375 ml) and an aqueous ammonia solution (75 ml).[3]
-
Extraction: Gently invert the funnel multiple times to allow for partitioning of impurities. Allow the layers to separate.
-
Separation: Drain the lower organic (dichloromethane) layer.
-
Re-extraction: Extract the aqueous layer again with a fresh portion of dichloromethane to ensure complete recovery of the product.
-
Combine and Wash: Combine the organic layers and wash with an aqueous sodium chloride solution (brine).[3]
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified Samidorphan free base.[3]
Protocol 2: Crystallization of this compound
-
Dissolution: Dissolve the purified Samidorphan free base (e.g., 3.5 g) in a mixture of methanol (10.93 ml) and ethanol (10.93 ml).[3]
-
Heating: Heat the mixture to 60-70 °C to ensure complete dissolution.[3]
-
Addition of L-malic acid: Prepare a solution of L-malic acid (e.g., 1.5 g) in ethanol (4.3 ml). Add this solution to the heated Samidorphan solution.[3]
-
Crystallization: Stir the reaction mixture at 60-70 °C, then slowly cool to 20-30 °C and continue stirring.[3]
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the solid with cold ethanol.[3]
-
Drying: Dry the purified this compound under vacuum.[3]
Visualizations
Caption: A workflow diagram illustrating the key stages in the purification of this compound.
Caption: A decision-making diagram for troubleshooting common issues in this compound purification.
References
Technical Support Center: Samidorphan L-malate Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during preclinical studies of Samidorphan L-malate.
I. Formulation and Physicochemical Properties
Q1: We are observing low oral bioavailability of this compound in our animal models. What could be the cause and how can we improve it?
A1: Low oral bioavailability of this compound in preclinical studies can often be attributed to its physicochemical properties. While Samidorphan has a reported oral bioavailability of 69% in humans, formulation challenges can arise in preclinical settings.[1]
Troubleshooting Guide:
-
Solubility Issues: this compound is a white to off-white powder that is soluble in water.[2] However, its solubility can be pH-dependent. Ensure the pH of your formulation vehicle is optimized. For poorly soluble drugs, strategies like using co-solvents, surfactants, or creating amorphous solid dispersions can be employed to enhance solubility and absorption.[3][4][5]
-
Particle Size: The dissolution rate of a compound is influenced by its particle size. Reducing the particle size, for instance through micronization, increases the surface area available for dissolution and can improve bioavailability.[3]
-
Vehicle Selection: The choice of vehicle is critical. For preclinical oral dosing, a simple aqueous solution might not be optimal. Consider using a suspension, emulsion, or a lipid-based formulation to improve absorption.[4]
Experimental Protocol: Aqueous Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in different aqueous buffers.
-
Materials:
-
This compound powder
-
Phosphate (B84403) buffered saline (PBS) at pH 5.0, 6.5, and 7.4
-
Scintillation vials
-
Shaking incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18)
-
-
Method:
-
Add an excess amount of this compound powder to separate scintillation vials containing each of the PBS buffers.
-
Tightly cap the vials and place them in a shaking incubator at 37°C for 24 hours to reach equilibrium.
-
After 24 hours, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the respective buffer.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL for each pH.
-
II. Metabolism and Pharmacokinetics
Q2: We are observing rapid metabolism of this compound in our in vitro assays. Which enzymes are responsible, and how can we design our studies accordingly?
A2: Samidorphan is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP2C8.[1] Rapid metabolism in in vitro systems like liver microsomes is therefore expected.
Troubleshooting Guide:
-
Enzyme System Selection: When conducting in vitro metabolism studies, it is crucial to use a system that accurately reflects the in vivo metabolic pathways. Human liver microsomes are a good starting point. For more detailed analysis, consider using recombinant human CYP enzymes (specifically CYP3A4) or hepatocytes.[6][7][8]
-
Potential for Drug-Drug Interactions: Given the involvement of multiple CYP enzymes, there is a potential for drug-drug interactions. In preclinical in vivo studies, be mindful of co-administered drugs that may be inhibitors or inducers of these enzymes.
-
Metabolite Identification: The main metabolites are RDC-9986 (N-dealkylated) and RDC-1066 (N-oxide).[1] It is important to characterize the pharmacological activity of these metabolites, as they may contribute to the overall efficacy or side effect profile.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the in vitro metabolic stability (half-life and intrinsic clearance) of this compound in human liver microsomes.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching and analysis
-
LC-MS/MS system
-
-
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
III. Receptor Binding and Off-Target Effects
Q3: How do we accurately determine the receptor binding profile of this compound, and what are the potential off-target effects to consider?
A3: Samidorphan is a potent opioid receptor modulator with a complex binding profile. It acts as a µ-opioid receptor antagonist and a partial agonist at the κ- and δ-opioid receptors.[1] Accurately characterizing this profile is crucial for understanding its pharmacological effects.
Troubleshooting Guide:
-
Assay Selection: Radioligand binding assays are a standard method to determine the binding affinity (Ki) of a compound to its target receptors.[9] Functional assays, such as GTPγS binding or cAMP inhibition assays, are necessary to determine the functional activity (agonist, antagonist, partial agonist).[10][11]
-
Potential for Off-Target Effects: While Samidorphan is highly selective for opioid receptors, it's good practice in preclinical development to screen for potential off-target interactions. This can be done using broad pharmacology panels that test for binding to a wide range of receptors, ion channels, and enzymes.[12][13] The partial agonism at κ- and δ-opioid receptors could lead to specific side effects that should be monitored in preclinical in vivo studies.
-
In Vivo Receptor Occupancy: To bridge the gap between in vitro binding and in vivo efficacy, receptor occupancy studies are essential. These studies help to establish the relationship between the dose administered, the concentration of the drug in the brain, and the extent of target engagement.[14][15]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for µ-, δ-, and κ-opioid receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing human µ-, δ-, or κ-opioid receptors (e.g., CHO or HEK293 cells).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).
-
This compound at a range of concentrations.
-
Naloxone (for non-specific binding determination).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Method:
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Samidorphan
| Property | Value | Reference |
| Molecular Formula | C21H26N2O4 | [1] |
| Molecular Weight | 370.44 g/mol | [16] |
| Oral Bioavailability | 69% | [1] |
| Tmax | 1-2 hours | [1] |
| Half-life | 7-11 hours | [1] |
| Primary Metabolism | CYP3A4 | [1] |
Table 2: In Vitro Opioid Receptor Binding Affinity and Functional Activity of Samidorphan
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| µ-opioid | 0.052 ± 0.0044 | Antagonist | [1] |
| κ-opioid | 0.23 ± 0.018 | Partial Agonist | [1] |
| δ-opioid | 2.7 ± 0.36 | Partial Agonist | [1] |
Visualizations
Caption: Preclinical pharmacokinetic and pharmacodynamic workflow for this compound.
Caption: Simplified signaling pathway of Samidorphan at opioid receptors.
Caption: Troubleshooting workflow for low oral bioavailability.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 6. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mttlab.eu [mttlab.eu]
- 8. nuvisan.com [nuvisan.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Receptor occupancy assessment and interpretation in terms of quantitative systems pharmacology: nivolumab case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Occupancy by Flow Cytometry: Best Practices | KCAS Bio [kcasbio.com]
- 16. This compound | CAS No- 1204592-75-5 | Simson Pharma Limited [simsonpharma.com]
Samidorphan L-malate Oral Bioavailability: A Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed answers to common questions and troubleshooting guidance for experiments related to the oral bioavailability of Samidorphan L-malate and similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of Samidorphan and its key pharmacokinetic properties?
Samidorphan is characterized by high oral bioavailability. Studies have shown that its absolute oral bioavailability is approximately 69%.[1][2][3][4] It is rapidly absorbed following oral administration, reaching peak plasma concentrations (Tmax) within 1 to 2 hours.[1][3] The elimination half-life is approximately 7 to 11 hours, which makes it suitable for a once-daily dosing schedule.[2][3][5] Importantly, the absorption and pharmacokinetics of Samidorphan are not significantly affected by food.[1][2][6]
Table 1: Summary of Samidorphan Pharmacokinetic Parameters (10 mg single oral dose)
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | ~69% | [1][2][3] |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [1][3] |
| Elimination Half-Life (t½) | 7 - 11 hours | [2][3] |
| Peak Plasma Concentration (Cmax) | 45.1 ± 11.4 ng/mL | [1] |
| Area Under the Curve (AUC24h) | 364 ± 112 ng*h/mL | [1] |
| Effect of Food | Not clinically significant | [1][2][6] |
Q2: Given its high bioavailability, what should be the main formulation goals for this compound?
While significant enhancement of its bioavailability may not be necessary, the primary goals for formulating this compound should focus on:
-
Consistency and Reproducibility: Ensuring that each batch of the drug product delivers a consistent dose and exhibits a predictable dissolution and absorption profile to minimize inter-patient variability.
-
Stability: Protecting the active pharmaceutical ingredient (API) from degradation throughout its shelf life. This involves selecting appropriate excipients and manufacturing processes.
-
Manufacturing Efficiency: Developing a robust formulation that can be manufactured reliably and cost-effectively at scale.
-
Patient Compliance: Creating a dosage form (e.g., tablet, capsule) that is easy for patients to take.
Q3: What general strategies could hypothetically be used to further enhance the bioavailability of a molecule like Samidorphan or for similar but less permeable compounds?
For molecules that face bioavailability challenges due to poor solubility or permeability, several advanced formulation strategies can be employed. These are foundational approaches in modern pharmaceutics.[7][8]
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[9][10] They work by presenting the drug in a solubilized state in the gastrointestinal (GI) tract and can facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[11][12]
-
Particle Size Reduction (Nanonization): Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio.[13] This enhances the dissolution rate, as described by the Noyes-Whitney equation, which can significantly improve the absorption of poorly soluble drugs.[14][15]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[14] This amorphous form has higher apparent solubility and faster dissolution rates compared to the stable crystalline form.[16]
-
Prodrug Approach: This involves chemically modifying the drug molecule to create a more absorbable version (the prodrug).[17] The promoiety is designed to be cleaved by enzymes in the body, releasing the active parent drug.[17][18] This strategy can be used to overcome challenges with both low solubility and poor membrane permeability.[19]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} end_dot Caption: Workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: High variability is observed in my in vivo pharmacokinetic study results.
High variability can obscure the true performance of your formulation. Consider the following potential causes:
-
Formulation-Related:
-
Inhomogeneity: Ensure uniform distribution of the API in the final dosage form. For suspensions, inadequate stabilization can lead to settling and inconsistent dosing.
-
Precipitation: The drug may precipitate from solution-based formulations upon contact with GI fluids. Consider formulating with precipitation inhibitors.
-
-
Animal-Related:
-
Physiological State: Factors like stress, diet, and the health of the animals can impact GI motility, pH, and enzyme activity, affecting drug absorption.
-
Gavage Technique: Improper oral gavage can lead to dosing errors or deposition of the drug in the esophagus instead of the stomach.
-
-
Analytical-Related:
-
Sample Processing: Inconsistent sample handling, plasma separation, or storage can lead to degradation of the analyte.
-
Method Validation: Ensure the bioanalytical method (e.g., LC-MS/MS) is fully validated for precision, accuracy, and stability.
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial"];
} end_dot Caption: Troubleshooting flowchart for high PK variability.
Issue 2: An in vitro Caco-2 assay shows high efflux for my test compound. What does this mean?
A high efflux ratio (ER > 2) in a Caco-2 permeability assay suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[20] These transporters are present in the intestinal epithelium and actively pump drugs from inside the cells back into the GI lumen, thereby limiting absorption and reducing bioavailability.
-
What to do:
-
Confirm the Transporter: Run the Caco-2 assay again in the presence of known inhibitors of common efflux transporters (e.g., verapamil (B1683045) for P-gp).[20] A significant increase in apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is a substrate.
-
Formulation Strategies: Consider co-formulating the drug with excipients that can inhibit P-gp. Many surfactants and polymers used in lipid-based and solid dispersion formulations have been shown to have P-gp inhibitory effects.
-
Chemical Modification: If feasible, a prodrug strategy could be employed to modify the part of the molecule recognized by the transporter, thus avoiding efflux.
-
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a method to assess the intestinal permeability and potential for active transport of a compound.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of Transwell inserts at an appropriate density.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[20]
-
-
Monolayer Integrity Test:
-
Transport Experiment:
-
Wash the cell monolayers gently with pre-warmed (37°C) HBSS.
-
For A-B Permeability: Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B-A Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 2 hours).[22]
-
-
Sampling and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} end_dot Caption: Mechanism of a Lipid-Based Drug Delivery System (LBDDS).
References
- 1. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Pharmacokinetics of Samidorphan in Healthy Volunteers: Absolute Bioavailability and the Effect of Food and Age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Samidorphan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug ...: Ingenta Connect [ingentaconnect.com]
- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. enamine.net [enamine.net]
Technical Support Center: Samidorphan L-malate Analytical Method Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering analytical method interference during the analysis of Samidorphan L-malate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues in a clear and actionable question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in the HPLC analysis of this compound?
A1: Interference in the HPLC analysis of this compound can originate from several sources:
-
Degradation Products: Samidorphan is susceptible to degradation under various stress conditions, including alkaline, acidic, oxidative, and thermal stress.[1][2][3] These degradation products can co-elute with the parent peak, leading to inaccurate quantification.
-
Co-formulated Drugs and their Metabolites: When analyzing formulations containing Samidorphan in combination with other active pharmaceutical ingredients (APIs), such as olanzapine, there is a potential for interference from the other API and its metabolites.[1][4]
-
Matrix Effects (in bioanalysis): When analyzing biological samples like plasma or urine, endogenous components such as phospholipids, proteins, and other small molecules can co-elute and interfere with the ionization of Samidorphan in mass spectrometry-based detection, or absorb at a similar wavelength in UV detection.[5]
-
Metabolites of Samidorphan: In biological samples, the main metabolites of Samidorphan, an N-dealkylated metabolite (RDC-9986) and an N-oxide metabolite (RDC-1066), may be present and could potentially interfere with the analysis of the parent drug.[6]
-
System Contamination: Ghost peaks and baseline noise can arise from contaminated solvents, improperly cleaned HPLC systems, or bleed from the column.[7]
Q2: My Samidorphan peak is showing tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for nitrogen-containing compounds like Samidorphan is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Interactions: Interaction between the basic amine groups in Samidorphan and acidic residual silanol (B1196071) groups on the silica-based stationary phase.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Samidorphan (amine pKa ≈ 8.3), the compound can exist in both ionized and non-ionized forms, leading to peak tailing.[4]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. For Samidorphan, a mobile phase pH of around 3.0 has been shown to produce sharp peaks.[4]
-
Use an End-capped Column: Employ a column with end-capping to minimize the availability of free silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.
-
Flush or Replace the Column: If the column is suspected to be contaminated, flush it with a strong solvent. If the problem persists, the column may need to be replaced.[8]
Q3: I am observing ghost peaks in my chromatogram. What should I do?
A3: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample. They are often caused by contamination in the HPLC system.
Troubleshooting Steps:
-
Identify the Source:
-
Blank Injection: Run a blank injection (injecting only the mobile phase). If the ghost peak is still present, the contamination is likely in the mobile phase, injector, or detector.
-
No Injection: If your system allows, run the gradient without an injection. If the peak appears, the source is likely the mobile phase or the system itself.
-
-
Check the Mobile Phase:
-
Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[7]
-
Filter and degas the mobile phase to remove particulates and dissolved air.
-
-
Clean the System:
-
Flush the injector and the entire system with a strong, appropriate solvent.
-
Clean the detector cell according to the manufacturer's instructions.
-
-
Check for Carryover: If the ghost peak appears after a high-concentration sample, it might be due to carryover from the injector. Implement a needle wash step in your injection sequence.
Troubleshooting Guides
Guide 1: Investigating and Resolving Co-elution with Degradation Products
This guide provides a systematic approach to identifying and resolving interference from degradation products.
Symptoms:
-
Poor peak purity for the Samidorphan peak.
-
Inconsistent peak area or height in stability samples.
-
Appearance of new peaks close to the main analyte peak in stressed samples.
Workflow for Troubleshooting:
Guide 2: Addressing Matrix Effects in Bioanalytical Methods
This guide outlines steps to identify and mitigate matrix effects when analyzing Samidorphan in biological matrices.
Symptoms:
-
Poor reproducibility of results between different lots of biological matrix.
-
Inaccurate quantification when comparing results from spiked matrix samples to neat solutions.
-
Ion suppression or enhancement observed in LC-MS/MS analysis.
Workflow for Mitigation:
Data Presentation
Table 1: Summary of Forced Degradation Studies for Samidorphan and Olanzapine
| Stress Condition | Reagent/Parameter | Duration | Samidorphan Degradation (%) | Olanzapine Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | - | 10.7 | 12.2 | [1] |
| Alkaline Hydrolysis | 1N NaOH | - | 11.5 | 10.8 | [1] |
| Oxidative | 20% H₂O₂ | - | 15.1 | 13.7 | [1] |
| Thermal | 105°C | 6 hours | 14.1 | 5.9 | [1][3] |
| Hydrolytic | - | - | 0.1 | 0.3 | [1] |
Note: Degradation percentages can vary based on the specific experimental conditions.
Table 2: HPLC Method Parameters for Simultaneous Analysis of Samidorphan and Olanzapine
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (150x4.6 mm, 3.5 µm) | Azilent C18 (150x4.6 mm, 5 µm) | Xterra (150x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724): 0.1% Orthophosphoric Acid (40:60 v/v) | Acetonitrile: 0.1% Orthophosphoric Acid (50:50 v/v) | Methanol (B129727): 0.1% Orthophosphoric Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 261 nm | 226 nm | 220 nm |
| Samidorphan Retention Time | 7.732 min | - | 4.270 min |
| Olanzapine Retention Time | 4.363 min | - | 3.124 min |
| Reference | [2] | [3] | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat at 60°C for a specified duration (e.g., 30 minutes). Cool the solution and neutralize with an appropriate amount of 1N NaOH.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Heat at 60°C for a specified duration (e.g., 30 minutes).[3] Cool the solution and neutralize with an appropriate amount of 1N HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 20% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for a specified duration (e.g., 30 minutes).[3]
-
Thermal Degradation: Place the solid drug substance or a solution of the drug in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 6 hours).[3]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and/or fluorescent light for a specified duration.
3. Sample Analysis:
-
After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system and record the chromatograms.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Evaluation of Matrix Effect using Post-Extraction Addition
This protocol describes a method to assess the extent of matrix effects in a bioanalytical method.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of Samidorphan in the mobile phase at a known concentration.
-
Set B (Post-extraction Spiked Sample): Extract a blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the extracted blank matrix with the Samidorphan standard solution to the same final concentration as Set A.
-
Set C (Pre-extraction Spiked Sample): Spike the blank biological matrix with the Samidorphan standard solution before the extraction process.
2. Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Samidorphan.
3. Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
4. Calculate the Recovery:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
References
- 1. ijpras.com [ijpras.com]
- 2. bbrc.in [bbrc.in]
- 3. scispace.com [scispace.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Samidorphan L-malate Aqueous Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Samidorphan L-malate in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the stability of this compound in aqueous solutions?
A1: The primary factors influencing the stability of this compound in aqueous solutions are pH, temperature, oxidizing agents, and exposure to light. Forced degradation studies have shown that Samidorphan is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[1][2][3][4][5]
Q2: Under which conditions is this compound most unstable?
A2: this compound demonstrates the most significant degradation under alkaline (basic) conditions.[2][3][4] Studies have shown substantial degradation when exposed to sodium hydroxide (B78521) (NaOH).[2][3] While it also degrades under acidic and oxidative conditions, the extent of degradation is generally less severe compared to alkaline hydrolysis.[3][4]
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The provided search results do not specify the exact chemical structures of the degradation products of this compound. The focus of the available literature is on the development of stability-indicating analytical methods that can separate the parent drug from its degradation products, rather than on the structural elucidation of these products.
Q4: What is the recommended pH range for preparing aqueous solutions of this compound to ensure stability?
A4: While specific long-term stability data at various pH values is not detailed in the search results, the forced degradation studies suggest that neutral to slightly acidic conditions are preferable to alkaline conditions. One study utilized a mobile phase with a pH of 3.2 for chromatographic analysis, which could suggest better stability in the acidic range.[6] It is recommended to perform preliminary stability studies at the desired pH of your formulation.
Q5: How does temperature affect the stability of this compound solutions?
A5: Elevated temperatures accelerate the degradation of this compound. Thermal degradation studies, typically conducted at temperatures ranging from 60°C to 105°C, have shown a measurable loss of the active pharmaceutical ingredient (API).[2][5] Therefore, it is advisable to store stock solutions and formulations at controlled room temperature or under refrigeration, and to protect them from prolonged exposure to high temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Samidorphan potency in solution over a short period. | Inappropriate pH: The solution may be alkaline, leading to rapid degradation.[2][3] | Buffer the solution to a neutral or slightly acidic pH. Verify the pH of all components and the final solution. |
| High Temperature: The solution may have been exposed to elevated temperatures during preparation or storage.[5] | Prepare and store solutions at controlled room temperature or under refrigeration. Avoid heating unless absolutely necessary for dissolution, and if so, for the shortest possible time. | |
| Oxidation: The presence of oxidizing agents or dissolved oxygen can contribute to degradation.[3][4] | Use de-gassed solvents for solution preparation. If the formulation is sensitive to oxidation, consider adding an antioxidant or preparing it under an inert atmosphere (e.g., nitrogen). | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation: These peaks are likely degradation products of Samidorphan.[1] | Perform forced degradation studies to confirm the retention times of potential degradation products. This will help in identifying and tracking them in your samples. |
| Interaction with Excipients: An excipient in the formulation may be reacting with Samidorphan. | Evaluate the compatibility of Samidorphan with each excipient individually. | |
| Precipitation of the drug from the solution. | Poor Solubility: The concentration of this compound may exceed its solubility at the given pH and temperature. | Determine the solubility of this compound under your experimental conditions. It may be necessary to adjust the pH or use a co-solvent to improve solubility. |
| pH Shift: A change in the pH of the solution could have reduced the solubility of the drug. | Ensure the solution is adequately buffered to maintain a stable pH. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on Samidorphan.
Table 1: Summary of Samidorphan Degradation under Various Stress Conditions
| Stress Condition | Reagent/Details | Duration & Temperature | % Degradation of Samidorphan | Reference |
| Acid Hydrolysis | 1N HCl | Not Specified | 10.7% | [3] |
| 2N HCl | 30 mins @ 60°C | Not specified, but degradation observed | [2] | |
| Not Specified | Not Specified | 5.96% | [4] | |
| Alkaline Hydrolysis | 1N NaOH | Not Specified | 11.5% | [3] |
| 2N NaOH | 30 mins @ 60°C | Unstable, peak distortion observed | [2] | |
| Not Specified | Not Specified | 4.71% | [4] | |
| Oxidative Degradation | 20% H₂O₂ | Not Specified | 15.1% | [3] |
| 20% H₂O₂ | 30 mins @ 60°C | Not specified, but degradation observed | [2] | |
| Not Specified | Not Specified | 4.31% | [4] | |
| Thermal Degradation | 105°C | 6 hours | Not specified, but degradation observed | [2] |
| 80°C / 75% RH | 24 hours | Degradation observed | [5] | |
| Not Specified | Not Specified | 2.35% | [4] | |
| Photolytic Degradation | UV light | Not Specified | Degradation observed | [2][4] |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound in aqueous solutions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) or methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[1][3]
-
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of an acid solution (e.g., 1N or 2N HCl).[2][3]
-
The mixture can be refluxed or kept at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).[2]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate base (e.g., NaOH).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Take a known volume of the stock solution and add an equal volume of a base solution (e.g., 1N or 2N NaOH).[2][3]
-
The mixture can be refluxed or kept at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).[2]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate acid (e.g., HCl).
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Analysis:
-
Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.[1][2][3][6][7]
-
The method should be capable of separating the intact Samidorphan from any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of Samidorphan in the stressed samples to that in the control sample.
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for this compound Solution Instability.
References
Technical Support Center: Optimizing Samidorphan L-malate Dosage in Non-Human Primates
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and executing experiments involving Samidorphan L-malate in non-human primates (NHPs). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to ensure data integrity and animal welfare.
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during the administration and evaluation of this compound in NHP studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug concentrations | - Inconsistent oral dosing administration- Individual differences in absorption and metabolism- Issues with formulation stability or homogeneity | - Ensure consistent administration technique (e.g., time of day, relation to feeding).- Increase the number of subjects to improve statistical power.- Verify the stability and homogeneity of the dosing solution. For subcutaneous administration, consider osmotic pumps for continuous delivery.[1][2] |
| Unexpected adverse events (e.g., sedation, gastrointestinal issues) | - Dose may be too high- Interaction with other medications or experimental conditions- Off-target effects | - Reduce the dose or titrate more slowly.- Review all concomitant medications and experimental procedures for potential interactions.- Monitor animals closely and document all clinical signs. Consider a lower starting dose in subsequent cohorts. |
| Lack of efficacy in mitigating olanzapine-induced metabolic effects | - Insufficient dose of Samidorphan- Timing of administration relative to olanzapine- Advanced stage of metabolic dysregulation | - Increase the dose of Samidorphan in a stepwise manner, monitoring for efficacy and adverse effects.- Administer Samidorphan prior to or concurrently with olanzapine (B1677200).[2]- Initiate treatment with Samidorphan at the beginning of olanzapine administration, before significant weight gain and insulin (B600854) resistance develop.[1][3] |
| Difficulty in performing glucose tolerance tests (GTT) | - Stress-induced hyperglycemia in animals- Improper fasting or glucose administration | - Acclimate animals to handling and procedures to minimize stress.[4]- Ensure a consistent fasting period (e.g., 12 hours) before the test.[2]- Administer a standardized dose of dextrose intravenously and collect blood samples at precise time points.[2] |
| Inconsistent results in hyperinsulinemic-euglycemic clamp studies | - Incorrect insulin infusion rate- Technical difficulties with catheterization and blood sampling | - Conduct pilot studies to determine the optimal insulin infusion rate for the specific NHP species and model.[2]- Ensure proper surgical catheterization techniques and allow for adequate recovery time.- Use an automated blood sampling system if available to improve accuracy and reduce animal stress.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in non-human primates?
A1: A starting point for Samidorphan in female monkeys is approximately 0.4 mg/kg/day, administered intramuscularly.[2] This dose was shown to be effective in mitigating olanzapine-induced weight gain and insulin insensitivity.[1][3] However, the optimal dose may vary depending on the specific NHP species, the dose of olanzapine being administered, and the specific metabolic endpoints being measured. It is recommended to conduct pilot studies to determine the optimal dose for your experimental conditions.
Q2: How should this compound be formulated for administration to non-human primates?
A2: For intramuscular injection, this compound can be dissolved in sterile saline.[2] For subcutaneous infusion, osmotic pumps can be used to deliver a continuous and controlled dose.[1][2] It is crucial to ensure the formulation is sterile and the concentration is appropriate for the intended dosing volume.
Q3: What is the primary mechanism of action of Samidorphan in mitigating olanzapine-induced metabolic side effects?
A3: Samidorphan is a μ-opioid receptor antagonist with partial agonist activity at the κ- and δ-opioid receptors.[2] The prevailing hypothesis is that by blocking the μ-opioid receptor, Samidorphan counteracts the effects of olanzapine on pathways that regulate appetite, energy metabolism, and insulin sensitivity.[1][3]
Q4: What are the key parameters to monitor when optimizing the dosage of Samidorphan?
A4: Key parameters include:
-
Pharmacokinetics: Measure plasma concentrations of both Samidorphan and olanzapine to ensure they are within the desired therapeutic range.[2]
-
Metabolic parameters: Monitor body weight, body composition (adiposity), food intake, fasting glucose and insulin levels, and conduct glucose tolerance tests to assess insulin sensitivity.[1][3]
-
Clinical observations: Closely monitor the animals for any adverse effects, such as changes in behavior, sedation, or gastrointestinal issues.
Q5: Can Samidorphan reverse existing olanzapine-induced metabolic dysfunction?
A5: Studies in non-human primates suggest that co-administration of Samidorphan with olanzapine can prevent the development of insulin insensitivity.[1][3] There is also evidence to suggest that initiating Samidorphan treatment after olanzapine-induced metabolic changes have begun can help to normalize insulin response during a glucose challenge.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from a study investigating the effects of Samidorphan on olanzapine-induced metabolic changes in female non-human primates.
Table 1: Dosing Regimen for Olanzapine and Samidorphan in Female Monkeys
| Compound | Dose | Route of Administration | Frequency |
| Olanzapine (OLZ) | Titrated up to 3 mg/kg | Oral gavage | Twice daily |
| Samidorphan (SAM) | 0.4 mg/kg | Intramuscular injection | Once daily |
Data from Cunningham et al., 2019.[2]
Table 2: Effects on Body Weight and Insulin Sensitivity
| Treatment Group | Change in Body Weight (Day 0-58) | Insulin Sensitivity (Day 58) |
| Vehicle | Maintained | Normal |
| Olanzapine (OLZ) | Increased | Decreased (Insulin insensitivity) |
| OLZ + Samidorphan (SAM) | Attenuated increase | Maintained (Comparable to baseline) |
Qualitative summary based on findings from Cunningham et al., 2019.[1][3]
Experimental Protocols
Glucose Tolerance Test (GTT)
-
Fast non-human primates for approximately 12 hours prior to the test.[2]
-
Collect a baseline blood sample (pre-test).[2]
-
Administer a bolus of dextrose (600 mg/kg) intravenously.[2]
-
Collect blood samples at 5, 10, 20, 30, 40, 50, and 60 minutes post-dextrose administration.[2]
-
Measure glucose levels in real-time using a handheld blood gas analysis system.[2]
-
Process remaining blood to measure plasma insulin concentrations.
Hyperinsulinemic-Euglycemic Clamp (HIEC)
This procedure is technically demanding and should be performed by experienced personnel.
-
Surgically implant catheters into a femoral vein for infusions and a contralateral vein for blood sampling. Allow for a recovery period.
-
Fast the animal overnight.
-
On the day of the clamp, begin a continuous infusion of insulin at a pre-determined rate (e.g., determined from pilot studies).[2]
-
Simultaneously, infuse a variable rate of glucose solution to maintain euglycemia (normal blood glucose levels).
-
Monitor blood glucose levels every 5-10 minutes and adjust the glucose infusion rate accordingly.
-
Once a steady state is reached (stable glucose infusion rate for at least 30 minutes), collect blood samples to determine glucose and insulin concentrations. The glucose infusion rate during the steady state is a measure of insulin sensitivity.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Samidorphan's mitigation of olanzapine-induced metabolic dysfunction.
Experimental Workflow
Caption: General experimental workflow for evaluating Samidorphan's effects in non-human primates.
References
- 1. researchgate.net [researchgate.net]
- 2. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. awionline.org [awionline.org]
- 5. Insulin and glucose metabolism with olanzapine and a combination of olanzapine and samidorphan: exploratory phase 1 res… [ouci.dntb.gov.ua]
Overcoming solubility challenges of Samidorphan L-malate for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Samidorphan L-malate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the L-malate salt of Samidorphan. Samidorphan is an opioid receptor antagonist.[1] In vitro studies have shown that it binds with high affinity to mu (μ), kappa (κ), and delta (δ)-opioid receptors.[2] It functions as a μ-opioid receptor antagonist and a partial agonist at both the κ- and δ-opioid receptors.[2]
Q2: What are the physical and chemical properties of this compound?
The table below summarizes key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C25H32N2O9 | [3][4] |
| Molecular Weight | 504.54 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 1204592-75-5 | [3] |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data for in vitro cell culture applications is not extensively published, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of many small molecules for in vitro assays. Commercial suppliers of this compound suggest that it can be dissolved in DMSO.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous solutions may be challenging, especially at higher concentrations. It is generally recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then serially dilute it into the aqueous buffer or cell culture medium to the final desired concentration. This method helps to avoid precipitation.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: My this compound is not dissolving in my chosen solvent.
-
Potential Cause: The concentration may be too high for the selected solvent.
-
Troubleshooting Steps:
-
Try gentle warming of the solution (e.g., in a 37°C water bath).
-
Briefly sonicate the solution to aid dissolution.
-
If using an aqueous buffer, consider adjusting the pH. A patent for a tablet formulation of this compound describes dissolution testing in media at pH 1.0, 4.5, and 6.8, suggesting that pH can influence its solubility.[5]
-
If the compound still does not dissolve, consider trying an alternative solvent. A mixture of methanol (B129727) and ethanol (B145695) has been used in the synthesis process of this compound.[6]
-
Problem: My this compound precipitates when I dilute my stock solution into my aqueous assay buffer or cell culture medium.
-
Potential Cause: The final concentration in the aqueous solution is above its solubility limit. The percentage of the organic solvent in the final solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Reduce the final concentration: Your target concentration may be too high for your specific buffer system. Try a lower final concentration.
-
Increase the percentage of organic solvent: If your experimental system can tolerate a higher percentage of the stock solvent, try a lower dilution factor. Always run a vehicle control to ensure the solvent itself is not affecting your assay results.
-
Perform a solubility test: Before your main experiment, conduct a small-scale solubility test to determine the maximum soluble concentration of this compound in your specific assay buffer (see Experimental Protocols section).
-
Use a surfactant: For some compounds, a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain solubility in aqueous solutions. The compatibility of surfactants with your specific assay should be verified.
-
Experimental Protocols
Disclaimer: These are general protocols and may require optimization for your specific experimental conditions.
1. Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Calculation Example for 10 mM Stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) for 1 mL of 10 mM stock = 0.010 mol/L x 0.001 L x 504.54 g/mol = 0.0050454 g = 5.05 mg
-
-
-
Weigh the calculated amount of this compound into a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex or gently warm (if necessary) until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
2. Protocol for Solubility Testing in an Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific aqueous assay buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a series of dilutions of your this compound stock solution into your aqueous buffer. For example, you can test final concentrations ranging from 1 µM to 100 µM.
-
For each concentration, add the corresponding volume of the stock solution to the aqueous buffer. Ensure the final percentage of DMSO is consistent across all samples and is at a level tolerated by your assay.
-
Mix well by gentle vortexing or inversion.
-
Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).
-
Visually inspect each tube for any signs of precipitation (cloudiness or visible particles). You can also centrifuge the tubes and look for a pellet.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in your specific buffer under these conditions.
-
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinities and Functional Activities of Samidorphan
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| μ-opioid (mu) | 0.052 | Antagonist | [2] |
| κ-opioid (kappa) | 0.23 | Partial Agonist | [2] |
| δ-opioid (delta) | 2.6 | Partial Agonist | [2] |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Samidorphan's interaction with opioid receptors.
References
- 1. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Samidorphan:Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. US11707466B2 - Immediate release multilayer tablet - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
Improving the resolution of Samidorphan L-malate and its metabolites in HPLC
Welcome to the technical support center for the HPLC analysis of Samidorphan L-malate and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution and overall data quality of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Samidorphan and its metabolites.
Q1: What are the typical starting HPLC conditions for Samidorphan analysis?
A1: A common starting point for the analysis of Samidorphan, often in combination with other compounds like Olanzapine, is reverse-phase HPLC (RP-HPLC). Several published methods utilize a C18 or a phenyl-hexyl stationary phase. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate, ammonium (B1175870) acetate (B1210297), or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2][3][4][5][6][7][8]
Q2: I am observing poor resolution between Samidorphan and its metabolite, RDC-9986. How can I improve it?
A2: Achieving good resolution between a parent drug and its metabolites can be challenging. Here are several strategies to improve separation:
-
Optimize Mobile Phase Composition: A slight adjustment in the organic-to-aqueous ratio can significantly impact resolution. A shallower gradient or a lower percentage of the organic solvent in an isocratic method will increase retention times and may improve separation.[1][3][5]
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol or a combination of both. Methanol has different selectivity and may alter the elution order or improve the separation of closely related compounds.
-
Adjust pH of the Aqueous Phase: Samidorphan has ionizable groups, so the pH of the mobile phase will affect its retention and peak shape. Experiment with a pH range around the pKa values of the analytes. A change in pH can alter the polarity and improve separation.[4]
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl column, for instance, offers different pi-pi interactions compared to a standard C18 column and might provide the necessary resolution.[4][9]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[1][2][3][4][5]
-
Decrease Column Temperature: Lowering the column temperature can sometimes enhance separation by affecting the thermodynamics of the interactions between the analytes and the stationary phase.
Q3: My Samidorphan peak is tailing. What are the possible causes and solutions?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with basic compounds like Samidorphan, causing tailing. To mitigate this, use an end-capped column or add a competing base, like triethylamine, to the mobile phase.[1]
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be degraded.[10] Try flushing the column or, if the problem persists, use a guard column or replace the analytical column.[10][11]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Samidorphan, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the pH to be at least 1.5-2 units away from the pKa.
Q4: I'm experiencing retention time shifts for Samidorphan between injections. What should I check?
A4: Fluctuating retention times can compromise the reliability of your results. Here are the common culprits and their solutions:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[11][12] If you are using a gradient, ensure the pump is functioning correctly. An error of just 1% in the organic solvent composition can significantly alter retention times.[11]
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.[8][12]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important for gradient methods.
-
Pump Issues: Leaks, worn pump seals, or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.[12] Inspect the pump and perform necessary maintenance.
Quantitative Data Summary
The following tables summarize typical HPLC parameters and system suitability results for Samidorphan analysis based on published methods.
Table 1: HPLC Method Parameters for Samidorphan Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 (150x4.6mm, 3.5µ)[1] | Zorbax SB-C18 (250x4.6mm, 5µ)[2] | Luna phenyl hexyl (250x4.6mm, 5µ)[4][9] | Azilent C18 (150x4.6mm, 5µm)[5] |
| Mobile Phase | Buffer:Acetonitrile (60:40)[1] | 10mM Ammonium Acetate:Acetonitrile (60:40)[2] | Ammonium formate (B1220265) (pH 3.2):Acetonitrile (20:80)[4][9] | 0.1% Orthophosphoric Acid:Acetonitrile (50:50)[5] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min[4][9] | 1.0 mL/min[5] |
| Detection (UV) | 261 nm[1] | 270 nm[2] | 280 nm[4][9] | 226 nm[5] |
| Run Time | 15 min[1] | Not Specified | Not Specified | 6 min[5] |
Table 2: System Suitability Parameters for Samidorphan
| Parameter | Typical Acceptance Criteria | Reported Value (Example 1)[4][9] | Reported Value (Example 2)[3] |
| Tailing Factor (T) | T ≤ 2 | 1.16 | 1.16 |
| Theoretical Plates (N) | N > 2000 | > 2000 | 3852 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.52% | 0.3% |
Experimental Protocols
Below is a detailed methodology for a representative RP-HPLC method for the analysis of Samidorphan.
Objective: To quantify Samidorphan in a sample matrix.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Mobile Phase: 10 mM Ammonium Acetate in water: Acetonitrile (60:40, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm[2]
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-15 µg/mL).[1]
-
-
Sample Preparation:
-
Accurately weigh the sample containing Samidorphan.
-
Dissolve the sample in a suitable diluent (e.g., mobile phase).
-
Sonicate for 15-30 minutes to ensure complete dissolution.[1]
-
Dilute the solution to a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 10 µg/mL) six times.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas. The results should meet the criteria outlined in Table 2.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of Samidorphan in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes in HPLC analysis.
Caption: Experimental workflow for HPLC analysis of Samidorphan.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. bbrc.in [bbrc.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijpras.com [ijpras.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Preclinical Head-to-Head: Samidorphan L-Malate vs. Naltrexone
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Opioid Receptor Antagonists
In the landscape of opioid receptor modulation, both samidorphan (B1681425) and naltrexone (B1662487) have carved out distinct therapeutic niches. While structurally related, their preclinical profiles reveal significant differences in receptor affinity, pharmacokinetics, and, consequently, their primary pharmacological effects. This guide provides a comprehensive preclinical comparison of samidorphan L-malate and naltrexone, supported by experimental data to inform research and development in neuropsychopharmacology and metabolic disorders.
At a Glance: Key Preclinical Differentiators
| Parameter | Samidorphan | Naltrexone |
| Primary Clinical Indication | Mitigation of olanzapine-induced weight gain | Treatment of alcohol and opioid use disorders |
| Mu-Opioid Receptor (MOR) Affinity (Ki) | Higher | Lower |
| Delta-Opioid Receptor (DOR) Affinity (Ki) | Moderate | Very Low |
| Kappa-Opioid Receptor (KOR) Affinity (Ki) | Similar | Similar |
| In Vivo Receptor Occupancy | High at MOR, moderate at KOR and DOR | High at MOR, low at KOR, minimal at DOR |
| Oral Bioavailability | High (~69%) | Low and variable (≤5%) |
| Elimination Half-life | ~7-9 hours | ~4 hours (parent), ~13 hours (active metabolite) |
Receptor Binding Affinity: A Tale of Two Profiles
The fundamental difference between samidorphan and naltrexone lies in their interaction with the triad (B1167595) of opioid receptors: mu (µ), delta (δ), and kappa (κ). In vitro radioligand binding assays are pivotal in elucidating these affinities, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
Quantitative Comparison of Receptor Binding Affinities (Ki, nM)
| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| Samidorphan | 0.052 | 2.6 | 0.23 |
| Naltrexone | 0.11 | 60 | 0.19 |
Data compiled from publicly available preclinical studies.
As the data indicates, samidorphan exhibits a higher affinity for the mu-opioid receptor compared to naltrexone. Most notably, samidorphan has a significantly greater affinity for the delta-opioid receptor, a key differentiator that may contribute to its distinct pharmacological effects. Both compounds demonstrate comparable high affinity for the kappa-opioid receptor.
In Vivo Receptor Occupancy: Translating Affinity to Action
While in vitro binding affinities are informative, in vivo receptor occupancy studies in animal models provide a more direct measure of a drug's ability to engage its target in a living system. A pivotal preclinical study in rats utilized a triple-tracer assay to compare the brain opioid receptor occupancy of samidorphan and naltrexone at clinically relevant concentrations.
In Vivo Opioid Receptor Occupancy in Rats (%)
| Compound (Unbound Brain Concentration) | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |
| Samidorphan (23.1 nM) | 93.2% | 36.1% | 41.9% |
| Naltrexone (33.5 nM) | 79.4% | No significant binding | 9.4% |
Data from Tan et al., 2022.[1]
These in vivo findings confirm and extend the in vitro data. At clinically relevant concentrations, samidorphan achieves high occupancy of the mu-opioid receptor and substantial occupancy of both kappa- and delta-opioid receptors. In contrast, naltrexone's in vivo activity is largely confined to the mu-opioid receptor, with minimal engagement of the kappa-opioid receptor and negligible interaction with the delta-opioid receptor.[1]
In Vivo Receptor Occupancy Comparison
Pharmacokinetic Profiles: Bioavailability and Duration of Action
The pharmacokinetic properties of samidorphan and naltrexone further distinguish them and have significant implications for their clinical utility and dosing regimens.
Comparative Pharmacokinetic Parameters
| Parameter | Samidorphan | Naltrexone |
| Oral Bioavailability | ~69% | ≤5% (extensive first-pass metabolism) |
| Elimination Half-life (t½) | ~7-9 hours | ~4 hours (parent drug) |
| Active Metabolite | RDC-9986 | 6-β-naltrexol (t½ ~13 hours) |
| Protein Binding | Low | 21% |
Samidorphan's high oral bioavailability and longer half-life of the parent compound make it suitable for once-daily oral administration.[2] Naltrexone, on the other hand, undergoes extensive first-pass metabolism, resulting in low and variable oral bioavailability.[3] Its primary active metabolite, 6-β-naltrexol, has a longer half-life and contributes significantly to its overall therapeutic effect.
References
A Comparative In Vivo Analysis of Samidorphan L-malate and Naloxone Potency
For Immediate Release
DUBLIN and NEW YORK, December 15, 2025 – A comprehensive review of preclinical data reveals key differences in the in vivo potency and receptor binding profiles of Samidorphan (B1681425) L-malate and naloxone (B1662785), two potent opioid antagonists. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed comparison of these compounds, focusing on their performance in in vivo settings, supported by experimental data.
Samidorphan, a novel opioid antagonist, has demonstrated a distinct pharmacological profile compared to the traditional antagonist, naloxone. While both compounds effectively block mu-opioid receptors (MOR), their interactions with other opioid receptors and their pharmacokinetic properties differ significantly, influencing their overall in vivo potency and clinical utility. Samidorphan is currently approved in combination with olanzapine (B1677200) for the treatment of schizophrenia and bipolar I disorder, where it has been shown to mitigate olanzapine-associated weight gain.[1][2] Naloxone is widely used for the emergency reversal of opioid overdose.[3]
Quantitative Comparison of In Vivo and In Vitro Receptor Interactions
The following tables summarize the key quantitative data comparing Samidorphan L-malate and naloxone from in vivo and in vitro studies.
Table 1: In Vivo Opioid Receptor Occupancy in Rats [2][4]
| Compound | Receptor | EC50 (nM) | Receptor Occupancy at Clinically Relevant Unbound Brain Concentrations |
| Samidorphan | Mu (µ) | 5.1 | 93.2% at 23.1 nM |
| Delta (δ) | 54.7 | 36.1% at 23.1 nM | |
| Kappa (κ) | 42.9 | 41.9% at 23.1 nM | |
| Naloxone | Mu (µ) | 15.5 | 79.4% at 33.5 nM |
| Delta (δ) | Minimal Occupancy Detected | No binding at 33.5 nM | |
| Kappa (κ) | Not Determined | 9.4% at 33.5 nM |
Table 2: In Vitro Opioid Receptor Binding Affinity (Ki, nM) [5]
| Compound | Mu (µ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor |
| Samidorphan | 0.052 | 0.23 | 2.7 |
| Naloxone | Not explicitly found in a direct comparative table with Samidorphan | Not explicitly found in a direct comparative table with Samidorphan | Not explicitly found in a direct comparative table with Samidorphan |
Note: While a direct side-by-side Ki comparison table was not available in the searched literature, multiple sources state that samidorphan has a higher binding affinity for the µ-opioid receptor than naltrexone (B1662487), a structurally similar opioid antagonist to naloxone.[6]
Table 3: Comparative Pharmacokinetic Properties
| Parameter | This compound | Naloxone |
| Route of Administration | Oral[7] | Intravenous, Intramuscular, Subcutaneous, Intranasal[3] |
| Oral Bioavailability | High[6] | Low (significant first-pass metabolism)[6] |
| Half-life | 7-9 hours[6] | 30-81 minutes[3] |
In Vivo Functional Potency
Experimental Protocols
In Vivo Receptor Occupancy Study in Rats[2][4]
This study aimed to determine the in vivo binding profiles of samidorphan and naltrexone at clinically relevant concentrations.
-
Subjects: Male Sprague Dawley rats.
-
Drug Administration: Rats were subcutaneously injected with either samidorphan or naltrexone at various doses to achieve plasma and brain concentrations comparable to those observed in humans at clinically relevant oral doses.
-
Receptor Occupancy Measurement: The brain receptor occupancy at the mu (µ), delta (δ), and kappa (κ) opioid receptors was measured using ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry.
-
Data Analysis: The half-maximal effective concentration (EC50) for receptor occupancy was calculated.
Visualizing the Mechanism of Opioid Antagonism
The following diagram illustrates the competitive antagonism at the mu-opioid receptor, the primary mechanism of action for both samidorphan and naloxone.
Caption: Competitive antagonism at the mu-opioid receptor.
Experimental Workflow for In Vivo Receptor Occupancy
The workflow for determining in vivo receptor occupancy is a critical component of understanding a drug's potency at its target in a living system.
Caption: Workflow for in vivo receptor occupancy studies.
Discussion
The compiled data indicates that samidorphan is a potent opioid antagonist with a distinct in vivo profile compared to naloxone. Samidorphan demonstrates high affinity for the mu-opioid receptor and, unlike naloxone, also shows significant occupancy of the delta- and kappa-opioid receptors at clinically relevant concentrations.[2][4] This broader receptor interaction profile may contribute to its clinical effects, such as the mitigation of olanzapine-induced weight gain.[1][9]
Furthermore, the pharmacokinetic profiles of the two compounds are markedly different. Samidorphan's longer half-life and higher oral bioavailability make it suitable for once-daily oral administration in a therapeutic setting.[6] In contrast, naloxone's rapid onset and short duration of action, coupled with its poor oral bioavailability, are ideal for its use as an emergency intervention for opioid overdose.[3][6]
While direct comparative in vivo functional potency data is limited, the available receptor occupancy data suggests that samidorphan is a more potent antagonist at the mu-opioid receptor in vivo than naloxone, as evidenced by its lower EC50 value in rats.[2][4] This higher potency, combined with its unique receptor binding profile and favorable pharmacokinetics, underscores its development for chronic therapeutic use.
Conclusion
This compound and naloxone are both effective opioid antagonists, but their in vivo potencies, receptor interaction profiles, and pharmacokinetic properties are tailored to different clinical applications. Samidorphan's profile supports its role in chronic therapy, where sustained opioid receptor modulation is desired. Naloxone's characteristics are optimized for rapid and short-term reversal of opioid effects in acute overdose situations. This comparative guide provides a foundational understanding for researchers and clinicians working with these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Samidorphan: A Novel Opioid Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naloxone reversal of the cardiorespiratory depressant effects of opioids and mixtures of opioids and stimulants in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pharmacovigilance study of olanzapine/samidorphan based on FDA Adverse Event Reporting System (FAERS) - PMC [pmc.ncbi.nlm.nih.gov]
Receptor binding affinity comparison of Samidorphan L-malate with other opioid antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinity of Samidorphan L-malate with other prominent opioid antagonists: naltrexone (B1662487), naloxone, and buprenorphine. The data presented is compiled from various scientific sources to offer a comprehensive overview for researchers in pharmacology and drug development.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for its receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of this compound and other opioid antagonists for the mu (µ), kappa (κ), and delta (δ) opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |
| Samidorphan | 0.052 | 0.23 | 2.7 | [1] |
| Naltrexone | 0.11 | 0.19 | 60.0 | [2] |
| Naloxone | 1.1 - 1.4 | 12 - 2.5 | 16 - 67.5 | [3] |
| Buprenorphine | ~0.2 | ~0.072 | 10-fold lower than µ and κ | [4][5] |
Note: Data for naltrexone, naloxone, and buprenorphine are compiled from various sources and may not be directly comparable due to differing experimental conditions. The direct comparison between Samidorphan and naltrexone is from a single study, providing a more direct assessment of their relative affinities.
Detailed Experimental Methodologies
The determination of receptor binding affinities for these compounds predominantly relies on competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.
Representative Radioligand Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Ki) of an opioid antagonist for the µ, κ, and δ opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines (e.g., CHO, HEK293) expressing recombinant human µ, κ, or δ opioid receptors.
-
Radioligands:
-
[³H]DAMGO (for µ-opioid receptor)
-
[³H]U-69,593 or [³H]ethylketocyclazocine (for κ-opioid receptor)
-
[³H]naltrindole or [³H]DPDPE (for δ-opioid receptor)
-
-
Test Compounds: this compound, naltrexone, naloxone, buprenorphine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thawed cell membranes are resuspended in ice-cold assay buffer to a specific protein concentration.[6]
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[6]
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[6]
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.[6]
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set time (e.g., 120 minutes) to reach binding equilibrium.[6]
-
Filtration: The binding reaction is rapidly terminated by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand.[6]
-
Washing: Filters are washed multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[6]
-
Scintillation Counting: Filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured.[6]
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from the curve using non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an antagonist like Samidorphan, the canonical agonist-induced signaling cascade is blocked. This prevents the downstream effects typically associated with opioid agonists, such as analgesia, euphoria, and respiratory depression. The primary mechanism of action for opioid antagonists is competitive inhibition at the receptor site, which prevents the binding of endogenous or exogenous opioids.
In addition to the canonical G-protein signaling pathway, GPCRs can also signal through a β-arrestin pathway, which is often associated with receptor desensitization, internalization, and some of the adverse effects of opioids. The specific influence of antagonists like Samidorphan on the balance between G-protein and β-arrestin signaling is an active area of research. Samidorphan has been shown to function as a µ-opioid receptor antagonist and a partial agonist at κ- and δ-opioid receptors.[7][8]
Discussion
The data clearly indicate that Samidorphan possesses a high affinity for the µ-opioid receptor, comparable to or greater than that of naltrexone and naloxone, and is a potent antagonist at this receptor.[1] Notably, Samidorphan exhibits a significantly higher affinity for the δ-opioid receptor compared to naltrexone.[2] Its affinity for the κ-opioid receptor is in a similar range to naltrexone. Buprenorphine, while also having a high affinity for the µ-opioid receptor, is a partial agonist, distinguishing its pharmacological profile from the other antagonists discussed.[5][9]
The distinct binding profile of Samidorphan, particularly its potent µ-opioid receptor antagonism and significant δ-opioid receptor affinity, may contribute to its unique pharmacological effects. Researchers and drug development professionals should consider these differences in binding affinity when designing experiments and interpreting data related to opioid receptor pharmacology. The provided experimental protocol serves as a foundational method for independently verifying and expanding upon these findings.
References
- 1. Olanzapine/Samidorphan: A New Option for the Treatment of Adults With Schizophrenia or Bipolar I Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naloxone - Wikipedia [en.wikipedia.org]
- 4. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 5. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Samidorphan/olanzapine combination therapy for schizophrenia: Efficacy, tolerance and adverse outcomes of regimen, evidence-based review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Samidorphan - Wikipedia [en.wikipedia.org]
- 9. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
A Comparative Guide to Validating an HPLC Method for Samidorphan L-malate Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Samidorphan, presented as Samidorphan L-malate, in line with the International Council for Harmonisation (ICH) guidelines. This document is intended to assist researchers and analytical scientists in the development, validation, and implementation of robust analytical methods for this compound. The information herein is collated from various published studies and offers a comparative overview of chromatographic conditions and validation parameters. While the cited literature primarily refers to "Samidorphan," the methodologies are considered applicable to the L-malate salt form, as the active analyte is the Samidorphan moiety.
Comparative Analysis of Validated HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of Samidorphan, often in combination with Olanzapine. The following tables summarize the key chromatographic conditions and validation parameters from these published methods, providing a clear comparison for method selection and development.
Table 1: Comparison of Chromatographic Conditions for Samidorphan Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Symmetry C18 (150x4.6mm, 3.5µ)[1] | C18 (100x4.6mm, 5µm)[2] | Azilent C18 (150x4.6mm, 5µm)[3] | Inertsil ODS (250x4.6mm, 5µm)[4] |
| Mobile Phase | Acetonitrile and 0.1% Triethylamine (60:40 v/v)[1] | Acetonitrile and Monobasic Potassium Phosphate (50:50 v/v)[2] | Acetonitrile and 0.1% Orthophosphoric Acid (50:50 v/v)[3] | Acetonitrile and 0.1% Orthophosphoric Acid (50:50 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 261 nm[1] | 280 nm[2] | 226 nm[3] | 261 nm[4] |
| Retention Time | 7.732 min[1] | ~2.2 min[2] | Not Specified | Not Specified |
| Run Time | 10.0 min[1] | Not Specified | 6 min[3] | Not Specified |
Table 2: Comparison of Validation Parameters for Samidorphan Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 1-15[1] | 5-30[2] | Up to 10 | Not Specified |
| Correlation Coefficient (R²) | 0.9992[1] | 0.9999[2] | Not Specified | >0.999[4] |
| Accuracy (% Recovery) | Near 100%[1] | 99.84%[2] | 98.00-102.00%[3] | Not Specified |
| Precision (%RSD) | <2%[1] | 0.3%[2] | Not Specified | Not Specified |
| LOD (µg/mL) | Not Specified | 1[2] | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | 2[2] | Not Specified | Not Specified |
Alternative Analytical Technique: UPLC-MS/MS
For bioanalytical applications requiring higher sensitivity and selectivity, such as the determination of Samidorphan in plasma, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) presents a powerful alternative.
Table 3: UPLC-MS/MS Method for Samidorphan in Rat Plasma [5]
| Parameter | Description |
| Column | Acquity BEH shield RP18 (50x2.1mm, 1.7µm) |
| Mobile Phase | Gradient of 10mM Ammonium Acetate in water and 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Detection | Mass Spectrometer with Electrospray Ionization (Positive Mode) |
| Mass Transition (m/z) | 371.00 > 336.10 |
Experimental Protocols for HPLC Method Validation according to ICH Guidelines
The validation of an analytical method is crucial to ensure its suitability for the intended purpose.[6] The following are detailed protocols for the key validation parameters as per ICH guidelines.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Prepare a solution of the diluent (blank) and inject it into the HPLC system to ensure no interfering peaks at the retention time of Samidorphan.
-
Prepare a placebo solution (containing all formulation excipients without the active pharmaceutical ingredient) and inject it to confirm the absence of interference.
-
Prepare a standard solution of Samidorphan and a sample solution.
-
Inject all solutions and record the chromatograms. The retention time of the peak in the sample solution should match that of the standard solution, and there should be no interference from the blank or placebo at this retention time.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a stock solution of this compound of a known concentration.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of ≥ 0.999 is generally considered acceptable.[2]
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare placebo samples spiked with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the analyte. The acceptance criterion is typically between 98.0% and 102.0%.[3]
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on different days with different analysts.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD) for the results. A %RSD of ≤ 2% is generally considered acceptable.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 5 °C)
-
Detection wavelength (e.g., ± 2 nm)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor). The method is considered robust if the results remain within the acceptance criteria.
Method Validation Workflow
The following diagram illustrates the logical workflow for validating an HPLC method for this compound according to ICH guidelines.
Caption: Workflow for HPLC Method Validation of this compound.
References
- 1. bbrc.in [bbrc.in]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. scispace.com [scispace.com]
- 4. ijpras.com [ijpras.com]
- 5. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopus Indexed on Present Year [xisdxjxsu.asia]
Stability Under Stress: A Comparative Forced Degradation Study of Samidorphan L-malate and Naltrexone
For researchers and scientists in drug development, understanding the intrinsic stability of a drug substance is paramount. Forced degradation studies are a critical component of this process, providing insights into potential degradation pathways and informing the development of stable formulations and robust analytical methods. This guide offers a comparative analysis of the forced degradation profiles of Samidorphan L-malate, a novel opioid antagonist, and Naltrexone, a well-established alternative.
This comparison is based on published experimental data, highlighting the relative stability of these two compounds under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. While direct head-to-head studies are limited, a compilation of data from various sources provides valuable insights into their degradation behavior.
Comparative Degradation Profile
The following table summarizes the percentage of degradation observed for this compound and Naltrexone under different stress conditions as reported in various studies. It is important to note that direct comparison of absolute degradation values should be approached with caution due to variations in experimental conditions across different studies.
| Stress Condition | This compound (% Degradation) | Naltrexone (% Degradation) |
| Acidic | 10.7% (1N HCl)[1] | 13.11% (0.1N HCl, 3 hours) |
| Basic | 11.5% (1N NaOH)[1] | 8.98% (0.1N NaOH, 3 hours) |
| Oxidative | 15.1% (20% H₂O₂)[1] | Not explicitly quantified in the same manner |
| Thermal | 14.1%[2] | 4.51% (API), 5.33% (formulation) |
| Photolytic | Not explicitly quantified | 10.41% (API), 11.68% (formulation) (UV radiation) |
| Hydrolytic | 0.1%[2] | Not explicitly quantified |
Degradation Pathways and Products
This compound: The primary metabolites of Samidorphan have been identified as RDC-9986 (an N-dealkylated metabolite) and RDC-1066 (an N-oxide metabolite). However, detailed structural elucidation of the specific degradation products formed under forced stress conditions is not extensively available in the public domain. Further research is warranted to fully characterize the degradation pathways of this compound.
Naltrexone: The degradation of Naltrexone is better characterized. Under various stress conditions, several degradation products have been identified, including:
-
10-Hydroxynaltrexone
-
10-Ketonaltrexone
-
2,2'-Bisnaltrexone (pseudonaltrexone)
-
Naltrexone-N-oxide
These products are formed through mechanisms such as hydrolysis and oxidation. The identification of these products is crucial for developing stability-indicating analytical methods.
Experimental Protocols
The following sections detail the methodologies employed in the forced degradation studies of this compound and Naltrexone.
This compound (in combination with Olanzapine)
A stability-indicating RP-HPLC method was developed to assess the degradation of Samidorphan in the presence of Olanzapine.[1]
-
Acid Degradation: The drug solution was treated with 1N HCl.[1]
-
Alkali Degradation: The drug solution was treated with 1N NaOH.[1]
-
Oxidative Degradation: The drug solution was treated with 20% hydrogen peroxide.[1]
-
Thermal Degradation: The drug solution was subjected to thermal stress.[2]
-
Hydrolytic Degradation: The drug solution was subjected to hydrolysis.[2]
Analytical Method:
-
System: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
-
Column: Inertsil ODS column (250 x 4.6mm, 5µm).[1]
-
Mobile Phase: Acetonitrile and ortho-phosphoric acid.[1]
-
Flow Rate: 1 ml/min.[1]
-
Detector: PDA detector at 261nm.[1]
Naltrexone Hydrochloride
A forced degradation study of Naltrexone was conducted to establish its stability profile.
-
Acid Degradation: Naltrexone solution was treated with 0.1 N HCl for 3 hours.
-
Base Degradation: Naltrexone solution was treated with 0.1 N NaOH for 3 hours.
-
Thermal Degradation: Naltrexone was subjected to dry heat.
-
Photolytic Degradation: Naltrexone was exposed to UV radiation.
Analytical Method:
-
System: UV-Visible spectrophotometry.
-
Detection Wavelength: 286.60 nm.
Visualizing the Process
To better understand the workflow of a typical forced degradation study, the following diagrams illustrate the key steps involved.
References
Stability Under Stress: A Comparative Analysis of Olanzapine and Samidorphan L-Malate Combination
A deep dive into the forced degradation behavior of the olanzapine (B1677200) and samidorphan (B1681425) L-malate combination reveals a stable formulation under various stress conditions. This guide provides a comparative analysis of its stability profile, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
The combination of olanzapine, an atypical antipsychotic, and samidorphan L-malate, a µ-opioid receptor antagonist, is designed to provide the therapeutic benefits of olanzapine while mitigating associated weight gain. Understanding the stability of this combination is paramount for ensuring its safety, efficacy, and shelf-life. This guide summarizes findings from several stability-indicating analytical studies, comparing the degradation of the combination product to that of olanzapine alone.
Comparative Stability Data
Forced degradation studies are a crucial component of drug development, designed to identify potential degradation products and pathways. These studies expose the drug substance and product to stress conditions that are more severe than accelerated stability testing. The following table summarizes the percentage of degradation observed for the olanzapine and this compound combination and for olanzapine as a standalone agent under various stress conditions, as determined by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Stress Condition | Olanzapine (in Combination) % Degradation | Samidorphan (in Combination) % Degradation | Olanzapine (Alone) % Degradation |
| Acid Hydrolysis | 5.44 - 12.2%[1][2] | 10.7%[1] | ~20% |
| Alkaline Hydrolysis | 4.35 - 10.8%[1][2] | 11.5%[1] | Significant degradation observed[2] |
| Oxidative Degradation | 13.7%[1] | 15.1%[1] | No degradation to ~20% observed |
| Thermal Degradation | 5.9%[1] | 14.1%[1] | No significant degradation observed |
| Photolytic Degradation | Minimal to no degradation reported | Minimal to no degradation reported | No significant degradation observed |
| Hydrolytic (Water) Degradation | 0.3%[1] | 0.1%[1] | Not specifically reported |
| Reduction Degradation | 10.4%[1] | 11.9%[1] | Not applicable |
Note: The degradation percentages are compiled from multiple studies and represent a range of observed values under varying experimental conditions.
The data indicates that both olanzapine and samidorphan, when in combination, exhibit a degree of degradation under acidic, alkaline, and oxidative stress. Notably, the degradation of olanzapine appears to be somewhat mitigated in the combination product under acidic conditions when compared to studies on olanzapine alone. Both components show good stability under photolytic and hydrolytic conditions.
Experimental Protocols
The stability-indicating methods employed in the cited studies predominantly utilized RP-HPLC to separate and quantify the active pharmaceutical ingredients (APIs) from their degradation products. A generalized experimental protocol is outlined below.
Sample Preparation
Standard stock solutions of olanzapine and this compound, as well as the combination drug product, were prepared in a suitable diluent, typically a mixture of the mobile phase components.
Forced Degradation (Stress Studies)
The drug solutions were subjected to the following stress conditions as per International Council for Harmonisation (ICH) guidelines:
-
Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1N to 1N HCl) at elevated temperatures (e.g., 60-80°C) for several hours.[1][2]
-
Alkaline Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1N to 2N NaOH) at elevated temperatures (e.g., 60-80°C) for several hours.[1][2]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature or elevated temperatures for a specified duration.[1][2]
-
Thermal Degradation: Exposure of the solid drug or drug solution to dry heat (e.g., 80-105°C) for an extended period.[2]
-
Photolytic Degradation: Exposure of the drug solution to UV light (e.g., 254 nm) or sunlight.
-
Hydrolytic Degradation: Refluxing the drug solution in water.[1]
-
Reduction Degradation: Treatment with a reducing agent.[1]
Chromatographic Conditions
A typical RP-HPLC system for the simultaneous analysis of olanzapine and samidorphan would consist of:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid, phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). Common ratios range from 50:50 to 10:40:50 (buffer:methanol:acetonitrile).[1]
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength where both compounds have significant absorbance, such as 261 nm or 285 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Analysis
The stressed samples were injected into the HPLC system. The chromatograms were analyzed to determine the retention times of the parent drugs and any degradation products. The percentage of degradation was calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed standard solution. The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the stability testing of the olanzapine and this compound combination.
Caption: Workflow for Stability Testing of Olanzapine and Samidorphan Combination.
References
Head-to-Head Comparison: Samidorphan L-malate and Naltrexone in Mitigating Antipsychotic-Induced Weight Gain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipsychotic medications are a cornerstone in the management of serious mental illnesses such as schizophrenia and bipolar disorder. However, their clinical utility is often hampered by a significant adverse effect: weight gain and associated metabolic disturbances. This has spurred the investigation of adjunctive therapies to mitigate these side effects. Among the promising agents are opioid receptor antagonists, which are thought to influence the brain's reward pathways associated with food intake. This guide provides a detailed head-to-head comparison of two such antagonists, Samidorphan L-malate and naltrexone (B1662487), in their efficacy and mechanisms for mitigating antipsychotic-induced weight gain. While direct head-to-head clinical trials are not yet available, this comparison synthesizes data from key preclinical and clinical studies to offer a comprehensive overview for the scientific community.
Mechanism of Action: A Tale of Two Opioid Antagonists
Both Samidorphan and naltrexone exert their effects by blocking opioid receptors in the central nervous system. However, their binding affinities and receptor occupancy profiles differ, which may underlie variations in their clinical effects.[1][2][3]
Samidorphan is a novel opioid antagonist that, at clinically relevant concentrations, demonstrates occupancy at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] It has a higher binding affinity for µ- and δ-opioid receptors compared to naltrexone.[2][3]
Naltrexone , a well-established opioid antagonist, primarily acts on the µ-opioid receptor, with some activity at the κ-opioid receptor. Its binding to the δ-opioid receptor is minimal at typical clinical doses.[1][2]
The prevailing hypothesis for how these antagonists mitigate antipsychotic-induced weight gain centers on the modulation of the brain's reward system. Antipsychotics, particularly those with dopamine (B1211576) D2 receptor antagonism, may dampen the reward response to food, leading to a compensatory increase in consumption of palatable foods to achieve the desired reward. By blocking opioid receptors, Samidorphan and naltrexone are thought to further attenuate the rewarding properties of food, thereby reducing cravings and overall food intake.[4][5]
Signaling Pathway of Opioid Antagonism in Weight Gain Mitigation
Caption: Hypothesized signaling pathway for opioid antagonist-mediated mitigation of antipsychotic-induced weight gain.
Pharmacodynamic and Pharmacokinetic Comparison
Preclinical studies have directly compared the receptor binding profiles and pharmacokinetics of Samidorphan and naltrexone.
| Parameter | This compound | Naltrexone | Reference(s) |
| Receptor Binding Affinity (Ki, nM) | µ: 0.052, δ: 2.6, κ: 0.23 | µ: 0.11, δ: 60, κ: 0.19 | [3] |
| In Vivo Receptor Occupancy (at clinically relevant concentrations) | µ: 93.2%, δ: 36.1%, κ: 41.9% | µ: 79.4%, δ: No binding, κ: 9.4% | [1][2] |
| Tmax (Time to maximum concentration) | ~1 hour | 1-2 hours | [6] |
| Half-life | ~7-9 hours | 4 hours (naltrexone), 13 hours (6-beta-naltrexol) | [6] |
Clinical Efficacy in Weight Gain Mitigation
The clinical evidence for Samidorphan's efficacy in mitigating antipsychotic-induced weight gain comes primarily from studies of a combination product with olanzapine (B1677200) (OLZ/SAM). The data for naltrexone is derived from smaller, independent studies as an adjunctive treatment.
This compound (in combination with Olanzapine)
The ENLIGHTEN-2 study, a 24-week Phase 3 clinical trial, provides robust data on the efficacy of OLZ/SAM.[7][8][9]
| Outcome Measure | OLZ/SAM Combination | Olanzapine Monotherapy | p-value | Reference(s) |
| Mean Percent Weight Change from Baseline (at 24 weeks) | 4.21% | 6.59% | 0.003 | [9] |
| Proportion of Patients with ≥10% Weight Gain (at 24 weeks) | 17.8% | 29.8% | 0.003 | [8][9] |
| Proportion of Patients with ≥7% Weight Gain (at 24 weeks) | 27.5% | 42.7% | 0.001 | [8][9] |
| Change in Waist Circumference from Baseline (cm, at 24 weeks) | Smaller increase | Larger increase | <0.001 | [8] |
Naltrexone
The clinical data for naltrexone in mitigating antipsychotic-induced weight gain is less extensive and shows more variable results.
A pilot study by Tek et al. (2014) in overweight women with schizophrenia or schizoaffective disorder taking various antipsychotics showed promising results.[4][10]
| Outcome Measure | Naltrexone (25 mg/day) | Placebo | p-value | Reference(s) |
| Mean Change in Body Weight (kg, at 8 weeks) | -3.40 | +1.37 | Not specified | [4][10] |
However, a study by Taveira et al. specifically in patients on stable olanzapine treatment did not find a significant change in BMI but did observe a significant decrease in fat mass.[11]
| Outcome Measure | Olanzapine + Naltrexone | Olanzapine + Placebo | p-value | Reference(s) |
| Change in BMI (at 12 weeks) | No significant change | No significant change | Not significant | [11] |
| Change in Fat Mass | Significant decrease | Not specified | Not specified | [11] |
A systematic review and meta-analysis concluded that while Samidorphan was effective at reducing olanzapine-induced weight gain, naltrexone did not show a statistically significant effect on weight or BMI in the included studies.[12][13][14]
Experimental Protocols
ENLIGHTEN-2 Study (Olanzapine/Samidorphan)
Caption: Experimental workflow for the ENLIGHTEN-2 clinical trial.
Methodology:
-
Study Design: A 24-week, randomized, double-blind, multicenter, phase 3 study.[15]
-
Participants: Adults aged 18-55 years with a DSM-5 diagnosis of schizophrenia, clinically stable, with a body mass index (BMI) between 18 and 30 kg/m ².[15]
-
Intervention: Patients were randomized 1:1 to receive either a fixed-dose combination of olanzapine and Samidorphan (OLZ/SAM; 5/10 mg, 10/10 mg, or 20/10 mg) or olanzapine monotherapy (5, 10, or 20 mg) once daily.[15]
-
Primary Outcome Measures: The co-primary endpoints were the percent change in body weight from baseline and the proportion of patients with 10% or more weight gain from baseline at week 24.[15]
-
Secondary Outcome Measures: Key secondary endpoints included the proportion of patients with a weight gain of 7% or more, and changes in waist circumference and fasting metabolic parameters.[8]
Tek et al. (2014) Pilot Study (Naltrexone)
Caption: Experimental workflow for the naltrexone pilot study by Tek et al. (2014).
Methodology:
-
Study Design: An 8-week, randomized, double-blind, placebo-controlled pilot study.[4][10][16]
-
Participants: 24 overweight women with a diagnosis of schizophrenia or schizoaffective disorder who were taking antipsychotic medication.[4][10][16]
-
Intervention: Patients were randomized to receive either naltrexone 25 mg/day or a placebo.[4][10][16]
-
Primary Outcome Measure: The primary outcome was the change in body weight from baseline over the 8-week study period.[4][10][16]
Conclusion
The available evidence suggests that both this compound and naltrexone, as opioid receptor antagonists, have the potential to mitigate antipsychotic-induced weight gain. Samidorphan, in a fixed-dose combination with olanzapine, has demonstrated statistically significant and clinically meaningful attenuation of weight gain in a large-scale Phase 3 clinical trial. The data for naltrexone is more limited and less consistent, with one pilot study showing significant weight loss and another showing no significant change in BMI but a reduction in fat mass.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized, Double-Blind, Placebo-Controlled Pilot Study of Naltrexone to Counteract Antipsychotic-Associated Weight Gain: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naltrexone for Antipsychotic-Induced Weight Gain - Cenk Tek [grantome.com]
- 6. Single- and multiple-dose pharmacokinetics of samidorphan, a novel opioid antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. ubmm.med.buffalo.edu [ubmm.med.buffalo.edu]
- 10. A randomized, double-blind, placebo-controlled pilot study of naltrexone to counteract antipsychotic-associated weight gain: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of naltrexone on body fat mass in olanzapine-treated schizophrenic or schizoaffective patients: a randomized double-blind placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opioid antagonists to prevent olanzapine-induced weight gain: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid antagonists to prevent olanzapine-induced weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Olanzapine/samidorphan combination consistently mitigates weight gain across various subgroups of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Samidorphan L-malate in various matrices, including bulk drug and biological fluids. The information presented is compiled from publicly available studies to assist researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Techniques
The primary analytical techniques employed for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV methods are often utilized for quality control of bulk drug and pharmaceutical dosage forms due to their simplicity and cost-effectiveness.[1][2][3][4] LC-MS/MS methods, on the other hand, offer superior sensitivity and selectivity, making them the preferred choice for bioanalytical applications, such as pharmacokinetic studies in plasma.[5][6]
Quantitative Data Summary
The following tables summarize the key validation parameters for different analytical methods reported in the literature.
Table 1: HPLC-UV Methods for this compound
| Parameter | Method 1[1][7] | Method 2[2] | Method 3[4] | Method 4[8] |
| Matrix | Bulk Drug | Bulk Drug & Pharmaceutical Dosage Form | Pharmaceutical Dosage Forms | Bulk and Pharmaceutical Dosage Forms |
| Column | Symmetry C18 (150x4.6mm, 3.5µ) | Azilent C18 (150x 4.6mm, 5µm) | WATERS C18 (100 x 4.6 mm, 5µm) | Agilent C18 (150 x 4.6 mm, 5m) |
| Mobile Phase | Buffer and Acetonitrile (B52724) (60:40) | Acetonitrile: 0.1% Orthophosphoric Acid (50:50 v/v) | Acetonitrile and Mono basic potassium phosphate (B84403) (50:50% v/v) | Buffer KH2PO4: Acetonitrile (40:60) |
| Flow Rate | 1 ml/min | 1.0 mL/min | 1.0 mL/min | 1 ml/min |
| Detection (UV) | 261 nm | 226.0 nm | 280 nm | 226 nm |
| Linearity Range | 1-15 µg/ml | 10 µg/mL (for Samidorphan) | 5 ppm to 30 ppm | Not Specified |
| Retention Time | 7.732 min | Not Specified | Not Specified | 3.207 min |
| Accuracy (% Recovery) | Close to 100% | 98.00-102.00% | 99.84% | 100.64% |
| Precision (%RSD) | < 2% | Not Specified | 0.3 | 0.4 |
| LOD | Not Specified | Not Specified | 2 µg/mL | 0.02 g/ml |
| LOQ | Not Specified | Not Specified | 1 µg/mL | 0.07 g/ml |
Table 2: LC-MS/MS Methods for this compound
| Parameter | Method 1[5] | Method 2[6] |
| Matrix | Rat Plasma and Brain Tissues | Rabbit Plasma |
| Column | Phenomenex, Kinetix, C18 (2.1 x 30 mm, 2.7 µm) | Inertsil ODS column (250 x 4.6 mm, 5m) |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (Gradient) | Buffer (1 mL formic acid in 1 L water) and Acetonitrile (50:50) |
| Flow Rate | 1.0 mL/min | 1 mL/min |
| Detection | Multiple Reaction Monitoring (MRM) | Electrospray Ionization (ESI) |
| Mass Transition (m/z) | 371.00 > 336.10 | 371.45 -> 220.61 |
| Linearity Range | Not Specified | 2-40 ng/mL |
| Retention Time | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Matrix effect recoveries: 110.36, 99.25% |
| Precision | Not Specified | Within acceptable range |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | 2 ng/mL (LLOQ) |
Experimental Protocols
HPLC-UV Method for Bulk Drug (Method 1)[1][7]
-
Sample Preparation: Accurately weigh and transfer a quantity equivalent to 10 mg of Samidorphan into a 100 ml volumetric flask. Add 70 ml of diluent (mobile phase), sonicate to dissolve, and dilute to the mark with the diluent. Further dilute 5 ml of this solution to 50 ml with the diluent.[1]
-
Chromatographic Conditions:
-
Column: Symmetry C18 (150x4.6mm, 3.5 µ)
-
Mobile Phase: A mixture of buffer and acetonitrile in a 60:40 ratio. The buffer is prepared by dissolving a specified amount of a suitable salt in water and adjusting the pH.
-
Flow Rate: 1 ml/min
-
Detection: UV at 261 nm
-
Injection Volume: 10 µl
-
-
Validation Parameters:
-
System Suitability: Assessed by injecting the standard solution six times to check for parameters like theoretical plates, tailing factor, and %RSD of peak areas.[1]
-
Specificity: Determined by checking for interference from blank and placebo at the retention time of Samidorphan.[7]
-
Accuracy: Performed by recovery studies at three levels (50%, 100%, and 150% of the target concentration).[1]
-
Precision: Evaluated by analyzing multiple preparations of a homogenous sample.[1]
-
Linearity: Established by analyzing a series of dilutions of the standard solution over a concentration range of 1-15 µg/ml.[1][7]
-
LC-MS/MS Bioanalytical Method in Rat Plasma (Method 1)[5]
-
Sample Preparation: Details on the specific extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) from rat plasma are not explicitly stated in the provided abstract. However, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration.[5]
-
Chromatographic Conditions:
-
Column: Phenomenex, Kinetix, C18, column (2.1 × 30 mm, 2.7 µm particle size)
-
Mobile Phase: A linear gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive electrospray ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transition: m/z 371.00 > 336.10 for Samidorphan. An internal standard (naltrexone-D3) was used with a transition of m/z 345.20 > 327.20.[5]
-
-
Quantification: A calibration curve was constructed using a weighted (1/X²) linear least-squares regression.[5]
Mandatory Visualization
Caption: Workflow for analytical method validation and cross-validation.
References
- 1. bbrc.in [bbrc.in]
- 2. scispace.com [scispace.com]
- 3. ijpras.com [ijpras.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In Vivo Efficacy Comparison of Samidorphan L-malate and Nalmefene: A Guide for Researchers
This guide provides a detailed comparison of the in vivo efficacy of two opioid receptor antagonists, Samidorphan (B1681425) L-malate and nalmefene (B1676920). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data. While direct head-to-head in vivo efficacy studies are limited, this guide synthesizes existing data to facilitate an objective comparison.
Mechanism of Action
Both Samidorphan and nalmefene are opioid receptor antagonists, but they exhibit distinct receptor binding profiles that influence their pharmacological effects.
Samidorphan is an opioid receptor antagonist that functions primarily as a μ-opioid receptor antagonist.[1][2] In vitro studies have shown it also acts as a partial agonist at the κ- and δ-opioid receptors.[1][2][3] Its mechanism of action in mitigating olanzapine-induced weight gain is believed to be mediated through opioid receptor antagonism.[4][5] Samidorphan is structurally related to naltrexone (B1662487) but demonstrates a higher affinity for opioid receptors and a more potent μ-opioid receptor antagonism.[1]
Nalmefene is also an opioid receptor antagonist, acting on μ-, κ-, and δ-opioid receptors.[6][7] It functions as a competitive antagonist at the μ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor.[6][7][8][9] This dual action is thought to contribute to its efficacy in reducing alcohol consumption by modulating the brain's reward system.[7][8] Nalmefene is a 6-methylene analog of naltrexone.[6]
Signaling Pathway of Opioid Receptor Antagonism
Caption: General signaling pathway of opioid receptor antagonism by Samidorphan and nalmefene.
In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data for Samidorphan L-malate and nalmefene from preclinical and clinical studies.
Table 1: Preclinical In Vivo Receptor Occupancy in Rats
| Parameter | Samidorphan | Naltrexone (as a comparator for Nalmefene) | Reference |
| Animal Model | Male Sprague Dawley rats | Male Sprague Dawley rats | [10][11][12][13] |
| Clinically Relevant Unbound Brain Concentration | 23.1 nM | 33.5 nM | [10][11][12][13] |
| μ-Opioid Receptor (MOR) Occupancy | 93.2% | 79.4% | [10][11][12][13] |
| δ-Opioid Receptor (DOR) Occupancy | 36.1% | No binding detected | [10][11][12][13] |
| κ-Opioid Receptor (KOR) Occupancy | 41.9% | 9.4% | [10][11][12][13] |
| EC50 at MOR | 5.1 nM | 15.5 nM | [10][11][12][13] |
| EC50 at DOR | 54.7 nM | Not determined | [10][11][12][13] |
| EC50 at KOR | 42.9 nM | Not determined | [10][11][12][13] |
Table 2: Preclinical In Vivo Pharmacological Effects
| Study Focus | Samidorphan | Nalmefene |
| Mitigation of Antipsychotic-Induced Weight Gain | In combination with olanzapine, samidorphan attenuated weight gain and adipose accumulation in both female and male rats.[3] It also normalized body composition.[14] Preclinical studies showed that samidorphan could restore glucose utilization to normal levels when co-administered with olanzapine.[15][16] | Data not available in the reviewed sources. |
| Ethanol-Maintained Responding | Data not available in the reviewed sources. | Effectively reduced ethanol-maintained responding in ethanol-preferring and outbred Wistar rats.[17] Subcutaneous administration was found to be significantly more potent than oral administration.[17] |
| Antagonism of Morphine Effects | Data not available in the reviewed sources. | Demonstrated potent antagonism of morphine-induced hyperlocomotion and antinociception in mice.[18][19] It also precipitated withdrawal in morphine-dependent mice.[18][19] |
| Opioid Overdose Reversal | Data not available in the reviewed sources. | A preclinical study in rats showed that nalmefene was effective in reversing carfentanil-induced respiratory depression.[20] It has a longer duration of action compared to naloxone (B1662785).[6][21][22] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vivo Receptor Occupancy Study in Rats (Samidorphan vs. Naltrexone)
-
Animals: Male Sprague Dawley rats, approximately 10 weeks old, were used.[10]
-
Test Compounds: this compound and naltrexone were dissolved in sterile saline for injection.[10]
-
Procedure:
-
Pharmacokinetic studies were conducted to establish the relationship between plasma and unbound brain concentrations in rats and the corresponding plasma concentrations in humans at therapeutic oral doses.[10]
-
For the receptor occupancy studies, rats were injected with varying doses of samidorphan or naltrexone.
-
A triple-tracer in vivo assay was used to measure brain receptor occupancy at the μ-, δ-, and κ-opioid receptors.[11]
-
Ultra-performance liquid chromatography and high-resolution accurate-mass mass spectrometry were used to determine the concentrations of the compounds and tracers in the brain tissue.[12][13]
-
-
Data Analysis: Receptor occupancy was calculated based on the displacement of the tracers by the test compounds. Dose-response curves were generated to determine the EC50 values.[10]
Experimental Workflow for In Vivo Receptor Occupancy
Caption: Workflow for determining in vivo opioid receptor occupancy in rats.
Nalmefene Antagonism of Morphine-Induced Hyperlocomotion in Mice
-
Animals: Male ICR mice were used.[18]
-
Procedure:
-
Mice were habituated to the locomotor activity chambers.
-
A fixed dose of morphine known to produce a 90% maximal effect (A90) on locomotor activity was administered.
-
Different doses of nalmefene were administered intraperitoneally at various times before or after the morphine injection.[19]
-
Locomotor activity was recorded using automated activity monitors.
-
-
Data Analysis: The ability of nalmefene to block or reverse the effects of morphine on locomotor activity was quantified, and the ID50 (the dose of antagonist that reduces the agonist effect by 50%) was calculated.[19]
Summary of Comparison
-
Receptor Binding Profile: Samidorphan demonstrates high occupancy at the μ-opioid receptor and significant occupancy at the κ- and δ-opioid receptors at clinically relevant concentrations.[10][11][12][13] In contrast, a study with the structurally similar naltrexone showed high occupancy primarily at the μ-opioid receptor with minimal binding at the κ- and no binding at the δ-opioid receptors at its clinically relevant concentration.[10][11][12][13] Nalmefene is known to act as an antagonist at μ- and δ-receptors and a partial agonist at the κ-receptor.[6][7][8][9]
-
In Vivo Efficacy Focus: The primary focus of in vivo studies for Samidorphan has been its ability to mitigate olanzapine-induced weight gain and metabolic side effects.[3][14][15][16][23] For nalmefene, in vivo research has largely concentrated on its efficacy in reducing alcohol-seeking behavior and its potential as a long-acting opioid overdose reversal agent.[17][18][19][20]
-
Potency and Duration of Action: Preclinical studies suggest that nalmefene has a slower onset but a longer duration of action compared to naloxone.[18][19] A study in humans also indicated a longer occupancy of opioid receptors by nalmefene compared to naloxone.[24] Samidorphan is noted to have a long half-life, making it suitable for oral dosing.[1]
Conclusion
This compound and nalmefene are both potent opioid receptor antagonists with distinct in vivo pharmacological profiles. Samidorphan's broad occupancy of all three opioid receptor subtypes at clinical concentrations appears to be a distinguishing feature. The current body of research indicates different therapeutic applications for these two compounds, with Samidorphan being developed for mitigating antipsychotic side effects and nalmefene for substance use disorders and opioid overdose. Direct comparative in vivo efficacy studies would be beneficial to further delineate their pharmacological differences and potential therapeutic advantages in various contexts.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Samidorphan mitigates olanzapine-induced weight gain and metabolic dysfunction in rats and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. About LYBALVI® (olanzapine and samidorphan) | Healthcare Professionals Website [lybalvihcp.com]
- 5. drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Nalmefene Hydrochloride? [synapse.patsnap.com]
- 8. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 9. buzzrx.com [buzzrx.com]
- 10. In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Characterization of the Opioid Receptor-Binding Profiles of Samidorphan and Naltrexone in Rats: Comparisons at Clinically Relevant Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Combined Therapy of Olanzapine and Samidorphan on Safety and Metabolic Parameters in Schizophrenia Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The opioid receptor antagonist nalmefene reduces responding maintained by ethanol presentation: preclinical studies in ethanol-preferring and outbred Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo characterization of the opioid antagonist nalmefene in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo characterization of the opioid antagonist nalmefene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Nalmefene | C21H25NO3 | CID 5284594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. New Study Explores Nalmefene and Naloxone for Reversal of Respiratory Depression Induced by Fentanyl in a Clinical Opioid Induced Respiratory Depression Model - Purdue Pharma [purduepharma.com]
- 23. Mitigation of Olanzapine-Induced Weight Gain With Samidorphan, an Opioid Antagonist: A Randomized Double-Blind Phase 2 Study in Patients With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Longer occupancy of opioid receptors by nalmefene compared to naloxone as measured in vivo by a dual-detector system - PubMed [pubmed.ncbi.nlm.nih.gov]
Unaltered Antipsychotic Efficacy of Olanzapine When Combined with Samidorphan L-Malate: A Comparative Guide
A comprehensive review of clinical data confirms that the co-administration of Samidorphan (B1681425) L-malate with olanzapine (B1677200) does not compromise olanzapine's established antipsychotic effects. This guide provides an objective comparison for researchers, scientists, and drug development professionals, supported by experimental data from key clinical trials.
The combination of olanzapine, a potent atypical antipsychotic, with samidorphan, a µ-opioid receptor antagonist, was developed to mitigate the metabolic side effects, particularly weight gain, associated with olanzapine monotherapy.[1][2][3] Clinical evidence robustly demonstrates that this combination (OLZ/SAM) maintains the full antipsychotic efficacy of olanzapine.[4][5][6][7]
Mechanism of Action: Preserving Antipsychotic Activity
Olanzapine's antipsychotic effects are primarily attributed to its antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[8][9][10] By blocking these receptors, olanzapine helps to alleviate the positive and negative symptoms of schizophrenia.[11] Samidorphan, on the other hand, acts as an antagonist at the µ-opioid receptor.[1][12][13] This mechanism is key to its effect on mitigating olanzapine-induced weight gain, a significant side effect of olanzapine.[2] Importantly, there is no pharmacokinetic interaction between olanzapine and samidorphan when administered together.[9]
Clinical Efficacy: A Comparative Analysis
Multiple clinical trials have consistently demonstrated that the addition of samidorphan does not diminish the antipsychotic efficacy of olanzapine. The primary measure of efficacy in these trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score, a widely accepted tool for assessing the severity of symptoms in schizophrenia.
Table 1: Comparison of PANSS Total Score Changes in Clinical Trials
| Study | Treatment Groups | Duration | Baseline PANSS (Mean ± SD) | Change from Baseline in PANSS (Mean ± SE) | p-value (vs. Olanzapine) |
| ENLIGHTEN-1 | OLZ/SAM | 4 Weeks | OLZ/SAM: 97.4 ± 11.8Olanzapine: 98.0 ± 12.1Placebo: 97.9 ± 11.5 | OLZ/SAM: -18.7 ± 1.2Olanzapine: -20.6 ± 1.2Placebo: -12.7 ± 1.2 | Not statistically significant |
| ENLIGHTEN-2 [14] | OLZ/SAMOlanzapine | 24 Weeks | OLZ/SAM: 68.2 ± 9.51Olanzapine: 70.2 ± 9.47 | OLZ/SAM: -28.2 ± 0.73Olanzapine: -29.4 ± 0.72 | Not statistically significant |
| Phase 2 Study [6][15] | OLZ/SAMOlanzapine + Placebo | 12 Weeks | OLZ/SAM: 62.0 ± 9.7Olanzapine + Placebo: 62.0 ± 10.4 | OLZ/SAM: -2.2 (95% CI: -3.2 to -1.3)Olanzapine + Placebo: -2.9 (95% CI: -4.5 to -1.3) | Not statistically significant |
A meta-analysis of studies comparing OLZ/SAM to olanzapine alone found a standardized mean difference (SMD) of 0.04 in the change in PANSS score, with a 95% confidence interval of -0.09 to 0.17 (p = 0.57), indicating no significant difference in antipsychotic efficacy between the two treatment groups.[4][5]
Experimental Protocols
The clinical trials confirming the comparable efficacy of OLZ/SAM and olanzapine were conducted as multicenter, randomized, double-blind studies.
ENLIGHTEN-1 Study Protocol
This 4-week study enrolled patients with schizophrenia experiencing an acute exacerbation.[16] Key aspects of the protocol included:
-
Inclusion Criteria: Patients aged 18-70 years with a diagnosis of schizophrenia and a PANSS total score ≥ 80.
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive OLZ/SAM, olanzapine, or placebo.
-
Dosing: Olanzapine was titrated from 10 mg/day to 20 mg/day. The samidorphan dose was 10 mg/day.
-
Primary Efficacy Endpoint: Change from baseline in PANSS total score at week 4.
ENLIGHTEN-2 Study Protocol
This 24-week study focused on the weight-mitigating effects of samidorphan while confirming non-inferior antipsychotic efficacy.[14]
-
Inclusion Criteria: Patients aged 18-55 years with a stable diagnosis of schizophrenia.
-
Randomization: Patients were randomized 1:1 to receive either OLZ/SAM or olanzapine.
-
Dosing: Flexible dosing of olanzapine (10 mg or 20 mg) and a fixed dose of samidorphan (10 mg).
-
Primary Efficacy Endpoint: Percent change from baseline in body weight at week 24.
-
Secondary Efficacy Endpoint: Change from baseline in PANSS total score.
Conclusion
References
- 1. samidorphan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Olanzapine/samidorphan combination consistently mitigates weight gain across various subgroups of patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Olanzapine-Samidorphan for Schizophrenia: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olanzapine-Samidorphan for Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Samidorphan/olanzapine combination therapy for schizophrenia: Efficacy, tolerance and adverse outcomes of regimen, evidence-based review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About LYBALVI® (olanzapine and samidorphan) | Healthcare Professionals Website [lybalvihcp.com]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Combination Olanzapine and Samidorphan for the Management of Schizophrenia and Bipolar 1 Disorder in Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Samidorphan | C21H26N2O4 | CID 11667832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Samidorphan - Wikipedia [en.wikipedia.org]
- 14. ubmm.med.buffalo.edu [ubmm.med.buffalo.edu]
- 15. researchgate.net [researchgate.net]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. researchgate.net [researchgate.net]
- 18. psychiatrist.com [psychiatrist.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Samidorphan L-malate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Samidorphan L-malate in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe working environment.
Disclaimer: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as "Harmful if swallowed" and "May cause drowsiness or dizziness"[1]. However, at least one Safety Data Sheet (SDS) states that it is "Not a hazardous substance or mixture"[2]. Given this conflicting information, it is imperative to handle this compound with a high degree of caution, adhering to the more stringent safety recommendations.
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before handling this compound. This assessment should consider the quantity of the substance being handled, the nature of the procedure (e.g., weighing, dissolution), and the potential for aerosol generation.
| Hazard Classification (GHS)[1] |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed |
| Specific target organ toxicity, single exposure (Category 3), Narcotic effects |
| H336: May cause drowsiness or dizziness |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE |
| Receiving and Unpacking | - Disposable gown- Double gloves (nitrile)- Safety glasses with side shields- N95 respirator (recommended, especially if packaging is not sealed plastic) |
| Weighing and Aliquoting (powder) | - Disposable gown (long-sleeved, back-closing)- Double gloves (nitrile)- Safety goggles or a face shield- A properly fitted respirator (e.g., N95, or a Powered Air-Purifying Respirator (PAPR) for higher quantities or frequent handling)[3][4] |
| Solution Preparation | - Disposable gown- Double gloves (nitrile)- Safety goggles |
| General Laboratory Handling | - Laboratory coat- Single pair of nitrile gloves- Safety glasses |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous substances.
| Control Measure | Application |
| Chemical Fume Hood | All procedures involving the handling of powdered this compound (e.g., weighing, aliquoting, and initial dissolution) should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Ventilated Balance Enclosure | For weighing small quantities of the powder, a ventilated balance enclosure (also known as a powder hood) can provide an additional layer of protection. |
Operational and Disposal Plans
A clear and concise plan for the entire lifecycle of this compound in the laboratory is critical for safety and compliance.
Experimental Workflow
The following diagram outlines the recommended step-by-step workflow for the safe handling of this compound.
References
- 1. This compound | C25H32N2O9 | CID 53362094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 4. bestsafetyequipments.com [bestsafetyequipments.com]
- 5. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
